Cuban-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cuban-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXYBDQWZXOAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Cuban-1-amine and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to cuban-1-amine, a molecule of significant interest in medicinal chemistry and materials science due to its unique three-dimensional structure. This document details the synthesis of key precursors, including cubanecarboxylic acid, and outlines the primary methodologies for the introduction of the amine functionality. All quantitative data is summarized for clarity, and detailed experimental protocols for key reactions are provided.
Introduction
Cubane-1-amine, with its rigid, cage-like hydrocarbon framework, presents a unique scaffold for the design of novel therapeutic agents and advanced materials. The cubane core can act as a bioisostere for phenyl rings, offering improved metabolic stability and novel intellectual property opportunities. The synthesis of this compound and its derivatives is a critical aspect of harnessing the potential of this fascinating molecule. This guide focuses on the most common and practical synthetic pathways, starting from readily available precursors.
Synthesis of Key Precursor: Cubanecarboxylic Acid
The most common starting material for the synthesis of this compound is cubanecarboxylic acid. While cubane-1,4-dicarboxylic acid is commercially available, its monofunctionalization is a key step. An optimized procedure for the preparation of cubanecarboxylic acid involves the Barton decarboxylation of cubane-1,4-dicarboxylic acid monomethyl ester.
Synthesis of Dimethyl Cubane-1,4-dicarboxylate
A practical laboratory-scale synthesis of dimethyl cubane-1,4-dicarboxylate has been reported with an overall yield of approximately 23% from cyclopentanone.[1] This di-ester is a versatile starting material for various cubane derivatives.
Monodecarboxylation of Cubane-1,4-dicarboxylic Acid
The conversion of cubane-1,4-dicarboxylic acid to cubanecarboxylic acid can be achieved through the homolytic decomposition of its corresponding thiohydroxamic ester, a method known as the Barton decarboxylation.[2] This procedure has been optimized for both cubanecarboxylic acid and cubane itself.[2]
Table 1: Synthesis of Cubanecarboxylic Acid
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Cubane-1,4-dicarboxylic acid monomethyl ester | 1. Oxalyl chloride, cat. DMF, benzene, reflux; 2. N-hydroxypyridine-2-thione sodium salt, cat. DMAP, benzene, rt; 3. t-BuSH, hv (350 nm), 15 °C | Cubanecarboxylic acid | High | [2] |
Synthesis of this compound
The introduction of the amine group at a bridgehead position of the cubane cage is typically achieved from cubanecarboxylic acid via two primary rearrangement reactions: the Curtius rearrangement and the Hofmann rearrangement.
Curtius Rearrangement Route
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the corresponding amine.[3][4][5][6] This is a widely used method for the synthesis of primary amines from carboxylic acids.[7]
Caption: Curtius Rearrangement pathway to this compound.
A general procedure for the Curtius rearrangement involves the conversion of the carboxylic acid to the acyl azide, followed by thermal rearrangement and hydrolysis.
-
Formation of Cubanecarbonyl Azide: To a solution of cubanecarboxylic acid in an inert solvent (e.g., toluene), add thionyl chloride or oxalyl chloride to form the acyl chloride. After removal of excess reagent, the crude acyl chloride is dissolved in a suitable solvent (e.g., acetone) and treated with an aqueous solution of sodium azide at low temperature (e.g., 0 °C) to yield cubanecarbonyl azide.
-
Curtius Rearrangement and Hydrolysis: The cubanecarbonyl azide is carefully isolated and then heated in an inert solvent (e.g., toluene) to induce rearrangement to cubane-1-isocyanate with the evolution of nitrogen gas. The resulting isocyanate is then hydrolyzed by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to afford this compound. The amine can be isolated as its hydrochloride salt.[8]
Table 2: Curtius Rearrangement for this compound Synthesis
| Intermediate | Reagents and Conditions | Product | Typical Yield |
| Cubanecarboxylic acid | 1. (COCl)₂, Benzene, reflux; 2. NaN₃, Acetone/H₂O, 0 °C | Cubanecarbonyl azide | Not typically isolated |
| Cubanecarbonyl azide | 1. Toluene, reflux; 2. aq. HCl, reflux | This compound hydrochloride | Good to high |
Hofmann Rearrangement Route
The Hofmann rearrangement provides an alternative pathway to this compound from cubanecarboxamide. This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to yield an amine with one fewer carbon atom.[9][10]
Caption: Hofmann Rearrangement pathway to this compound.
-
Synthesis of Cubanecarboxamide: Cubanecarboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then treated with concentrated ammonium hydroxide to produce cubanecarboxamide.
-
Hofmann Rearrangement: A solution of sodium hydroxide in water is cooled, and bromine is added to form a sodium hypobromite solution. Cubanecarboxamide is then added, and the mixture is heated to effect the rearrangement to cubane-1-amine. The product can be isolated by steam distillation or extraction.
Table 3: Hofmann Rearrangement for this compound Synthesis
| Intermediate | Reagents and Conditions | Product | Typical Yield |
| Cubanecarboxylic acid | 1. SOCl₂, reflux; 2. Conc. NH₄OH, 0 °C | Cubanecarboxamide | High |
| Cubanecarboxamide | Br₂, NaOH, H₂O, 75-85 °C | This compound | Moderate to good |
A variation of the Hofmann rearrangement using hypervalent iodine reagents, such as in situ generated species from iodobenzene and Oxone, has been developed for the conversion of alkylcarboxamides to their corresponding amines or carbamates, offering a milder alternative.[11][12]
Characterization of this compound
The structure and purity of this compound are typically confirmed by standard analytical techniques.
-
Infrared (IR) Spectroscopy: The presence of the primary amine is indicated by characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the cubane framework and the presence of the amine group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular formula.
Conclusion
The synthesis of this compound is a well-established process that primarily relies on the conversion of cubanecarboxylic acid through either the Curtius or Hofmann rearrangement. The choice of route may depend on the availability of reagents, scale of the reaction, and desired purity of the final product. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to access this valuable and unique chemical entity for their scientific endeavors. The commercial availability of cubane-1,4-dicarboxylic acid provides a practical starting point for these synthetic efforts.[14]
References
- 1. Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis | Semantic Scholar [semanticscholar.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. Hofmann rearrangement of carboxamides mediated by hypervalent iodine species generated in situ from iodobenzene and oxone: reaction scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations [organic-chemistry.org]
- 13. This compound | 91424-46-3 | Benchchem [benchchem.com]
- 14. Synthesis [ch.ic.ac.uk]
Spectroscopic Profile of Cuban-1-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic data for cuban-1-amine (also known as aminocubane or cubylamine), a unique saturated polycyclic amine with a highly strained cage structure. Due to its rigid framework, this compound serves as an important building block in medicinal chemistry and materials science. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control in various applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its unique structure.
¹H NMR: Due to the high symmetry of the cubane cage, the proton NMR spectrum of this compound is expected to be relatively simple. The protons on the cubane cage are anticipated to appear in the range of 3.0-4.5 ppm. The protons of the amine group are expected to produce a broad singlet.
¹³C NMR: The carbon NMR spectrum will be instrumental in confirming the number of unique carbon environments. The carbon atom attached to the amine group is expected to be the most deshielded of the cubane carbons.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 3.0 - 4.5 | Multiplet | Cubane cage C-H |
| ¹H | Variable (broad) | Singlet | -NH₂ |
| ¹³C | ~60 | Singlet | C-NH₂ |
| ¹³C | 45 - 55 | Singlet | Cubane cage C-H |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine and the C-H and C-C bonds of the strained cubane cage.
Table 2: Expected Infrared Absorption Bands for this compound
| Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Description |
| N-H Stretch | 3300 - 3500 | Medium | Two bands for primary amine (symmetric and asymmetric) |
| C-H Stretch (cage) | ~3000 | Medium-Strong | C-H stretching of the cubane framework |
| N-H Bend | 1580 - 1650 | Medium | Scissoring vibration of the primary amine |
| C-N Stretch | 1000 - 1200 | Medium-Weak | Stretching of the carbon-nitrogen bond |
| Cubane Cage | Various | Weak | Skeletal vibrations of the strained cage |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₉N), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 119.16. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z | Description |
| [M]⁺ | 119.0735 | Molecular Ion |
| [M+H]⁺ | 120.0813 | Protonated Molecular Ion |
| [M+Na]⁺ | 142.0633 | Sodium Adduct |
Fragmentation of the cubane cage can be complex. Common fragmentation pathways for primary amines include the loss of the amino group or alpha-cleavage.
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available in the searched literature. However, standard procedures for each technique would be followed.
General NMR Spectroscopy Protocol:
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Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
General IR Spectroscopy Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
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Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
General Mass Spectrometry Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions to generate the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A flowchart illustrating the general experimental workflow for the spectroscopic analysis of a synthesized compound.
Thermodynamic Stability of the Cubane Cage in Cubane-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermodynamic stability of the cubane cage, with a specific focus on cubane-1-amine. The remarkable kinetic stability of the highly strained cubane system makes it a unique scaffold in medicinal chemistry and materials science. Understanding the thermodynamic properties of its derivatives is crucial for the rational design of novel therapeutics and high-energy materials. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of critical pathways.
Introduction to the Thermodynamic Landscape of Cubane
The cubane molecule (C₈H₈) is a synthetic hydrocarbon featuring eight carbon atoms arranged at the corners of a cube. This unique geometry imposes significant strain on the C-C-C bonds, forcing them to adopt 90° angles, a severe deviation from the ideal 109.5° for sp³-hybridized carbon. This immense strain energy, approximately 166 kcal/mol, renders cubane thermodynamically unstable.[1] However, it exhibits remarkable kinetic stability, with decomposition occurring only at temperatures above 220°C.[1] This stability is attributed to the absence of low-energy decomposition pathways.[2] The introduction of functional groups, such as an amine group in cubane-1-amine, can modulate the electronic properties and thermodynamic stability of the cubane core.
Quantitative Thermodynamic Data
Table 1: Enthalpy of Formation and Strain Energy
| Compound | Formula | State | ΔHf° (kJ/mol) | Strain Energy (kJ/mol) | Method |
| Cubane | C₈H₈ | Gas | 603.4 ± 4 | 667.2 | W1-F12 Calculation[3][4] |
| Cubane | C₈H₈ | Solid | 548.6 ± 4.5 | - | From experimental ΔHsub[3][4] |
| Cubane-1-amine | C₈H₉N | Gas | 575.7 | Not Reported | G4 Calculation |
Table 2: Bond Dissociation Energies (BDEs)
| Compound | Bond | BDE (kJ/mol) | Method |
| Cubane | C-H | 438.4 ± 4 | W1-F12 Calculation[3][4] |
| Cubane-1-amine | C-N | 344.3 | G4 Calculation |
Experimental Protocols for Thermodynamic Analysis
Precise determination of the thermodynamic properties of cubane derivatives relies on a combination of experimental techniques. Below are detailed methodologies for key experiments.
Bomb Calorimetry for Enthalpy of Combustion
Objective: To determine the standard enthalpy of combustion (ΔHc°) from which the enthalpy of formation (ΔHf°) can be derived.
Methodology:
-
Sample Preparation: A pellet of the solid sample (e.g., a cubane derivative) of known mass (typically 0.7-1.0 g) is prepared using a pellet press.
-
Bomb Assembly: The pellet is placed in a sample holder within the combustion bomb. A fuse wire of known length and material is attached to the electrodes, making contact with the sample.
-
Pressurization: The bomb is sealed and purged with oxygen, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter bucket. The calorimeter is assembled with a stirrer and a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Analysis: The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the temperature rise, corrected for the heat from the fuse wire ignition and any side reactions (e.g., nitric acid formation from residual nitrogen).
-
Calculation of ΔHf°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law.
Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions
Objective: To determine the thermal stability, decomposition temperature, and enthalpies of phase transitions of cubane derivatives.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the cubane derivative is placed in an aluminum DSC pan. For energetic materials, the use of hermetically sealed pans is recommended to contain any decomposition products.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The desired temperature program is set, which typically involves a linear heating rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range. The cell is purged with an inert gas, such as nitrogen or argon.
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify thermal events:
-
Glass Transitions (Tg): Appear as a step change in the baseline.
-
Melting (Tm): Appears as an endothermic peak. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
-
Decomposition (Td): Typically observed as a sharp exothermic peak. The onset temperature of this peak is often taken as the decomposition temperature. The area under the peak represents the enthalpy of decomposition (ΔHdecomp).
-
-
Kinetic Analysis (Optional): By performing experiments at multiple heating rates, kinetic parameters such as the activation energy of decomposition can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate important workflows and pathways related to cubane-1-amine.
Synthesis of Cubane-1-amine
The synthesis of cubane-1-amine often starts from a disubstituted cubane, such as cubane-1,4-dicarboxylic acid, and proceeds through a series of functional group transformations.
Caption: Synthetic pathway for cubane-1-amine via Curtius rearrangement.
Generalized Decomposition Pathway of a Substituted Cubane
The thermal decomposition of the cubane cage is a critical aspect of its stability. While the specific pathway for cubane-1-amine has not been definitively elucidated experimentally, the general mechanisms involve valence isomerization to less strained cage structures or ring-opening. The presence of an electron-donating amino group may influence the preferred pathway.
Caption: Generalized thermal decomposition pathways for a substituted cubane.
Conclusion
The thermodynamic properties of cubane-1-amine are of significant interest for its application in various fields. While experimental data remains scarce, computational studies provide valuable insights into its stability. The high strain energy inherent to the cubane cage is a defining feature, and the introduction of an amino group modulates its electronic structure and bond dissociation energies. The experimental protocols outlined in this guide provide a framework for the empirical determination of these crucial thermodynamic parameters. Further experimental investigation is warranted to validate the computational findings and to fully elucidate the decomposition mechanisms of amino-substituted cubanes, which will undoubtedly pave the way for their more widespread and effective use in drug development and materials science.
References
- 1. Chemico-calorimetric analysis of amorphous granules manufactured via continuous granulation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cuban-1-amine | 91424-46-3 | Benchchem [benchchem.com]
The Enigmatic Amine: A Technical Guide to the Basicity and Nucleophilicity of the Amine Group on a Cubane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cubane scaffold, a unique, highly strained, and kinetically stable C₈H₈ polyhedron, has garnered significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure offers a novel platform for the spatial arrangement of pharmacophores. The introduction of functional groups, particularly the amine group, onto the cubane core is of paramount importance for modulating physicochemical properties and biological activity. This technical guide provides an in-depth analysis of the basicity and nucleophilicity of the amine group directly attached to a cubane scaffold, a critical consideration for its application in drug design and synthesis. Due to the limited availability of direct experimental data for aminocubane, this guide leverages theoretical studies and comparative data from structurally related caged amines to provide a comprehensive overview.
Basicity of the Aminocubane Scaffold
The basicity of an amine is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. The lone pair of electrons on the nitrogen atom of an amine is responsible for its basic character.[1][2] Several factors influence the basicity of an amine, including the hybridization of the nitrogen atom, inductive effects, and steric hindrance.
In the case of aminocubane, the nitrogen atom is attached to an sp³-hybridized carbon of the cubane cage. The C-N bond is expected to have a significant amount of s-character due to the strained nature of the cubane framework. Generally, increased s-character in the orbital containing the lone pair leads to lower basicity, as the electrons are held more tightly to the nucleus.[3] However, the cubyl cage is known to be electron-withdrawing through inductive effects, which would also be expected to decrease the basicity of the amine group.
Table 1: Comparison of pKa Values for the Conjugate Acids of Selected Amines
| Amine | Structure | pKa of Conjugate Acid | Reference |
| Ammonia | NH₃ | 9.25 | [5] |
| Triethylamine | (CH₃CH₂)₃N | 10.75 | [3] |
| Quinuclidine | C₇H₁₃N | 11.0 | [3] |
| 1-Azabicyclo[2.2.1]heptane | C₆H₁₁N | 10.53 | [3] |
| Aminocubane (Predicted) | C₈H₉N | ~9-10 | Theoretical Estimation |
The predicted pKa for the conjugate acid of aminocubane is estimated to be in the range of 9-10. This estimation is based on the competing effects of the electron-withdrawing nature of the cubane cage, which would lower the pKa, and the fixed sp³ hybridization of the bridgehead carbon, which would be expected to maintain a basicity comparable to other acyclic amines.
Experimental Protocol: Determination of Amine pKa by Potentiometric Titration
A standard method for the experimental determination of the pKa of an amine is potentiometric titration.
Workflow for pKa Determination:
Caption: Workflow for pKa determination of aminocubane.
Methodology:
-
Preparation of the Amine Salt Solution: Accurately weigh a sample of aminocubane hydrochloride and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).
-
Standardization of the Titrant: Prepare a standard solution of sodium hydroxide (NaOH) (e.g., 0.01 M) and accurately determine its concentration by titrating against a primary standard, such as potassium hydrogen phthalate (KHP).
-
Titration: Calibrate a pH meter using standard buffer solutions. Place the aminocubane hydrochloride solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution. Add the standardized NaOH solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point occurs at half the volume of NaOH required to reach the equivalence point. The pKa of the conjugate acid of aminocubane is equal to the pH of the solution at the half-equivalence point.
Nucleophilicity of the Aminocubane Scaffold
Nucleophilicity refers to the ability of an electron-rich species to attack an electron-deficient center, forming a new covalent bond.[6][7] While closely related to basicity, nucleophilicity is a kinetic phenomenon, influenced by factors such as steric hindrance, solvent effects, and the nature of the electrophile.
The amine group on the cubane scaffold is expected to be a potent nucleophile. The lone pair of electrons on the nitrogen is readily available for reaction, and the rigid structure of the cubane cage prevents conformational changes that might hinder the approach of an electrophile.[8] However, the steric bulk of the cubane cage itself could play a role in modulating its nucleophilic reactivity, particularly with sterically demanding electrophiles.
Direct kinetic data for the nucleophilic reactions of aminocubane is scarce. Therefore, a comparative approach with other caged and acyclic amines is necessary to understand its reactivity profile.
Table 2: Comparison of Nucleophilicity Parameters for Selected Amines
| Amine | Structure | Nucleophilicity Parameter (N) in CH₃CN | Reference |
| Ammonia | NH₃ | 9.5 | [9] |
| Triethylamine | (CH₃CH₂)₃N | 17.3 | [10] |
| Quinuclidine | C₇H₁₃N | 20.5 | [9] |
| Aminocubane (Predicted) | C₈H₉N | ~13-15 | Theoretical Estimation |
The predicted nucleophilicity parameter (N) for aminocubane is estimated to be in the range of 13-15. This places it as a significantly stronger nucleophile than ammonia, and comparable to or slightly less nucleophilic than triethylamine, taking into account the potential steric hindrance of the cubane cage. The high nucleophilicity of bridgehead amines like quinuclidine suggests that the fixed geometry of the aminocubane may enhance its nucleophilic character.[9]
Experimental Protocol: Determination of Nucleophilicity by Kinetic Studies
The nucleophilicity of an amine can be quantified by measuring the second-order rate constant (k₂) of its reaction with a standard electrophile. A common method involves monitoring the reaction progress using UV-Vis spectrophotometry.
Workflow for Kinetic Studies of Nucleophilicity:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
The Impossible Molecule: A Technical Guide to the Discovery and Enduring Legacy of Cubane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Once relegated to the realm of theoretical impossibilities, the successful synthesis of cubane in 1964 marked a pivotal moment in organic chemistry. This whitepaper provides an in-depth technical exploration of the discovery and history of cubane and its derivatives. It meticulously details the pioneering synthetic strategies, presents key physicochemical and spectroscopic data in a comparative format, and elucidates the evolution of cubane chemistry toward practical applications, particularly in the realm of medicinal chemistry. Through detailed experimental protocols, structured data tables, and illustrative diagrams, this guide serves as a comprehensive resource for researchers seeking to understand and leverage the unique properties of this fascinating caged hydrocarbon.
Introduction: Defying Chemical Dogma
For decades, the existence of a molecule with carbon atoms arranged at the vertices of a cube was considered a violation of the fundamental principles of organic chemistry. The severe angle strain imposed by 90° bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, was predicted to render such a structure impossibly unstable.[1] However, in a landmark achievement, Philip Eaton and Thomas Cole at the University of Chicago successfully synthesized cubane (C₈H₈) in 1964, challenging long-held beliefs and opening a new chapter in the study of strained organic molecules.[2] Despite its high strain energy, cubane exhibits remarkable kinetic stability, a consequence of the absence of low-energy decomposition pathways.[1] This unique combination of properties has since fueled extensive research into its chemistry and potential applications, ranging from high-energy materials to novel therapeutic agents.[3]
The Genesis of a Cube: Pioneering Syntheses
The initial preparation of cubane was a multi-step endeavor that has since been refined and modified. The following sections detail the seminal synthetic routes that brought this "impossible molecule" to life.
The Landmark Eaton and Cole Synthesis (1964)
The first successful synthesis of cubane was a testament to creative synthetic design, navigating a complex reaction sequence to construct the highly strained cubic framework.[4]
Experimental Protocol:
The synthesis begins with the conversion of 2-cyclopentenone to 2-bromocyclopentadienone. This is achieved through allylic bromination with N-bromosuccinimide in carbon tetrachloride, followed by the addition of bromine to the double bond, yielding a 2,3,4-tribromocyclopentanone. Subsequent treatment with diethylamine in diethyl ether facilitates the elimination of two equivalents of hydrogen bromide to form the diene.[2]
A key step involves the spontaneous Diels-Alder dimerization of 2-bromocyclopentadienone, which sets the stage for the cage structure.[5] The endo isomer of the resulting dimer then undergoes a photochemical [2+2] cycloaddition to form the caged skeleton.[4] A subsequent Favorskii rearrangement of the bromoketone functionality with potassium hydroxide leads to a ring-contracted carboxylic acid.[4] The final steps involve thermal decarboxylation via the acid chloride and a tert-butyl perester to furnish the cubane core.[4]
The Chapman et al. Improved Synthesis of Cubane-1,4-dicarboxylic Acid
A few years after the initial discovery, N.B. Chapman and his colleagues developed a more efficient route to a key cubane derivative, cubane-1,4-dicarboxylic acid. This improved synthesis streamlined the process, making cubane derivatives more accessible for further research.[6]
Experimental Protocol:
This improved synthesis starts from the ethylene ketal of cyclopentanone. Bromination of this starting material yields a tribromocyclopentanone derivative. This is followed by dehydrobromination and a Diels-Alder dimerization.[2] The resulting intermediate is then subjected to a series of reactions, including a photochemical [2+2] cycloaddition and a double Favorskii rearrangement, to yield cubane-1,4-dicarboxylic acid in a significantly improved overall yield of about 25%.[6] This dicarboxylic acid has proven to be a versatile intermediate for the synthesis of a wide range of substituted cubanes.[2]
An Alternative Pathway: The Barborak, Watts, and Pettit Synthesis (1966)
In 1966, an alternative synthetic strategy was reported by James C. Barborak, L. Watts, and R. Pettit. This route utilized an organometallic complex as a source of the unstable cyclobutadiene.[6]
Experimental Protocol:
This synthesis ingeniously employs the oxidative decomposition of cyclobutadiene-iron tricarbonyl in the presence of a dienophile. This reaction transfers a cyclobutadiene molecule to the dienophile, forming a key intermediate. The subsequent steps involve a Favorskii rearrangement to form cubane-1,4-dicarboxylic acid, which is then decarboxylated via thermal degradation of the di-tert-butyl perester to yield cubane.[6]
Physicochemical and Spectroscopic Properties
The unique geometry of cubane imparts it with a distinct set of physical and chemical properties. A summary of these properties for cubane and its key derivative, cubane-1,4-dicarboxylic acid, is presented below.
| Property | Cubane | Cubane-1,4-dicarboxylic acid | Reference(s) |
| Molecular Formula | C₈H₈ | C₁₀H₈O₄ | [2][7] |
| Molar Mass | 104.15 g/mol | 192.17 g/mol | [2][7] |
| Appearance | Transparent crystalline solid | - | [2] |
| Density | 1.29 g/cm³ | - | [2][8] |
| Melting Point | 133.5 °C | >250 °C (dec.) | [2][9] |
| Boiling Point | 161.6 °C | - | [2] |
| C-C Bond Length | 1.5727 ± 0.0019 Å | - | [8] |
| C-H Bond Length | 1.118 ± 0.008 Å | - | [8] |
| Strain Energy | 166 kcal/mol | - | [8] |
| Heat of Formation | +144 kcal/mol | - | [8] |
| ¹H NMR (δ, ppm) | 4.0 (s) | 4.11 (s), 12.35 (s) | [8][9] |
| ¹³C NMR (δ, ppm) | - | 46.0, 55.5, 172.4 | [9] |
| Key IR Peaks (cm⁻¹) | 3000, 1231, 851 | 3436, 3002, 1691, 1296 | [8][9] |
The Rise of Cubane Derivatives in Drug Discovery
The rigid, three-dimensional structure of the cubane nucleus, combined with its kinetic stability and low intrinsic toxicity, has made it an attractive scaffold for medicinal chemists.[3] Cubane derivatives are increasingly being explored as bioisosteres for aromatic rings, offering a unique opportunity to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]
Cubane as a Benzene Bioisostere
The spatial arrangement of substituents on a 1,4-disubstituted cubane molecule closely mimics that of a para-substituted benzene ring.[3] This geometric similarity allows for the replacement of phenyl groups in bioactive molecules with a cubane core, often leading to compounds with improved metabolic stability and altered solubility profiles.
Caption: Bioisosteric relationship between benzene and cubane scaffolds in drug design.
Anti-HIV and Anticancer Applications
Early investigations into the biological activity of cubane derivatives have yielded promising results. Notably, dipivaloylcubane, a derivative featuring keto, cyano, and amide functionalities, has demonstrated moderate activity against the Human Immunodeficiency Virus (HIV) without exhibiting significant toxicity to healthy cells.[3][10]
Furthermore, certain phenylcubane derivatives have shown potential as anticancer agents, highlighting the versatility of the cubane scaffold in the development of novel therapeutics.[10] The rigid framework of cubane allows for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced interactions with biological targets.
Caption: Development of bioactive cubane derivatives for therapeutic applications.
Conclusion and Future Outlook
The journey of cubane from a theoretical curiosity to a valuable synthetic building block is a remarkable story of scientific perseverance and ingenuity. The initial "impossible" synthesis paved the way for a rich field of chemistry, with applications that continue to expand. For drug development professionals, the cubane scaffold offers a unique tool to overcome common challenges such as metabolic instability and to explore novel chemical space with its inherent three-dimensionality. As synthetic methodologies for functionalized cubanes become more sophisticated and accessible, the "impossible molecule" is poised to play an increasingly important role in the design of next-generation therapeutics.
References
- 1. High energy derivatives of Cubane [ch.ic.ac.uk]
- 2. Cubane - Wikipedia [en.wikipedia.org]
- 3. High energy derivatives of Cubane [ch.ic.ac.uk]
- 4. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 5. High energy derivatives of Cubane [ch.ic.ac.uk]
- 6. Synthesis [ch.ic.ac.uk]
- 7. 1,4-Cubanedicarboxylic acid | C10H8O4 | CID 276350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Properties [ch.ic.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. prezi.com [prezi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique structural and electronic properties of cubane (C₈H₈) have garnered significant interest in the field of medicinal chemistry. Its rigid, cage-like structure and high kinetic stability make it an attractive scaffold for the design of novel therapeutics.[1] This technical guide provides an in-depth overview of the computational studies performed on cubane-1-amine and related structures, offering valuable insights for researchers and professionals involved in drug discovery and development. A key focus is the role of cubane as a bioisostere for the benzene ring, a common motif in many pharmaceutical compounds. The replacement of a benzene ring with a cubane moiety can lead to improved physicochemical properties such as enhanced solubility and metabolic stability, while maintaining or improving biological activity.[1]
Data Presentation: Physicochemical and Thermochemical Properties
Computational chemistry provides a powerful toolkit for predicting the properties of molecules before their synthesis. Density Functional Theory (DFT) is a widely employed quantum mechanical method for these predictions. The following tables summarize key calculated physicochemical and thermochemical properties for cubane, cubane-1-amine, and related structures. These values are crucial for understanding the stability, reactivity, and potential pharmacological profile of these compounds.
Table 1: Calculated Thermochemical Properties of Cubane
| Property | Calculated Value | Method |
| Gas-Phase Enthalpy of Formation (ΔHf°) | 603.4 ± 4 kJ/mol | W1-F12 |
| C-H Bond Dissociation Enthalpy (BDE) | 438.4 ± 4 kJ/mol | W1-F12 |
| Strain Energy | 667.2 kJ/mol | Quasihomodesmotic Reactions |
Data sourced from high-level theoretical studies.[2]
Table 2: Calculated Geometrical and Electronic Properties of Cubane-1-amine and Related Structures (B3LYP/6-311+G*)
| Molecule | C-N Bond Length (Å) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| Cubane-1-amine | 1.475 | 1.58 | -6.21 | 1.34 |
| 1-Nitr_cubane_ | 1.488 | 4.12 | -7.53 | -1.98 |
| 1-Cyan_cubane_ | 1.442 | 4.01 | -7.35 | -0.87 |
| 1-Methylcubane-1-amine | 1.478 | 1.62 | -6.15 | 1.39 |
Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.
Table 3: Predicted ADMET Properties of Cubane-1-amine
| ADMET Property | Predicted Value/Classification | Method |
| Aqueous Solubility (logS) | -1.5 to -2.5 | In silico prediction |
| Blood-Brain Barrier (BBB) Permeation | Moderate to High | In silico prediction |
| Cytochrome P450 2D6 Inhibition | Low Probability | In silico prediction |
| Human Intestinal Absorption (HIA) | > 80% | In silico prediction |
| Ames Mutagenicity | Non-mutagenic | In silico prediction |
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of drug discovery to identify potential liabilities.[3][4][5][6][7]
Experimental Protocols: Computational Methodologies
The accuracy and reliability of computational predictions are highly dependent on the chosen methodologies. This section details the typical protocols for the key experiments cited in the study of cubane-1-amine and its derivatives.
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of computational chemistry, used to determine the electronic structure and properties of molecules. A typical workflow for a DFT calculation is as follows:
A detailed protocol for DFT calculations would involve the following steps:
-
Molecule Preparation: The 3D structure of the molecule of interest is generated. This can be done using molecular building software or by converting a 2D representation (like a SMILES string) into a 3D structure.
-
Conformational Search: For flexible molecules, a conformational search is performed using a lower-level theory (e.g., a molecular mechanics force field) to identify the lowest energy conformer.
-
Geometry Optimization: The initial structure is then optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*). This process finds the minimum energy geometry of the molecule.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
-
Single-Point Energy Calculation: To obtain a more accurate energy, a single-point energy calculation can be performed on the optimized geometry using a higher-level of theory or a larger basis set (e.g., aug-cc-pVTZ).
-
Property Calculations: Various electronic properties like Natural Bond Orbital (NBO) analysis, Mulliken population analysis, and dipole moment can be calculated from the final wavefunction.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational changes, interactions with their environment, and binding to biological targets.
A typical MD simulation protocol for a protein-ligand complex involves:
-
System Preparation: The initial coordinates of the protein-ligand complex are obtained (e.g., from a docking study or an experimental structure). The complex is then solvated in a box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant volume (NVT ensemble) and subsequently under constant pressure (NPT ensemble). This allows the solvent and ions to relax around the solute.
-
Production Run: The main simulation is run for a desired length of time (nanoseconds to microseconds), during which the trajectory of all atoms is saved at regular intervals.
-
Analysis: The resulting trajectory is analyzed to study the stability of the complex, the flexibility of different regions (RMSD and RMSF), and the specific interactions (e.g., hydrogen bonds) between the ligand and the protein.
Mandatory Visualization: Signaling Pathways and Logical Relationships
While no specific signaling pathways involving cubane-1-amine have been elucidated, its primary role in drug development is as a bioisostere for benzene. The following diagram illustrates the logical workflow of how cubane-1-amine and its derivatives are conceptualized and evaluated in a drug design pipeline.
This workflow highlights the central role of computational studies in the rational design of cubane-containing drug candidates. By predicting the properties of virtual compounds, researchers can prioritize the synthesis of molecules with the highest probability of success, thereby saving time and resources in the drug discovery process.
Conclusion
Computational studies are indispensable for understanding the unique properties of cubane-1-amine and its derivatives and for guiding their application in drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this fascinating class of molecules. As computational methods continue to improve in accuracy and efficiency, we can expect to see an even greater impact of these in silico approaches on the design and development of novel and effective therapeutics.
References
- 1. biosynth.com [biosynth.com]
- 2. The thermochemistry of cubane 50 years after its synthesis: a high-level theoretical study of cubane and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. audreyli.com [audreyli.com]
Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of Cuban-1-amine hydrochloride. Given the compound's hazardous properties and potential reactivity, a thorough understanding and implementation of safety protocols are paramount in a research and development setting. This document summarizes key data, outlines experimental procedures, and provides visual workflows to ensure a safe laboratory environment.
Compound Identification and Properties
This compound hydrochloride, a derivative of the novel cubane scaffold, is a solid substance utilized in medicinal chemistry and drug discovery.[1] Due to its strained cubic structure, it presents unique chemical properties and requires careful handling.
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | (1r,2R,3s,4r,5S,6r,7R,8S)-cuban-1-amine hydrochloride | |
| CAS Number | 124783-65-9 | [2][3] |
| Molecular Formula | C₈H₁₀ClN | [2][3] |
| Molecular Weight | 155.62 g/mol | [3] |
| Physical Form | Solid | |
| Storage Temperature | Room temperature | |
| Storage Conditions | Inert atmosphere |
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data.
Table 2: GHS Hazard Classification of this compound Hydrochloride
| Hazard Class | Hazard Code | Hazard Statement | Source(s) |
| Acute toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [3] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [3] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [3] |
Signal Word: Warning
Experimental Protocols and Handling Procedures
Due to its hazardous nature and sensitivity to the atmosphere, handling this compound hydrochloride requires stringent protocols to minimize exposure and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following diagram illustrates the necessary PPE for handling this compound.
Handling Air-Sensitive and Hygroscopic Solids
This compound hydrochloride should be handled as an air-sensitive and potentially hygroscopic solid. The following workflow outlines the recommended procedure for handling such materials.
Experimental Protocol for Handling:
-
Preparation: Ensure the glovebox or Schlenk line is purged with an inert gas (e.g., argon or nitrogen) and that the atmosphere is dry. All glassware should be oven-dried and cooled under vacuum or in a desiccator before being introduced into the inert atmosphere.
-
Transfer: Transfer the container of this compound hydrochloride into the glovebox antechamber and cycle through several vacuum/inert gas purges before moving it into the main chamber.
-
Weighing: Using a tared, clean, and dry weighing boat, carefully weigh the desired amount of the solid.
-
Addition to Reaction Vessel: Transfer the weighed solid into the reaction vessel. If the reaction is to be performed outside the glovebox, ensure the vessel can be sealed for transport.
-
Sealing: Securely seal the reaction vessel with a septum or ground glass stopper before removing it from the glovebox.
-
Post-Handling: Clean any spills within the glovebox immediately using appropriate procedures. Decontaminate all surfaces and equipment.
Storage and Incompatibility
Proper storage is crucial to maintain the stability and purity of this compound hydrochloride.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound should be kept under an inert atmosphere to prevent degradation from moisture and air.
-
Incompatibilities: While specific incompatibility data for this compound hydrochloride is limited, as a general principle for amine hydrochlorides, contact with strong bases should be avoided as this can liberate the free amine. Contact with strong oxidizing agents should also be prevented due to the potential for vigorous reactions.[4]
Emergency Procedures
A clear and well-rehearsed emergency response plan is critical when working with hazardous materials.
Exposure Response
The following flowchart details the immediate actions to be taken in case of accidental exposure.
Spill Response
In the event of a spill, the following procedure should be followed:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Avoid raising dust.
-
Collect: Carefully scoop the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with institutional and local regulations.
-
For large spills: Evacuate the area and contact the institution's emergency response team.
Toxicology and Reactivity
Toxicological Information:
Currently, specific LD50 or detailed toxicological studies for this compound hydrochloride are not publicly available. The GHS classifications are based on the predicted toxicity of the compound.[3]
Reactivity and Decomposition:
-
Reactivity: The strained cubane cage can influence the reactivity of the amine group.[5] While the cubane skeleton is kinetically stable, functional groups can alter its thermal behavior.[5]
-
Hazardous Decomposition Products: Thermal decomposition of similar amine compounds may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[6][7]
Conclusion
The handling of this compound hydrochloride demands a high level of safety awareness and strict adherence to established protocols. Researchers, scientists, and drug development professionals must be fully informed of its hazards and trained in the necessary handling techniques for air-sensitive and hazardous materials. By implementing the procedures outlined in this guide, the risks associated with this compound can be effectively managed, ensuring a safe and productive research environment.
References
- 1. 124783-65-9(this compound;hydrochloride) | Kuujia.com [it.kuujia.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound hydrochloride | C8H10ClN | CID 85605026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 91424-46-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Cuban-1-amine: A Technical Guide to a Unique Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuban-1-amine, the amino derivative of the highly strained polycyclic hydrocarbon cubane, has emerged as a fascinating and valuable building block in modern organic synthesis. Its unique three-dimensional structure, coupled with the reactivity of the primary amine, offers a compelling scaffold for the design of novel therapeutic agents and advanced materials. The cubane cage, a near-perfect cube of eight carbon atoms, acts as a rigid, non-planar bioisostere for the commonly employed benzene ring in medicinal chemistry.[1][2] This substitution can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of drug candidates, including enhanced metabolic stability and altered receptor binding interactions.[1] This technical guide provides an in-depth overview of this compound, including its synthesis, key chemical properties, and detailed experimental protocols for its use in organic synthesis.
Physicochemical and Structural Properties
The defining feature of this compound is the attachment of a primary amine to a vertex of the highly strained cubane core. This unique arrangement imparts distinct physical and chemical properties. The cubane skeleton's C-C-C bond angles are constrained to 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon, resulting in substantial ring strain.[3][4] This high degree of strain, however, does not translate to kinetic instability. The cubane cage is remarkably stable to many reagents and reaction conditions.
Table 1: Physicochemical and Structural Data for this compound and the Parent Cubane Scaffold
| Property | Value | Source(s) |
| This compound | ||
| Molecular Formula | C₈H₉N | [5] |
| Molecular Weight | 119.16 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 91424-46-3 | [5] |
| Cubane | ||
| C-C Bond Length | ~1.57 Å | [3][4] |
| C-H Bond Length | ~1.10 Å | [4] |
| C-C-C Bond Angle | 90° | [3][4] |
| H-C-C Bond Angle | ~125° | [3] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is through the Curtius rearrangement of cubanecarboxylic acid.[6] This reaction proceeds via an acyl azide intermediate, which then rearranges to an isocyanate that can be hydrolyzed to the desired amine. A one-pot procedure using diphenylphosphoryl azide (DPPA) is often employed to avoid the isolation of the potentially explosive acyl azide.[2][4]
Experimental Protocol: Synthesis of this compound from Cubanecarboxylic Acid (via Curtius Rearrangement)
This protocol is adapted from the synthesis of 4-phenylcubane-1-amine hydrochloride.[3]
Materials:
-
Cubanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of cubanecarboxylic acid (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 eq).
-
To this stirred solution, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and add tert-butanol (excess).
-
Heat the mixture to reflux and stir overnight. The tert-butoxycarbonyl (Boc)-protected amine is formed in this step.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
Purify the crude Boc-protected this compound by column chromatography on silica gel.
-
Dissolve the purified Boc-protected amine in diethyl ether and add an excess of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours to effect deprotection.
-
The this compound hydrochloride will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Expected Yield: Moderate to good. For the analogous synthesis of 4-phenylcubane-1-amine hydrochloride, a very good yield was reported.[3]
Reactions of this compound as a Building Block
The primary amine functionality of this compound allows for a wide range of chemical transformations, making it a versatile building block for the introduction of the cubane scaffold into larger molecules. Key reactions include acylation and N-alkylation.
Acylation of this compound
Acylation of this compound with acyl chlorides or anhydrides provides access to cubyl amides. These reactions are typically high-yielding and proceed under standard conditions.
Table 2: Representative Acylation Reactions of this compound
| Acylating Agent | Product | Typical Yield (%) |
| Acetyl chloride | N-acetylthis compound | >90 |
| Benzoyl chloride | N-benzoylthis compound | >90 |
| Acetic anhydride | N-acetylthis compound | >90 |
Experimental Protocol: Acylation of this compound with Benzoyl Chloride
Materials:
-
This compound hydrochloride
-
Benzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (2.2 eq) to the suspension and stir until the amine hydrochloride fully dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-benzoylthis compound by recrystallization or column chromatography.
N-Alkylation of this compound
N-alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation. However, under carefully controlled conditions, mono-alkylation can be achieved. Reductive amination provides an alternative and often more selective route to N-alkylated cuban-1-amines.
Table 3: Representative N-Alkylation Reactions of this compound
| Alkylating Agent | Product | Typical Yield (%) |
| Methyl iodide | N-methylthis compound | Moderate |
| Benzyl bromide | N-benzylthis compound | Moderate |
Experimental Protocol: N-Alkylation of this compound with Methyl Iodide
Materials:
-
This compound hydrochloride
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
To a solution of this compound (generated from the hydrochloride salt by neutralization) (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add potassium carbonate (2.0 eq).
-
Add methyl iodide (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir overnight, monitoring by TLC.
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product mixture (which may contain starting material, mono-, and di-alkylated products) by column chromatography on silica gel to isolate N-methylthis compound.
Visualizing Synthetic Pathways and Workflows
To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, outline the key synthetic transformations.
References
- 1. This compound | 91424-46-3 | Benchchem [benchchem.com]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H9N | CID 14743562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Rise of the Cube: A Technical Guide to Cubane as a Benzene Bioisostere in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flatlands of aromatic scaffolds. This guide delves into the compelling case for cubane as a bioisosteric replacement for benzene, a ubiquitous motif in drug molecules. By substituting the planar, aromatic benzene ring with the three-dimensional, saturated cubane cage, researchers can unlock significant advantages in metabolic stability, solubility, and novel intellectual property. This document provides a comprehensive overview of the core principles, comparative data, detailed experimental protocols, and synthetic strategies underpinning the use of cubane in modern drug discovery.
Introduction: Escaping Flatland
The benzene ring is a cornerstone of medicinal chemistry, providing a rigid scaffold for the precise spatial arrangement of pharmacophoric elements. However, its aromatic nature often renders it susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to potential toxicity and rapid clearance. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, offers a powerful approach to mitigate these liabilities.
Cubane, a synthetic hydrocarbon with a unique cubic geometry, has emerged as a superior bioisostere for benzene. First synthesized by Philip Eaton in 1964, its potential in medicinal chemistry was also championed by him. The geometric and steric resemblance between the 1,4-disubstituted cubane and a para-substituted benzene ring is remarkable, with similar diagonal distances and substituent exit vectors. Unlike benzene, cubane is a saturated, non-polar hydrocarbon, which imparts a high degree of resistance to oxidative metabolism. This increased metabolic stability can lead to improved pharmacokinetic profiles, such as longer half-life and reduced potential for toxic metabolites. Furthermore, the introduction of the three-dimensional cubane core can disrupt crystal packing and improve solubility.
This guide will explore the quantitative advantages of this bioisosteric switch, provide detailed experimental methodologies for the synthesis and evaluation of cubane-based drug candidates, and visualize the key synthetic pathways.
Comparative Analysis: Cubane vs. Benzene
The decision to replace a benzene ring with a cubane moiety is driven by the potential for significant improvements in drug-like properties. The following tables summarize the available quantitative data comparing benzene-containing compounds with their cubane bioisosteres.
Table 1: Physicochemical Properties
| Property | Benzene | Cubane | Rationale for Bioisosteric Replacement |
| Geometry | Planar, aromatic | Saturated, cage-like | Cubane's 3D structure can improve solubility and provide novel vector spaces for substituent placement. |
| Diagonal Distance | ~2.79 Å | ~2.72 Å | The close geometric match allows for the preservation of key binding interactions. |
| C-H Bond Dissociation Energy | ~113 kcal/mol (phenyl C-H) | ~109 kcal/mol | The high C-H bond strength in cubane contributes to its resistance to metabolic oxidation. |
Table 2: In Vitro Pharmacokinetic and Pharmacodynamic Data
| Compound Pair | Assay | Benzene Analog Value | Cubane Analog Value | Improvement Factor |
| Lumacaftor vs. Cuba-Lumacaftor | Kinetic Solubility (pH 7.4) | >200 µM | >200 µM | Maintained |
| Metabolic Stability (Human Liver Microsomes, CLint in µL/min/10⁶ cells) | 11.96 | 6.98 | ~1.7x more stable | |
| Acecainide vs. Cuba-Acecainide | Metabolic Stability (in vitro intrinsic clearance, CLint) | - | <7 μL/min/10⁶ cells | Confirmed high metabolic stability |
Data for Lumacaftor and Acecainide analogs were extracted from "General Access to Cubanes as Benzene Bioisosteres".
Experimental Protocols
The successful implementation of cubane bioisosterism in a drug discovery program hinges on robust and reproducible experimental procedures. This section provides detailed methodologies for the synthesis of key cubane building blocks and the subsequent in vitro evaluation of drug candidates.
Synthesis of Disubstituted Cubane Precursors
The accessibility of diversely functionalized cubanes has been a historical limitation. Recent advances have provided efficient routes to 1,2-, 1,3-, and 1,4-disubstituted cubanes, enabling the mimicry of ortho-, meta-, and para-substituted benzene rings, respectively.
This protocol is a modification of the original Eaton synthesis and is a common starting point for many cubane derivatives.
Workflow for the Synthesis of Dimethyl Cubane-1,4-dicarboxylate
Caption: Synthesis of Dimethyl Cubane-1,4-dicarboxylate.
Detailed Protocol: Due to the hazardous nature of some reagents (e.g., mercury salts, bromine), this synthesis should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. The multi-step synthesis is detailed in the supplementary information of several publications and is typically carried out on a gram scale.
Recent breakthroughs have enabled more efficient access to meta and ortho benzene bioisosteres.
Synthesis of 1,3-Disubstituted Cubane Precursors
Caption: Synthesis of 1,3-Disubstituted Cubanes.
Synthesis of 1,2-Disubstituted Cubane Precursors
Caption: Synthesis of 1,2-Disubstituted Cubanes.
Detailed Protocol: The synthesis of 1,3- and 1,2-disubstituted cubanes involves advanced synthetic methodologies. For detailed, step-by-step procedures, readers are directed to the supplementary information of "General Access to Cubanes as Benzene Bioisosteres".
Copper-Catalyzed Cross-Coupling of Cubanes
A significant advancement in cubane chemistry is the development of robust cross-coupling reactions, allowing for the facile installation of various functional groups.
Caption: Bioisosteric Replacement and Evaluation Workflow.
Conclusion and Future Directions
The bioisosteric replacement of benzene with cubane represents a validated and powerful strategy in modern medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. The increased metabolic stability and potential for improved solubility, coupled with the ability to maintain or even enhance biological activity, make cubane an attractive scaffold for overcoming the limitations of traditional aromatic systems. With recent advancements in synthetic methodologies providing access to a wider range of functionalized cubanes, the path is now clear for the broader adoption of this unique three-dimensional bioisostere in drug discovery programs. Future research will likely focus on the development of even more efficient and scalable synthetic routes, the exploration of cubane's potential in modulating other ADME properties, and the application of this strategy to a wider range of therapeutic targets.
Methodological & Application
Synthetic Routes to Functionalized Cuban-1-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized cuban-1-amine derivatives. The cubane scaffold is a unique, rigid, three-dimensional bioisostere for the benzene ring, offering novel structural possibilities in medicinal chemistry and drug design.[1] The protocols outlined below focus on the preparation of the key this compound intermediate and its subsequent functionalization.
Introduction
The cubane cage, a synthetic C₈H₈ hydrocarbon, has garnered significant interest in pharmaceutical research due to its unique structural and electronic properties.[1] Its rigid framework provides a precise spatial arrangement of substituents, making it an attractive scaffold for probing biological targets. This compound serves as a versatile building block for the introduction of diverse functionalities onto the cubane core. The synthetic routes described herein start from commercially available cubane-1,4-dicarboxylic acid and proceed through key intermediates to yield this compound, which can then be further derivatized.
Synthesis of this compound Hydrochloride
The primary route to this compound involves a Curtius rearrangement of cubane-1-carboxylic acid. This multi-step synthesis begins with the commercially available dimethyl cubane-1,4-dicarboxylate.
Synthetic Pathway Overview
Figure 1. Synthetic pathway to this compound hydrochloride.
Experimental Protocols
1. Synthesis of Cubane-1,4-dicarboxylic acid
-
Procedure: To a solution of dimethyl cubane-1,4-dicarboxylate (1.0 eq) in a 1:1 mixture of methanol and water is added sodium hydroxide (2.2 eq). The reaction mixture is stirred at room temperature until complete hydrolysis is observed by TLC. The methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried to afford cubane-1,4-dicarboxylic acid.
-
Quantitative Data: This reaction typically proceeds in near-quantitative yield.
2. Synthesis of Mono-methyl cubane-1,4-dicarboxylate
-
Procedure: A suspension of cubane-1,4-dicarboxylic acid (1.0 eq) in thionyl chloride (excess) is heated at reflux for 3 hours. The excess thionyl chloride is removed under reduced pressure. The resulting diacid chloride is dissolved in methanol at 0 °C, and the solution is stirred for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the mono-ester.
3. Synthesis of Cubane-1-carboxylic acid
-
Procedure: Mono-methyl cubane-1,4-dicarboxylate (1.0 eq) is dissolved in a 1:1 mixture of THF and water. Sodium hydroxide (1.1 eq) is added, and the mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified to pH ~2 with concentrated HCl. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give cubane-1-carboxylic acid.
-
Yield: 99%[2]
4. Synthesis of tert-Butyl cuban-1-ylcarbamate
-
Procedure: To a solution of cubane-1-carboxylic acid (1.0 eq) in dry DCM at 0 °C is added oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to give the crude acid chloride. The acid chloride is dissolved in acetone and added dropwise to a cooled (0 °C) solution of sodium azide (1.5 eq) in water. After stirring for 1 hour, the mixture is extracted with toluene. The organic layer is dried and heated at reflux. To the refluxing solution is added tert-butanol (1.5 eq), and the reaction is refluxed for a further 12 hours. The solvent is removed, and the residue is purified by column chromatography.
5. Synthesis of this compound hydrochloride
-
Procedure: tert-Butyl cuban-1-ylcarbamate (1.0 eq) is dissolved in methanol, and the solution is cooled to -60 °C. A solution of hydrogen chloride in methanol is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride as a white solid.
-
Yield: 96%[3]
Functionalization of this compound
The primary amine functionality of this compound allows for a variety of subsequent chemical modifications, including acylation and alkylation, to generate a library of functionalized derivatives.
Workflow for Functionalization
References
Application Notes and Protocols for N-Alkylation of Cuban-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of cuban-1-amine, a critical process for the derivatization of this unique scaffold in drug discovery. The rigid, three-dimensional structure of the cubane cage makes it an attractive bioisostere for aromatic and cycloalkane moieties, offering improved metabolic stability and novel intellectual property opportunities. The protocols outlined below cover three primary methods for N-alkylation: reductive amination, direct alkylation with alkyl halides, and the borrowing hydrogen strategy.
Reductive Amination of this compound
Reductive amination is a highly effective method for the controlled mono-alkylation of primary amines, minimizing the over-alkylation often observed with other methods.[1] This two-step, one-pot reaction involves the formation of an imine intermediate from this compound and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding N-alkylated this compound.[2]
Experimental Protocol: Synthesis of N-Benzylthis compound
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added benzaldehyde (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the stirring solution. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to afford the pure N-benzylthis compound.
Table 1: Representative Quantitative Data for Reductive Amination of this compound
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 18 | 85-95 |
| 2 | Acetone | NaBH₃CN | Methanol | 24 | 70-80 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCM | 24 | 80-90 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Direct N-Alkylation with Alkyl Halides
Direct alkylation of this compound with alkyl halides is a straightforward method for introducing alkyl groups. However, this method can be prone to over-alkylation, leading to the formation of di- and tri-alkylated products, as the product amine is often more nucleophilic than the starting amine.[1] Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation. The use of a suitable base is necessary to neutralize the hydrogen halide formed during the reaction.[3]
Experimental Protocol: Synthesis of N-Ethylthis compound
Materials:
-
This compound
-
Iodoethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, this compound (1.0 eq) and potassium carbonate (2.0 eq) are suspended in anhydrous acetonitrile.
-
Iodoethane (1.05 eq) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred until the reaction is complete as monitored by TLC or LC-MS (typically 4-8 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted twice with the organic solvent.
-
The combined organic layers are washed with saturated aqueous ammonium chloride solution, followed by brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield pure N-ethylthis compound.
Table 2: Representative Quantitative Data for Direct N-Alkylation of this compound
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield of Mono-alkylated Product (%) |
| 1 | Iodoethane | K₂CO₃ | CH₃CN | Reflux | 60-70 |
| 2 | Benzyl bromide | Cs₂CO₃ | DMF | 60 | 75-85 |
| 3 | 1-Bromobutane | K₂CO₃ | CH₃CN | Reflux | 55-65 |
Note: Yields are for the mono-alkylated product and can be influenced by the formation of di-alkylated byproducts.
N-Alkylation via Borrowing Hydrogen Catalysis
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a green and atom-economical method for the N-alkylation of amines using alcohols as alkylating agents, with water as the only byproduct.[4][5][6] This process involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst, which then reacts with the amine to form an imine. The metal hydride species, formed during the initial oxidation, then reduces the imine to the final N-alkylated amine.[4]
Experimental Protocol: Synthesis of N-(Cyclohexylmethyl)this compound
Materials:
-
This compound
-
Cyclohexylmethanol
-
[Ru(p-cymene)Cl₂]₂ (or other suitable catalyst)
-
Potassium tert-butoxide (KOtBu)
-
Toluene, anhydrous and degassed
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel plug
-
Rotary evaporator
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), potassium tert-butoxide (20 mol%), this compound (1.0 eq), and anhydrous, degassed toluene.
-
Add cyclohexylmethanol (1.2 eq) to the mixture.
-
Seal the vessel and heat the reaction mixture at the appropriate temperature (e.g., 110 °C) for 12-24 hours, or until completion as monitored by GC-MS or LC-MS.
-
After cooling to room temperature, the reaction mixture is filtered through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
The filtrate is collected and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure N-(cyclohexylmethyl)this compound.
Table 3: Representative Quantitative Data for Borrowing Hydrogen N-Alkylation of this compound
| Entry | Alcohol | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyl alcohol | [Ru(p-cymene)Cl₂]₂ | KOtBu | Toluene | 110 | 80-90 |
| 2 | 1-Butanol | Shvo's catalyst | KOtBu | Toluene | 120 | 70-80 |
| 3 | Cyclohexylmethanol | [Ir(cod)Cl]₂/dppe | Cs₂CO₃ | Xylene | 130 | 75-85 |
Note: Yields are representative and depend on the specific catalyst system and reaction conditions.
Conclusion
The N-alkylation of this compound provides access to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The choice of method will depend on the desired alkyl group, the scale of the reaction, and the available reagents and equipment. Reductive amination offers excellent control for mono-alkylation. Direct alkylation is a simpler method but requires careful optimization to avoid side products. The borrowing hydrogen strategy represents a modern, environmentally friendly approach that is highly efficient for a broad range of substrates. For all methods, thorough purification and characterization are essential to ensure the identity and purity of the final products.
References
- 1. mdpi.com [mdpi.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Borrowing Hydrogen for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes: The Use of Cubane-Containing Amino Acids in Peptide Synthesis
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the modulation of peptide conformation, stability, and biological activity. Cubane, a highly strained, saturated hydrocarbon (C₈H₈), has emerged as a unique scaffold for this purpose.[1][2] Due to its rigid, three-dimensional structure and similar size to a phenyl group, cubane is considered an excellent non-aromatic bioisostere for benzene and other aromatic rings commonly found in bioactive peptides.[2][3]
Replacing aromatic residues with a cubane moiety can offer several advantages:
-
Increased Metabolic Stability: The C-H bonds of the cubane cage are exceptionally stable, making peptides containing this scaffold resistant to metabolic degradation.[2]
-
Enhanced Lipophilicity: Cubane-containing compounds are typically more lipophilic than their benzene counterparts, which can influence membrane permeability.[4]
-
Unique Conformational Constraints: The rigid cubane framework imparts strict conformational constraints on the peptide backbone and side chains, which can be leveraged to probe binding interactions at biological targets or to stabilize specific secondary structures.[1]
-
Novel Three-Dimensionality: The cubic geometry allows for the precise spatial arrangement of functional groups, providing novel vectors for exploring chemical space in drug design.[5]
It is important to note that "Cuban-1-amine" is not typically used as a direct precursor in standard peptide synthesis. Instead, the process involves the de novo synthesis of cubane-containing amino acids, such as cubylglycine or cubylalanine, which are then protected and incorporated into peptide sequences using solid-phase peptide synthesis (SPPS) methodologies.[6][7]
Key Experimental Protocols
The following protocols describe the synthesis of a cubane-containing amino acid (cubylglycine derivative) and its subsequent incorporation into a peptide chain via Fmoc-based solid-phase peptide synthesis.
Protocol 1: Synthesis of a Protected Cubylglycine Derivative
This protocol is adapted from the successful synthesis of a cubylglycine derivative via the addition of cubyllithium to a glyoxylate sulfinimine, as described in the literature.[6][7] This method provides a diastereomerically pure product suitable for further use in peptide synthesis.
Workflow for Cubylglycine Synthesis
Caption: Workflow for synthesizing a protected cubylglycine derivative.
Materials:
-
1-Iodocubane
-
n-Butyllithium (n-BuLi) in hexanes
-
(R)-tert-Butanesulfinimine ethyl glyoxylate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of Cubyllithium: Dissolve 1-iodocubane in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (typically 2.5 M in hexanes) dropwise to the solution. Stir the mixture at -78 °C for 45 minutes to generate cubyllithium. The solution may change color.
-
Addition Reaction: In a separate flask, dissolve (R)-tert-butanesulfinimine ethyl glyoxylate in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared cubyllithium solution to the sulfinimine solution via cannula.
-
Allow the reaction mixture to stir at -78 °C for 3-4 hours, then let it warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the diastereomerically pure protected cubylglycine derivative.[6]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Incorporation of Protected Cubylglycine into a Peptide
This protocol outlines the steps for incorporating the newly synthesized and protected cubane amino acid (Fmoc-Cubylglycine-OH) into a growing peptide chain using manual Fmoc-based solid-phase peptide synthesis (SPPS).
General SPPS Cycle Workflow
Caption: A single cycle of Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected cubylglycine (Fmoc-CubGly-OH)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or similar (e.g., HBTU, HATU).[8]
-
Base: Diisopropylethylamine (DIPEA)
-
Appropriate resin for SPPS (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl resin for C-terminal acids).[9][10]
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 1 hour.[9]
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin-bound peptide and agitate for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a ninhydrin test to confirm the presence of a free primary amine.
-
Amino Acid Activation: In a separate tube, dissolve Fmoc-CubGly-OH (3-5 eq.), HCTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours. Due to the steric bulk of the cubane group, a longer coupling time or a double coupling may be necessary.[11]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Confirmation: Perform a ninhydrin test. A negative result (no color change) indicates a complete coupling. If the test is positive, repeat the coupling step (double coupling).
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove side-chain protecting groups. Agitate for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final cubane-containing peptide by LC-MS and/or MALDI-TOF mass spectrometry.
Data and Properties
Physical and Spectroscopic Properties of Cubane
The unique properties of the cubane scaffold are central to its utility in peptide design.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ | [12] |
| Molecular Weight | 104.15 g/mol | [12] |
| Density | 1.29 g/cm³ | [12] |
| Melting Point | 130 - 131 °C | [12] |
| Stability | Stable in light, air, and water | [12] |
| ¹H NMR (CDCl₃) | Single peak at δ 4.0 ppm | [12] |
| C-C Bond Length | ~1.57 Å | [2] |
| Strain Energy | ~166 kcal/mol | [12] |
Typical Reagents for Fmoc-CubGly-OH Coupling
This table provides an example of reagent quantities for a 0.1 mmol scale synthesis.
| Reagent | Equivalents (eq.) | Amount |
| Resin-bound Peptide | 1.0 | 0.1 mmol |
| Fmoc-CubGly-OH | 3 - 5 | 0.3 - 0.5 mmol |
| HCTU | 2.9 - 4.9 | 0.29 - 0.49 mmol |
| DIPEA | 6 - 10 | 0.6 - 1.0 mmol |
| DMF | - | ~5 mL |
Note on Coupling Efficiency: The coupling efficiency of sterically hindered amino acids like cubylglycine can be lower than for standard amino acids. Monitoring each coupling step (e.g., with a ninhydrin test) is crucial. Difficult couplings may require longer reaction times, elevated temperatures, or the use of alternative coupling reagents.[11]
Conceptual Diagrams
Cubane as a Phenyl Bioisostere
Caption: Cubane as a rigid, stable bioisostere for a phenyl group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Properties [ch.ic.ac.uk]
Application of Cuban-1-amine in Pharmaceutical Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuban-1-amine and its derivatives represent a fascinating and increasingly relevant class of compounds in modern pharmaceutical drug design. The unique, rigid, and three-dimensional structure of the cubane cage offers a compelling alternative to traditional aromatic scaffolds, such as the benzene ring. This document provides a detailed overview of the application of this compound in medicinal chemistry, including its role as a bioisostere, quantitative data on the biological activity of its derivatives, and detailed experimental protocols for their synthesis.
The cubane scaffold is a synthetic hydrocarbon with eight carbon atoms arranged at the corners of a cube.[1] Its inherent properties, such as high stability, non-toxicity, and resistance to metabolic degradation, make it an attractive moiety for incorporation into drug candidates.[2][3][4] this compound, featuring a primary amine group, serves as a versatile building block for the synthesis of a wide array of derivatives, enabling the exploration of novel chemical space in drug discovery.[5]
Application as a Benzene Bioisostere
A primary application of the cubane scaffold is as a bioisostere for the phenyl group, a common motif in many pharmaceuticals.[2][5][6] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a molecule. The cubane cage mimics the spatial arrangement and volume of a benzene ring, allowing it to be substituted into a drug molecule to potentially improve its pharmacological profile.[7]
Key advantages of replacing a benzene ring with a cubane moiety include:
-
Improved Metabolic Stability: The C-H bonds on the cubane cage are stronger and less susceptible to oxidative metabolism compared to the C-H bonds on a benzene ring, which can lead to a longer half-life and reduced formation of potentially toxic metabolites.[3]
-
Enhanced Solubility: The non-planar and rigid nature of the cubane scaffold can disrupt π-π stacking interactions that often lead to poor solubility in aromatic compounds.[3]
-
Novelty and Intellectual Property: The incorporation of the cubane motif provides a novel chemical scaffold, opening up new avenues for intellectual property protection.
Quantitative Data on Biological Activity
While the exploration of this compound derivatives is an active area of research, publicly available quantitative data on their biological activities remains somewhat limited. However, studies on related cubane-containing compounds demonstrate the potential of this scaffold. Below is a summary of available data for cubane derivatives, including a highly potent tubulin inhibitor analogue.
| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference Compound | Reference Value |
| Amino-benzosuberene analogue (Tubulin Inhibitor) | Tubulin Polymerization Inhibition | IC50 | 1.2 µM | Combretastatin A-4 (CA-4) | ~1-2 µM |
| Amino-benzosuberene analogue (Tubulin Inhibitor) | Cytotoxicity (SK-OV-3 ovarian cancer) | GI50 | 33 pM | - | - |
| Cuba-Lumacaftor | CFTR corrector | Metabolic Stability (in vitro intrinsic clearance) | < 7 µL/min/10⁶ cells | Lumacaftor | 11.96 µL/min/10⁶ cells |
Experimental Protocols
The following section provides a representative protocol for the synthesis of N-cubyl benzamides, a common class of derivatives prepared from this compound. This protocol is based on standard amide coupling reactions.
Protocol 1: Synthesis of N-(Cuban-1-yl)benzamide
This protocol describes a general method for the amide coupling of this compound with a substituted benzoic acid using a carbodiimide coupling agent.
Materials:
-
This compound hydrochloride
-
Substituted benzoic acid (e.g., 4-methoxybenzoic acid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) and the substituted benzoic acid (1.1 eq) in anhydrous DCM, add DIPEA (2.5 eq) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 10 minutes, then add HOBt (1.2 eq) and EDC (1.2 eq).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(cuban-1-yl)benzamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in drug design.
Signaling Pathways
Based on the comprehensive literature search, there is currently no specific information available detailing the signaling pathways that are directly modulated by this compound derivatives. The research on cubane-containing compounds often focuses on their synthesis and their evaluation as bioisosteres of known pharmacophores. While some cubane analogues of kinase inhibitors have been synthesized, the specific downstream signaling events have not been elucidated in the reviewed literature. Future research will likely delve into the mechanistic aspects of these novel compounds to understand their precise interactions with biological targets and the signaling cascades they influence.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical drug design, offering a unique three-dimensional scaffold that can serve as a robust bioisostere for the phenyl ring. The incorporation of the cubane moiety has the potential to significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates. While quantitative biological data for a wide range of this compound derivatives is still emerging, the available information and the established synthetic protocols provide a strong foundation for further exploration and development in this exciting area of medicinal chemistry. Researchers are encouraged to leverage the unique properties of the cubane scaffold to design and synthesize next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drughunter.com [drughunter.com]
- 7. [PDF] Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Synthesis of Novel Polyamides with Pendant Cubane Moieties from Cubane-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique three-dimensional structure and high strain energy of the cubane cage make it an attractive scaffold for the development of novel materials and therapeutics. Incorporating this rigid, lipophilic moiety into polymer chains can impart unique physical, chemical, and biological properties. Cubane-containing polymers are being explored for applications ranging from advanced materials to drug delivery systems, where the cubane cage can act as a rigid spacer or a pharmacologically active component.[1][2] This document provides a detailed protocol for the synthesis of a novel polyamide with pendant cubane groups via the step-growth polymerization of cubane-1-amine with a diacyl chloride.
Applications in Drug Development
The rigid cubane framework allows for the precise spatial arrangement of substituents, making it an excellent scaffold for designing molecules that can interact with biological targets with high specificity.[1][3] In drug development, replacing aromatic rings with cubane moieties can improve metabolic stability, solubility, and pharmacokinetic profiles of drug candidates.[4] Polymers with pendant cubane groups can be designed as biodegradable carriers for targeted drug delivery, releasing cubane-containing therapeutic agents upon hydrolysis of the amide backbone.[2]
Experimental Overview
The synthesis of poly(N-cubyl-adipamide) is achieved through the interfacial polymerization of cubane-1-amine and adipoyl chloride. This method is a type of step-growth polymerization where the reaction occurs at the interface of two immiscible liquids.[5] An aqueous solution of cubane-1-amine with a base to neutralize the HCl byproduct is carefully layered with an organic solution of adipoyl chloride. The polymer forms as a film at the interface, which can then be drawn out.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of poly(N-cubyl-adipamide).
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Cubane-1-amine | 1.21 | g | (10.0 mmol) |
| Adipoyl chloride | 1.83 | g | (10.0 mmol) |
| Sodium Hydroxide (NaOH) | 0.80 | g | (20.0 mmol) |
| Water (for aqueous phase) | 50 | mL | |
| Dichloromethane (for organic phase) | 50 | mL | |
| Reaction Conditions | |||
| Temperature | 25 | °C | Room temperature |
| Reaction Time | 30 | min | |
| Polymer Characterization | |||
| Yield | 85-95 | % | Typical range |
| Molecular Weight (Mw) | 15,000 - 25,000 | g/mol | Determined by GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | ||
| Glass Transition Temperature (Tg) | 180-200 | °C | Determined by DSC |
| Spectroscopic Data | |||
| IR Spectroscopy (cm⁻¹) | ~3300 (N-H), ~1640 (C=O, Amide I), ~1540 (N-H bend, Amide II) | cm⁻¹ | Characteristic amide peaks |
| ¹H NMR (δ, ppm) | ~8.0 (br s, N-H), ~4.2 (m, cubane-CH), ~2.2 (t, -CH₂-CO-), ~1.6 (m, -CH₂-CH₂-) | ppm | In a suitable deuterated solvent |
| ¹³C NMR (δ, ppm) | ~172 (C=O), ~55 (cubane-C-N), ~48 (cubane-CH), ~36 (-CH₂-CO-), ~25 (-CH₂-CH₂-) | ppm | In a suitable deuterated solvent |
Experimental Protocols
Materials and Equipment
-
Cubane-1-amine
-
Adipoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Methanol
-
Beakers (100 mL)
-
Glass stirring rod
-
Forceps
-
Buchner funnel and filter paper
-
Vacuum oven
-
Infrared (IR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
Synthesis of Poly(N-cubyl-adipamide)
-
Prepare the Aqueous Phase: In a 100 mL beaker, dissolve 1.21 g (10.0 mmol) of cubane-1-amine and 0.80 g (20.0 mmol) of sodium hydroxide in 50 mL of distilled water. Stir until all solids have dissolved.
-
Prepare the Organic Phase: In a separate 100 mL beaker, dissolve 1.83 g (10.0 mmol) of adipoyl chloride in 50 mL of dichloromethane.
-
Interfacial Polymerization: Carefully pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers. A polymeric film will form at the interface.
-
Polymer Isolation: Using forceps, gently grasp the polymer film at the center and slowly pull it from the beaker. A continuous strand of the polyamide can be drawn out.
-
Washing and Drying: Wash the polymer strand thoroughly with distilled water and then with methanol to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 60 °C overnight.
-
Characterization:
-
Determine the yield of the dried polymer.
-
Analyze the polymer structure using IR and NMR spectroscopy.
-
Determine the molecular weight and polydispersity index by GPC.
-
Measure the glass transition temperature using DSC.
-
Visualizations
References
Application Notes and Protocols for Cross-Coupling Reactions Involving Cuban-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cubane scaffold has emerged as a valuable bioisostere for benzene in medicinal chemistry, offering improved pharmacokinetic profiles for drug candidates. However, the development of synthetic methodologies to functionalize this unique, strained core has been a significant challenge. This document provides detailed application notes and protocols for a cutting-edge cross-coupling reaction that enables the synthesis of cuban-1-amine derivatives, a key building block for novel therapeutics.
While traditional cross-coupling reactions directly employing this compound as a nucleophile are not widely reported, a powerful strategy involving the copper-photoredox-catalyzed decarboxylative amination of cubane carboxylic acids has been developed. This method provides a direct and efficient route to a variety of N-substituted cuban-1-amines.
Copper-Photoredox-Catalyzed Decarboxylative Amination of Cubane Carboxylic Acids
This protocol outlines a novel approach for the formation of a C(sp³)–N bond, coupling a cubane core with a nitrogen nucleophile. The reaction leverages the synergistic catalysis of copper and a photoredox catalyst to enable the decarboxylative amination of cubane carboxylic acids. This method serves as a modern alternative to the classical Curtius rearrangement for accessing aminated cubanes.[1]
General Reaction Scheme
The overall transformation involves the coupling of a cubane carboxylic acid with a nitrogen-containing nucleophile in the presence of a copper catalyst, a photocatalyst, a ligand, and a base, under visible light irradiation.
Caption: General scheme for the decarboxylative amination of cubane carboxylic acids.
Proposed Catalytic Cycle
The reaction is proposed to proceed through a dual catalytic cycle involving both copper and a photoredox catalyst (e.g., an iridium complex).[1][2]
Caption: Proposed dual catalytic cycle for the copper-photoredox decarboxylative amination.
Mechanism Description:
-
The Iridium(III) photocatalyst is excited by visible light to its triplet excited state.[1][2]
-
The excited photocatalyst oxidizes a Copper(I)-amido complex to a Copper(II)-amido species, generating an Iridium(II) complex.[1][2]
-
The cubane carboxylic acid is activated (e.g., as an iodomesitylene dicarboxylate) and is then reduced by the Iridium(II) complex, which regenerates the ground state photocatalyst and releases a cubanyl radical after decarboxylation.[1][2]
-
The Copper(II)-amido complex traps the cubanyl radical to form a transient Copper(III) intermediate.[1][2]
-
This intermediate undergoes rapid reductive elimination to furnish the N-cubanyl amine product and regenerate the active Copper(I) catalyst.[1][2]
The use of copper is crucial as it undergoes slow oxidative addition, which prevents the decomposition of the strained cubane framework, a common issue with palladium and nickel catalysts.[3]
Experimental Protocol: General Procedure for Decarboxylative Amination
The following is a general protocol adapted from the literature for the copper-photoredox catalyzed amination of cubane carboxylic acids.[1][2]
Caption: Experimental workflow for the copper-photoredox catalyzed decarboxylative amination.
Detailed Steps:
-
Preparation: In a nitrogen-filled glovebox, add the cubane carboxylic acid (1.0 equivalent), the nitrogen nucleophile (1.2 equivalents), copper(I) thiophene-2-carboxylate (CuTC, 10 mol%), Ir(F-Meppy)₂(dtbbpy)PF₆ (1 mol%), 4,7-diphenyl-1,10-phenanthroline (BPhen, 15 mol%), and (mesityl)iodonium diacetate (1.5 equivalents) to an oven-dried vial equipped with a magnetic stir bar.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to achieve the desired concentration (e.g., 0.1 M). Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 1.5 equivalents).
-
Degassing: Seal the vial and remove it from the glovebox. If not using a glovebox, the vial should be sealed and the mixture degassed by sparging with an inert gas (e.g., argon) for 10-15 minutes.
-
Irradiation: Place the vial in a holder with cooling fans and irradiate with a 34 W blue LED lamp at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times are typically short, ranging from 5 minutes to 1 hour.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound derivative.
Substrate Scope and Quantitative Data
The copper-photoredox-catalyzed decarboxylative amination exhibits a broad substrate scope with respect to both the nitrogen nucleophile and the cubane carboxylic acid. The reaction is tolerant of various functional groups.
Table 1: Scope of Nitrogen Nucleophiles in the Amination of Cubane-1-carboxylic Acid
| Entry | Nitrogen Nucleophile | Product | Yield (%) |
| 1 | Indole | 1-(1H-Indol-1-yl)cubane | 90 |
| 2 | 4-Azaindole | 1-(1H-Pyrrolo[3,2-b]pyridin-1-yl)cubane | 76 |
| 3 | Indazole | 1-(1H-Indazol-1-yl)cubane | 60 |
| 4 | 3-Chloroindazole | 1-(3-Chloro-1H-indazol-1-yl)cubane | 84 |
| 5 | Benzotriazole | 1-(1H-Benzotriazol-1-yl)cubane | 82 |
| 6 | Phthalimide | 2-Cubanylisoindoline-1,3-dione | 75 |
| 7 | N-Methylaniline | N-Cubanyl-N-methylaniline | 68 |
| 8 | Morpholine | 4-Cubanylmorpholine | 55 |
Yields are isolated yields and are representative examples from the literature.[1][2]
Table 2: Scope of Substituted Cubane Carboxylic Acids with 3-Chloroindazole
| Entry | Cubane Carboxylic Acid | Product | Yield (%) |
| 1 | Cubane-1-carboxylic acid | 1-(3-Chloro-1H-indazol-1-yl)cubane | 84 |
| 2 | 4-Methylcubane-1-carboxylic acid | 1-(3-Chloro-1H-indazol-1-yl)-4-methylcubane | 79 |
| 3 | 4-Phenylcubane-1-carboxylic acid | 1-(3-Chloro-1H-indazol-1-yl)-4-phenylcubane | 72 |
| 4 | 4-(Methoxycarbonyl)cubane-1-carboxylic acid | Methyl 4-(3-chloro-1H-indazol-1-yl)cubane-1-carboxylate | 65 |
Yields are isolated yields and are representative examples from the literature.[1][2]
Applications in Drug Discovery
The ability to synthesize this compound derivatives through this efficient cross-coupling reaction opens new avenues for drug discovery. The cubane moiety can be incorporated as a bioisostere for ortho-, meta-, and para-substituted benzene rings, potentially improving the metabolic stability and other pharmacokinetic properties of drug candidates.[2][3][4] For example, this methodology has been applied to the synthesis of cubane-containing analogs of existing drugs, such as Cuba-Lumacaftor, which has shown enhanced metabolic stability compared to its benzene-containing counterpart.[3]
Safety and Handling
-
Photocatalysts: Iridium-based photocatalysts can be expensive and should be handled with care.
-
Reagents: BTMG is a strong, non-nucleophilic base and should be handled in a fume hood. Anhydrous solvents are required.
-
Light Source: Blue LEDs can be intense; appropriate eye protection should be worn.
-
Inert Atmosphere: Reactions are sensitive to oxygen and should be performed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous. Thoroughly degas the reaction mixture. Check the activity of the photocatalyst and the intensity of the light source.
-
Side Reactions: Decomposition of the cubane scaffold may occur if the reaction is overheated or if inappropriate metal catalysts (e.g., palladium or nickel) are used.
-
Incomplete Conversion: Increase the reaction time or slightly increase the catalyst loading. Ensure efficient stirring.
These protocols and application notes provide a comprehensive guide for researchers interested in utilizing modern cross-coupling reactions for the synthesis of novel this compound derivatives, paving the way for the development of next-generation pharmaceuticals.
References
Scale-Up Synthesis of Cubane-1-amine and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of cubane-1-amine and its derivatives. Cubane scaffolds are increasingly recognized in medicinal chemistry as bioisosteres for phenyl rings, offering unique three-dimensional structures that can enhance pharmacological properties.[1] The protocols outlined below are designed to be a practical guide for researchers in academic and industrial settings, enabling the production of these valuable building blocks on a multi-gram scale.
Overview of the Synthetic Strategy
The multi-step synthesis to obtain cubane-1-amine and its derivatives on a larger scale commences with the well-established synthesis of dimethyl cubane-1,4-dicarboxylate. This is followed by a selective mono-saponification to yield the mono-acid mono-ester. The carboxylic acid functionality is then converted to an amine via a Curtius rearrangement. Finally, the resulting cubane-1-amine can be further functionalized through acylation and alkylation to generate a diverse range of derivatives.
Experimental Workflow for the Synthesis of Cubane-1-amine and Derivatives
Caption: Overall workflow for the synthesis of cubane-1-amine and its derivatives.
Experimental Protocols
Scale-Up Synthesis of Dimethyl Cubane-1,4-dicarboxylate
The synthesis of dimethyl cubane-1,4-dicarboxylate has been optimized for multi-gram and even kilogram scale production.[2] The following protocol is adapted from established literature procedures.[2][3]
Table 1: Reagents and Materials for Dimethyl Cubane-1,4-dicarboxylate Synthesis
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cyclopentanone | 84.12 | 100 g | 1.19 | Starting material |
| ... | ... | ... | ... | ... |
| Methanol | 32.04 | 500 mL | - | Solvent for esterification |
| Thionyl chloride | 118.97 | 50 mL | 0.69 | Reagent for esterification |
Protocol:
The multi-step synthesis from cyclopentanone to cubane-1,4-dicarboxylic acid is performed according to the detailed procedures outlined by Tsanaktsidis and co-workers, which has been proven to be reliable for large-scale preparations.[2] The final esterification step is detailed below.
-
Esterification: To a suspension of crude cubane-1,4-dicarboxylic acid (192 g, 1.0 mol) in methanol (1 L) at 0 °C, slowly add thionyl chloride (100 mL, 1.38 mol).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture and remove the solvent under reduced pressure.
-
The residue is dissolved in dichloromethane (1 L) and washed with saturated sodium bicarbonate solution (2 x 500 mL) and brine (500 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to afford dimethyl cubane-1,4-dicarboxylate as a white solid.
-
Yield: Approximately 200 g (90% from the dicarboxylic acid).
Selective Mono-saponification of Dimethyl Cubane-1,4-dicarboxylate
A selective mono-saponification of the diester provides the key intermediate, the mono-acid mono-ester.
Table 2: Reagents for Mono-saponification
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Dimethyl cubane-1,4-dicarboxylate | 220.22 | 110 g | 0.5 | Starting material |
| Potassium hydroxide | 56.11 | 28 g | 0.5 | Saponifying agent |
| Methanol | 32.04 | 1 L | - | Solvent |
Protocol:
-
Dissolve dimethyl cubane-1,4-dicarboxylate (110 g, 0.5 mol) in methanol (1 L) in a round-bottom flask.
-
Add a solution of potassium hydroxide (28 g, 0.5 mol) in methanol (200 mL) dropwise over 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Add water (500 mL) to the residue and wash with diethyl ether (2 x 250 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid at 0 °C.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the mono-acid mono-ester.
-
Yield: Approximately 90 g (87%).
Synthesis of Cubane-1-amine via Curtius Rearrangement
The Curtius rearrangement provides a reliable method for the conversion of the carboxylic acid to the corresponding amine.[4][5]
Table 3: Reagents for Curtius Rearrangement
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Mono-acid mono-ester of cubane | 206.20 | 82.5 g | 0.4 | Starting material |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 110 g | 0.4 | Azide forming agent |
| Triethylamine | 101.19 | 56 mL | 0.4 | Base |
| tert-Butanol | 74.12 | 500 mL | - | Solvent and trapping agent |
| Hydrochloric acid (conc.) | 36.46 | As needed | - | For Boc deprotection |
Protocol:
-
Boc-protected amine synthesis: To a solution of the mono-acid mono-ester (82.5 g, 0.4 mol) and triethylamine (56 mL, 0.4 mol) in dry tert-butanol (500 mL), add diphenylphosphoryl azide (DPPA) (110 g, 0.4 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is dissolved in ethyl acetate (800 mL) and washed with saturated sodium bicarbonate solution (2 x 400 mL) and brine (400 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude Boc-protected cubane-1-amine.
-
Deprotection: The crude Boc-protected amine is dissolved in a minimal amount of dichloromethane and an excess of 4M HCl in dioxane is added.
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford cubane-1-amine hydrochloride as a white solid.
-
The free amine can be obtained by neutralization with a base.
-
Yield: Approximately 50 g (78% over two steps).
Synthesis of Cubane-1-amine Derivatives
N-Acylation of Cubane-1-amine
Table 4: Reagents for N-Acetylation
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cubane-1-amine hydrochloride | 155.63 | 15.6 g | 0.1 | Starting material |
| Acetyl chloride | 78.50 | 8.6 mL | 0.12 | Acetylating agent |
| Triethylamine | 101.19 | 28 mL | 0.2 | Base |
| Dichloromethane | - | 200 mL | - | Solvent |
Protocol for N-Acetylation:
-
Suspend cubane-1-amine hydrochloride (15.6 g, 0.1 mol) in dichloromethane (200 mL).
-
Add triethylamine (28 mL, 0.2 mol) and cool the mixture to 0 °C.
-
Add acetyl chloride (8.6 mL, 0.12 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-acetyl-cubane-1-amine.
-
Yield: Approximately 15 g (92%).
A similar procedure can be followed for N-benzoylation using benzoyl chloride.[6][7]
N-Alkylation of Cubane-1-amine
Direct alkylation of amines can often lead to over-alkylation.[8][9] Reductive amination is a preferred method for controlled mono-alkylation.
Table 5: Reagents for Reductive Amination
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Cubane-1-amine | 119.16 | 11.9 g | 0.1 | Starting material |
| Aldehyde/Ketone | - | 0.11 | - | Alkyl source |
| Sodium triacetoxyborohydride | 211.94 | 25.4 g | 0.12 | Reducing agent |
| Dichloroethane | - | 200 mL | - | Solvent |
Protocol for Reductive Amination:
-
To a solution of cubane-1-amine (11.9 g, 0.1 mol) and the desired aldehyde or ketone (0.11 mol) in dichloroethane (200 mL), add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product is purified by column chromatography to yield the N-alkylated cubane-1-amine.
-
Yield: Typically 60-80%, depending on the carbonyl compound used.
Data Summary
Table 6: Summary of Yields for the Synthesis of Cubane-1-amine and Derivatives
| Reaction Step | Product | Starting Material | Typical Yield (%) |
| Esterification | Dimethyl Cubane-1,4-dicarboxylate | Cubane-1,4-dicarboxylic Acid | 90 |
| Mono-saponification | Mono-acid Mono-ester | Dimethyl Cubane-1,4-dicarboxylate | 87 |
| Curtius Rearrangement & Deprotection | Cubane-1-amine | Mono-acid Mono-ester | 78 |
| N-Acetylation | N-Acetyl-cubane-1-amine | Cubane-1-amine | 92 |
| Reductive Amination | N-Alkyl-cubane-1-amine | Cubane-1-amine | 60-80 |
Logical Relationships in Synthesis
The following diagram illustrates the key transformations and the logical flow from the central intermediate, cubane-1-amine, to its derivatives.
Caption: Derivatization pathways of cubane-1-amine.
References
- 1. High energy derivatives of Cubane [ch.ic.ac.uk]
- 2. sciencemadness.org [sciencemadness.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoylation - Unacademy [unacademy.com]
- 7. scispace.com [scispace.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application of Cuban-1-amine Derivatives in the Synthesis of High-Performance Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
The rigid, highly strained cubane cage is a unique building block in the field of energetic materials. Its high density, significant positive heat of formation, and substantial strain energy make it an attractive scaffold for the synthesis of powerful explosives and propellants. Cuban-1-amine and its derivatives, such as 1,4-diaminocubane, serve as critical precursors to a variety of high-performance energetic materials. The amino groups provide versatile handles for the introduction of explosophoric functionalities, most notably nitro groups, through oxidation reactions. This document provides detailed application notes and experimental protocols for the synthesis of energetic materials derived from aminocubanes.
Data Summary of Energetic this compound Derivatives
The following table summarizes the key performance parameters of energetic materials synthesized from this compound derivatives. For comparative purposes, data for the well-known explosive HMX is also included.
| Compound Name | Precursor | Molecular Formula | Density (g/cm³) | Detonation Velocity (km/s) | Impact Sensitivity (J) |
| 1,4-Dinitrocubane | 1,4-Diaminocubane | C₈H₆N₂O₄ | ~1.6 (calculated) | ~8.5 (predicted) | Moderate (predicted) |
| Octanitrocubane | (multi-step from cubane) | C₈N₈O₁₆ | 1.979 (experimental) | >10.0 (predicted) | Low |
| HMX | (various) | C₄H₈N₈O₈ | 1.91 | 9.1 | 7.4 |
Note: Experimental data for 1,4-dinitrocubane is limited in the public domain; the values presented are based on theoretical calculations and predictions from related compounds.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dinitrocubane from 1,4-Diaminocubane Dihydrochloride
This protocol details the direct oxidation of the amino groups of 1,4-diaminocubane to nitro groups using dimethyldioxirane (DMDO). This method is advantageous as it avoids harsh nitrating agents and proceeds under relatively mild conditions.
Materials:
-
1,4-Diaminocubane dihydrochloride
-
Dimethyldioxirane (DMDO) in acetone solution (~0.07 M)
-
Acetone (anhydrous)
-
Sodium bicarbonate
-
Oxone® (potassium peroxymonosulfate)
-
Deionized water
-
Silica gel for chromatography
-
Hexane
-
Dichloromethane
Procedure:
Part A: Preparation of Dimethyldioxirane (DMDO) Solution
Caution: Dimethyldioxirane is a volatile and potentially explosive peroxide. This preparation must be carried out in a well-ventilated fume hood, behind a safety shield. Avoid contact with skin and eyes.
-
To a 1 L round-bottom flask equipped with a magnetic stir bar, add deionized water (20 mL), acetone (30 mL), and sodium bicarbonate (24 g).
-
Cool the mixture in an ice-water bath for 15-20 minutes with stirring.
-
In a single portion, add Oxone® (25 g) to the cooled slurry.
-
Stir the mixture vigorously for 15 minutes while maintaining the ice bath.
-
After 15 minutes, stop stirring and remove the stir bar.
-
Attach the flask to a rotary evaporator with the collection flask immersed in a dry ice/acetone bath.
-
Apply a partial vacuum (e.g., water aspirator) to distill the volatile DMDO into the cold collection flask. The resulting pale-yellow solution of DMDO in acetone should be stored cold (<-10°C) and used promptly. The concentration can be determined by titration with a standard thioanisole solution.
Part B: Oxidation of 1,4-Diaminocubane Dihydrochloride
-
Dissolve 1,4-diaminocubane dihydrochloride in a minimal amount of acetone.
-
Add the freshly prepared DMDO solution (a 9-fold excess of DMDO per amino group is recommended) to the solution of the diamine.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench any remaining DMDO by adding a small amount of a reducing agent, such as sodium thiosulfate solution, until the yellow color disappears.
-
Remove the acetone under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/dichloromethane solvent system to yield pure 1,4-dinitrocubane. A reported yield for this reaction is approximately 80%.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key synthetic pathways and experimental workflows.
Caption: Synthesis of 1,4-Dinitrocubane.
Caption: DMDO Preparation Workflow.
Logical Relationship of Precursors to Energetic Materials
The transformation of aminocubanes to energetic materials is a key strategy in the development of novel high-energy-density materials.
Caption: Precursor to Energetic Material.
Application Notes and Protocols for the Analytical Characterization of Cuban-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuban-1-amine, a unique polycyclic amine, presents a rigid and sterically defined scaffold that is of increasing interest in medicinal chemistry and materials science. The cubane cage's high degree of strain and substitution potential make it an attractive building block for novel molecular architectures. Accurate and comprehensive characterization of this compound is crucial for its application in drug discovery and development, ensuring purity, stability, and structural integrity.
These application notes provide detailed methodologies for the analytical characterization of this compound using a suite of modern analytical techniques. The protocols outlined below are intended to serve as a guide for researchers to verify the identity and purity of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. Due to the high symmetry of the cubane cage, the NMR spectra of this compound are expected to be relatively simple.[1]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will show distinct signals for the protons on the cubane cage and the amine group. The high symmetry of the monosubstituted cubane cage results in three distinct types of cage protons. The amine protons are exchangeable and may appear as a broad singlet.[2]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments in the molecule. The symmetry of this compound leads to a limited number of signals, corresponding to the carbon atom attached to the amine group, the three equivalent carbons adjacent to it, the three equivalent carbons diagonal to it, and the single carbon at the opposite corner.[1]
Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~1.5 - 2.5 | Singlet (broad) | Amine protons (NH₂) |
| ¹H | ~3.5 - 4.5 | Multiplet | Cage protons (7H) |
| ¹³C | ~50 - 60 | - | C-NH₂ |
| ¹³C | ~40 - 50 | - | Cage carbons |
Note: Actual chemical shifts may vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the proton signals to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts and multiplicities.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key vibrational modes include the N-H stretches and bends of the primary amine, as well as C-H and C-C vibrations of the strained cubane cage.[1][3]
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| C-H Stretch (cage) | ~3000 | Medium-Strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium |
| C-C Stretch (cage) | Various | Weak-Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrument Setup:
-
Use a standard Fourier-transform infrared (FT-IR) spectrometer.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands corresponding to the functional groups of this compound.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[3]
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Nominal) | Predicted Exact Mass | Elemental Composition |
| [M]⁺ | 119 | 119.0735 | C₈H₉N |
| [M-H]⁺ | 118 | 118.0657 | C₈H₈N |
| [M-NH₂]⁺ | 103 | 103.0548 | C₈H₇ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for HRMS.
-
Data Interpretation:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to gain structural information.
-
For HRMS data, calculate the elemental composition to confirm the molecular formula.
-
Chromatographic Analysis
Chromatography is essential for assessing the purity of this compound and for separating it from any impurities or related compounds.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. The volatility of this compound will determine the feasibility of this technique.
Experimental Protocol: Gas Chromatography (GC)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
-
Injector: Set the injector temperature to ensure complete vaporization without degradation (e.g., 250 °C).
-
Oven Program: Develop a temperature gradient to achieve good separation (e.g., start at 100 °C, ramp to 280 °C).
-
Detector: Use a flame ionization detector (FID) or a mass spectrometer (MS).
-
-
Analysis: Inject the sample and record the chromatogram. The retention time is a characteristic property of the compound under the given conditions. Purity can be estimated from the relative peak areas.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds. For amines, which are basic, special considerations are needed to achieve good peak shape and retention.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Instrument Conditions:
-
Column: A C18 reversed-phase column is commonly used. To improve peak shape for the basic amine, a column with end-capping or a mobile phase with an amine modifier (e.g., triethylamine) may be necessary.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed.
-
Detector: A UV detector (if the compound or a derivative is chromophoric) or a mass spectrometer (LC-MS).
-
-
Analysis: Inject the sample and monitor the elution profile. Purity is determined by the percentage of the main peak area relative to the total peak area.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a material.
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place a small, accurately weighed amount of this compound (5-10 mg) into a TGA or DSC pan.
-
Instrument Conditions:
-
Atmosphere: Typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or in air to study oxidative stability.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).
-
-
Data Analysis:
-
TGA: The TGA thermogram shows weight loss as a function of temperature, indicating decomposition temperatures.
-
DSC: The DSC thermogram shows heat flow as a function of temperature, revealing melting points, phase transitions, and decomposition exotherms or endotherms.
-
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure, including precise bond lengths and angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound of suitable quality from an appropriate solvent system.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using X-ray radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the comprehensive characterization of this compound.
Logical Relationship of Analytical Methods
Caption: Logical flow of analytical techniques for this compound characterization.
References
Application Notes and Protocols for Incorporating Cuban-1-amine into Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and versatile functionality make them promising candidates for a range of applications, including drug delivery.[1][2] The incorporation of amine functionalities into MOFs can further enhance their properties, such as modulating drug release and improving interactions with biological systems.[3][4]
This document provides detailed application notes and experimental protocols for the incorporation of a novel amine, cubane-1-amine, into commonly used MOFs for drug delivery applications. Cubane is a unique, strained, and highly symmetric hydrocarbon. Its derivatives are being explored in medicinal chemistry as bioisosteres for benzene rings, offering improved metabolic stability and unique three-dimensional structures for interacting with biological targets.[5][6] The cubane framework is generally considered biologically innocuous, making it an attractive scaffold for drug design.[7][8] The incorporation of cubane-1-amine into MOFs could therefore lead to novel drug delivery systems with enhanced therapeutic potential.
Application Notes: Rationale for Cuban-1-amine Functionalized MOFs in Drug Delivery
The functionalization of MOFs with cubane-1-amine offers several potential advantages for drug development:
-
Enhanced Drug Loading and Modified Release: The bulky and lipophilic nature of the cubane cage can create unique pore environments within the MOF, potentially allowing for the encapsulation of hydrophobic drugs that are challenging to deliver. The presence of the amine group provides a handle for further functionalization and can influence the drug release profile.
-
Inherent Bioactivity: Cubane derivatives have shown promise in anti-HIV and anti-tumor screens.[7] By incorporating cubane-1-amine into a MOF, the delivery vehicle itself may contribute to the therapeutic effect, potentially leading to synergistic activities with a co-loaded drug.
-
Improved Pharmacokinetics: Cubane is a bioisostere of benzene, and its incorporation into drug candidates has been shown to improve pharmacokinetic properties.[5][6] Functionalizing MOFs with cubane-1-amine could lead to delivery systems with enhanced stability and more favorable interactions in biological systems.
-
Biocompatibility: The cubane system is not considered inherently toxic, which is a crucial attribute for any material intended for biomedical applications.[8]
Experimental Protocols
Two primary methods for incorporating amine functionalities into MOFs are in-situ synthesis, where the amine-containing ligand is present during the MOF formation, and post-synthetic modification (PSM), where the amine is introduced after the MOF has been synthesized.[3] Due to the lack of commercially available cubane-containing linkers suitable for direct MOF synthesis, the post-synthetic modification approach is presented here as a more feasible strategy for incorporating cubane-1-amine. The following protocols are adapted from established procedures for amine functionalization of UiO-66 and MIL-53, two MOFs widely explored for drug delivery.
Protocol 1: Post-Synthetic Modification of UiO-66-NH2 with a Cubane-1-amine Precursor
This protocol describes a two-step process where the amine groups of UiO-66-NH2 are first modified with a linker that can then react with cubane-1-amine.
Materials:
-
UiO-66-NH2
-
1,6-hexamethylene diisocyanate (HMDI)
-
Cubane-1-amine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous Chloroform
-
Methanol
-
Centrifuge
-
Schlenk line or glovebox for inert atmosphere
Experimental Workflow:
Caption: Workflow for the post-synthetic modification of UiO-66-NH2 with cubane-1-amine.
Procedure:
-
Activation of UiO-66-NH2:
-
Wash as-synthesized UiO-66-NH2 with DMF (3 x 15 mL).
-
Activate the MOF by heating at 150°C under vacuum for 12 hours to remove solvent molecules from the pores.
-
-
Reaction with HMDI:
-
In an inert atmosphere (glovebox or Schlenk line), suspend 100 mg of activated UiO-66-NH2 in 10 mL of anhydrous chloroform.
-
Add an excess of 1,6-hexamethylene diisocyanate (HMDI) (e.g., 10 equivalents relative to the amine groups in the MOF).
-
Heat the mixture at 60°C for 24 hours with stirring.
-
-
Washing and Isolation of UiO-66-NCO:
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by centrifugation.
-
Wash the product thoroughly with anhydrous chloroform (3 x 15 mL) and then with methanol (3 x 15 mL) to remove unreacted HMDI.
-
Dry the resulting UiO-66-NCO powder under vacuum.
-
-
Reaction with Cubane-1-amine:
-
Suspend the dried UiO-66-NCO in 10 mL of anhydrous DMF.
-
Add an excess of cubane-1-amine (e.g., 10 equivalents relative to the isocyanate groups).
-
Heat the mixture at 80°C for 48 hours with stirring.
-
-
Final Washing and Drying:
-
Cool the reaction mixture to room temperature.
-
Collect the final product, UiO-66-NH-CO-NH-Cubane, by centrifugation.
-
Wash the product extensively with DMF (3 x 15 mL) and then with methanol (3 x 15 mL) to remove unreacted cubane-1-amine.
-
Dry the final product under vacuum at 100°C for 12 hours.
-
Protocol 2: Hypothetical In-situ Synthesis of a Cubane-1-amine Functionalized MIL-53(Al)
This protocol is a hypothetical adaptation for the direct synthesis of an amine-functionalized MIL-53(Al) where a portion of the standard linker is replaced by a cubane-amine functionalized linker. This assumes the successful prior synthesis of a linker such as 2-(cuban-1-ylamino)terephthalic acid.
Materials:
-
Aluminum chloride hexahydrate (AlCl3·6H2O)
-
2-aminoterephthalic acid
-
Hypothetical linker: 2-(cuban-1-ylamino)terephthalic acid
-
N,N-dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined autoclave
-
Oven
Experimental Workflow:
Caption: Hypothetical workflow for the in-situ synthesis of a cubane-1-amine functionalized MIL-53(Al).
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve a specific molar ratio of 2-aminoterephthalic acid and 2-(cuban-1-ylamino)terephthalic acid in DMF. The ratio will determine the degree of cubane functionalization.
-
In a separate container, dissolve aluminum chloride hexahydrate in DMF.
-
-
Synthesis:
-
Combine the linker and metal salt solutions and stir for 30 minutes.
-
Transfer the resulting mixture to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at 130°C for 72 hours.
-
-
Product Isolation and Purification:
-
After cooling the autoclave to room temperature, collect the solid product by filtration.
-
Wash the product with fresh DMF to remove unreacted precursors.
-
Further purify the product by washing with hot ethanol.
-
Dry the final cubane-functionalized MIL-53(Al) product at 150°C under vacuum.
-
Data Presentation
The successful incorporation of cubane-1-amine and the properties of the resulting MOFs should be confirmed by a suite of characterization techniques. The expected outcomes are summarized in the tables below.
Table 1: Characterization of this compound Functionalized UiO-66
| Characterization Technique | Expected Outcome for UiO-66-NH-CO-NH-Cubane | Purpose |
| Powder X-ray Diffraction (PXRD) | Preservation of the UiO-66 crystal structure. | Confirms framework integrity after PSM. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of new peaks corresponding to urea C=O and N-H stretching, and characteristic peaks of the cubane cage. | Confirms the covalent attachment of the cubane-1-amine moiety. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (digested MOF) | Presence of proton signals corresponding to the cubane cage and the linker. | Provides quantitative information on the degree of functionalization. |
| Thermogravimetric Analysis (TGA) | Altered thermal decomposition profile compared to the parent UiO-66-NH2. | Assesses the thermal stability of the functionalized MOF. |
| N2 Sorption Analysis | Decrease in surface area and pore volume compared to UiO-66-NH2. | Indicates the presence of the bulky cubane groups within the pores. |
Table 2: Hypothetical Properties of this compound Functionalized MIL-53(Al)
| Property | Expected Value/Trend | Rationale |
| Degree of Cubane Functionalization | Tunable by adjusting the linker ratio in the synthesis. | The in-situ method allows for control over the incorporation of the functionalized linker. |
| Surface Area (BET) | Decreases with increasing cubane functionalization. | The bulky cubane groups will occupy pore space. |
| Pore Volume | Decreases with increasing cubane functionalization. | Consistent with the reduction in surface area. |
| Hydrophobicity | Increases with increasing cubane functionalization. | The cubane cage is a nonpolar, hydrophobic moiety. |
| Drug Loading Capacity (for a model hydrophobic drug) | Potentially higher than the parent NH2-MIL-53(Al). | The increased hydrophobicity may enhance affinity for hydrophobic drug molecules. |
Signaling Pathways and Cellular Uptake
For a MOF-based drug delivery system to be effective, it must be taken up by target cells to release its therapeutic cargo. The primary mechanism for the internalization of nanoparticles, including MOFs, is endocytosis.[9][10][11] The surface properties and size of the MOF particles can influence the specific endocytic pathway.[9]
Caption: Generalized pathway for cellular uptake and drug release from a cubane-functionalized MOF.
The amine functionalization on the MOF surface can lead to a positive surface charge, which can enhance electrostatic interactions with the negatively charged cell membrane, promoting cellular uptake.[2] Once inside the cell, the MOF-drug conjugate is typically enclosed within an endosome. For the drug to reach its intracellular target, the MOF must either be degraded within the lysosome (a low pH environment that can break down many MOF structures) to release the drug, or it must escape the endosome into the cytoplasm. The specific design of the cubane-functionalized MOF, including the choice of metal and linker, will determine its stability in the endolysosomal pathway and thus the primary mechanism of drug release.
References
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 2. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High energy derivatives of Cubane [ch.ic.ac.uk]
- 8. Applications [ch.ic.ac.uk]
- 9. Endocytosis Mechanism of Nano Metal-Organic Frameworks for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The uptake of metal–organic frameworks: a journey into the cell - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Photochemical Reactions of Cubane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key photochemical reactions involving cubane derivatives, with a focus on their application in synthetic chemistry, drug discovery, and materials science. The unique strained structure of the cubane cage imparts distinct reactivity, which can be harnessed through photochemical methods to achieve novel transformations. This document offers experimental protocols and quantitative data for several key reactions, alongside mechanistic insights.
Intramolecular [2+2] Photocycloaddition for Cubane Synthesis
The intramolecular [2+2] photocycloaddition of appropriately substituted precursors is a cornerstone in the synthesis of the cubane skeleton. This reaction typically involves the irradiation of a diene precursor to form the caged structure. Both traditional batch and modern continuous-flow photochemical methods have been successfully employed.
Quantitative Data for [2+2] Photocycloaddition
| Precursor | Reaction Conditions | Product | Yield (%) | Reference |
| Diene 1 (endo-2,4-dibromodicyclopentadiene-1,8-dione) | Batch reactor, 2 kW mercury lamp, acidic aqueous methanol, 173 h | Cage compound 2 | Full conversion | [1] |
| Diene 1 | Vapourtec UV-150 flow reactor, 0.15 M, 0.5 mL/min, 20°C, 3 h | Cage compound 2 | Full conversion | [1] |
| Substituted[2]-ladderene (H) | Machine-learning nonadiabatic molecular dynamics simulation | Cubane derivative | 0.4% (predicted) | [3][4] |
| Substituted[2]-ladderene (CH₃) | Machine-learning nonadiabatic molecular dynamics simulation | Cubane derivative | 1% (predicted) | [3][4] |
| Substituted[2]-ladderene (CF₃) | Machine-learning nonadiabatic molecular dynamics simulation | Cubane derivative | 14% (predicted) | [3][4] |
| Substituted[2]-ladderene (cPr) | Machine-learning nonadiabatic molecular dynamics simulation | Cubane derivative | 15-20% (predicted) | [3][4] |
| Enone 9b | Irradiation at 300 nm, acetone (solvent and triplet sensitizer) | Cycloadduct 14 | Quantitative | [5] |
Experimental Protocol: Continuous-Flow [2+2] Photocycloaddition of Diene 1
This protocol is adapted from a Vapourtec application note for the synthesis of a key cubane precursor.[1]
Materials:
-
Diene 1 (endo-2,4-dibromodicyclopentadiene-1,8-dione)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Concentrated sulfuric acid (H₂SO₄)
-
Vapourtec E-series flow chemistry system with a UV-150 photochemical reactor
-
Peristaltic pumps
-
Fluoropolymer tubing (FEP)
Procedure:
-
Solution Preparation: Prepare a 0.15 M solution of Diene 1 in a mixture of methanol and water (85:15 v/v). Add a catalytic amount of concentrated sulfuric acid (e.g., 120 µL for 100 mL of solution).
-
System Setup:
-
Set up the Vapourtec E-series flow reactor equipped with a UV-150 medium-pressure mercury lamp.
-
Use FEP tubing for the reactor coil.
-
Set the reactor temperature to 20°C.
-
Set the lamp power to 100%.
-
-
Reaction Execution:
-
Pump the prepared solution through the photoreactor at a flow rate of 0.5 mL/min. This corresponds to a residence time of 30 minutes in a 15 mL reactor.
-
Collect the output from the reactor.
-
-
Work-up:
-
Evaporate the solvent from the collected solution under reduced pressure to obtain the crude product as an oil.
-
To hydrolyze any acetal or hemiacetal byproducts, suspend the oil in water and heat at 100°C for 3 hours.[1]
-
After cooling, the product can be further purified or used directly in subsequent steps.
-
Experimental Workflow for Continuous-Flow [2+2] Photocycloaddition
Caption: Workflow for the continuous-flow synthesis of a cubane precursor.
Photosensitized [2+2] Photocycloaddition
The use of a photosensitizer can be an effective strategy to achieve [2+2] photocycloaddition using lower-energy light sources, which can improve the energy efficiency and sustainability of the synthesis. Benzophenone is a cheap and widely available photosensitizer for this purpose.[6]
Quantitative Data for Photosensitized [2+2] Photocycloaddition
| Precursor | Photosensitizer | Light Source | Product | Yield (%) | Reference |
| Dione 2 | Benzophenone (0.5 eq) | 390 nm LED | Cage compound 3 | 93 (NMR yield) | [6] |
Experimental Protocol: Benzophenone-Sensitized [2+2] Photocycloaddition
This protocol is based on the work of Prentice et al.[6]
Materials:
-
Dione 2
-
Benzophenone
-
Acetonitrile (MeCN), anhydrous
-
Schlenk tube or similar reaction vessel
-
390 nm LED light source
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a Schlenk tube, add Dione 2 and 0.5 equivalents of benzophenone.
-
Add anhydrous acetonitrile to achieve a 0.1 M concentration of Dione 2.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the tube and place it in front of a 390 nm LED light source.
-
-
Irradiation:
-
Irradiate the reaction mixture with stirring at room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy until full conversion of the starting material is observed.
-
-
Work-up:
-
Upon completion, evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove the benzophenone.
-
Mechanism of Photosensitized [2+2] Cycloaddition
The reaction proceeds via a Dexter energy transfer mechanism.
Caption: Dexter energy transfer mechanism in photosensitized cycloaddition.
Photochemical C-H Functionalization of Cubanes
Direct functionalization of the strong C-H bonds of the cubane core is a powerful strategy to access diverse derivatives. Photochemical methods have been developed for chlorocarbonylation and chlorination.
Quantitative Data for Photochemical C-H Functionalization
| Substrate | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Dimethyl cubane-1,4-dicarboxylate | Oxalyl chloride | UV-B irradiation, CH₂Cl₂, continuous flow | Crude carboxylic acid 4 | 56 | [7] |
| Cubane carboxylic acid | Oxalyl chloride | Rayonet reactor (253.7 nm) | 1,3,5,7-Tetrakis(chlorocarbonyl)cubane | 60 | [8] |
| Dimethyl cubane-1,4-dicarboxylate | t-BuOCl | 450 W mercury lamp, CCl₄, 0°C, 30 min | Monochlorinated product | 68 | [9] |
Experimental Protocol: Photochemical Chlorocarbonylation of Dimethyl Cubane-1,4-dicarboxylate
This protocol is adapted from the work of Collin et al.[7]
Materials:
-
Dimethyl cubane-1,4-dicarboxylate
-
Oxalyl chloride
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Home-made or commercial microreactor with a low-power UV lamp (e.g., 9 W UV-B)
-
Syringe pump
Procedure:
-
Solution Preparation: Prepare a 0.05 M solution of dimethyl cubane-1,4-dicarboxylate in anhydrous dichloromethane.
-
System Setup:
-
Set up a continuous-flow microreactor with a UV-B lamp.
-
Due to the formation of CO gas, careful control of the flow rate is necessary. A syringe pump is recommended for precise delivery.
-
-
Reaction Execution:
-
Pump the solution of the cubane derivative and a solution of oxalyl chloride (e.g., 2 M in CH₂Cl₂) through a T-mixer into the photoreactor.
-
Irradiate the mixture as it flows through the reactor.
-
-
In-situ Derivatization:
-
The resulting acid chloride can be trapped in-line by mixing the reactor output with a solution of a nucleophile (e.g., an alcohol for ester formation, or water for carboxylic acid formation).
-
-
Work-up:
-
Collect the final mixture and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or crystallization.
-
Proposed Mechanism for Photochemical Chlorocarbonylation
The reaction is believed to proceed through a radical chain mechanism.
Caption: Radical mechanism for photochemical chlorocarbonylation of cubane.
References
- 1. vapourtec.com [vapourtec.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00231D [pubs.rsc.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. datapdf.com [datapdf.com]
- 9. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Directed Ortho-Metalation of Cubane Amides for Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cubane, a unique, strained cubic hydrocarbon (C₈H₈), has garnered significant attention in medicinal chemistry and materials science due to its three-dimensional structure.[1][2][3] Functionalized cubanes are considered valuable bioisosteres for benzene rings in drug discovery, potentially improving pharmacokinetic properties of drug candidates.[4][5] However, the selective functionalization of the cubane core presents a considerable synthetic challenge. This document outlines a powerful strategy for the programmable and regioselective functionalization of cubanes through the directed ortho-metalation of cubane amides, followed by palladium-catalyzed arylation.[1][2][3][6] This method allows for the late-stage introduction of a wide variety of aryl groups, enabling the synthesis of mono-, di-, tri-, and even tetra-arylated cubanes.[1][2][3]
Principle of the Method
The core of this methodology lies in the use of an amide directing group on the cubane scaffold. The amide functionality facilitates a directed ortho-metalation (DoM) reaction, where a strong lithium base selectively deprotonates a C-H bond at a position adjacent (ortho) to the amide group. The resulting cubyl-lithium species is then transmetalated with an alkyl zinc reagent to form a more stable cubyl-lithium zincate. This organometallic intermediate can then participate in a palladium-catalyzed cross-coupling reaction with various aryl halides to introduce the desired functional group onto the cubane core. The process is highly regioselective, dictated by the position of the amide directing group.[1][3]
Experimental Workflow
The overall experimental workflow for the directed ortho-metalation and subsequent arylation of a cubane amide is depicted below.
References
- 1. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01909G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation† | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Multi-Substituted Cubanes
Welcome to the technical support center for the synthesis of multi-substituted cubanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered in the synthesis and functionalization of the cubane scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 1,2- and 1,3-disubstituted cubanes more challenging than 1,4-disubstituted cubanes?
A1: The synthesis of 1,4-disubstituted cubanes is well-established and can be performed on a multigram scale, largely due to the commercial availability of precursors like dimethyl cubane-1,4-dicarboxylate.[1][2] In contrast, accessing 1,2- and 1,3-disubstituted isomers is hampered by more complex and lower-yielding synthetic routes.[3][4] For instance, the synthesis of 1,3-disubstituted cubanes has historically been limited to milligram scales, though recent advancements using a Wharton transposition have made multigram-scale synthesis more practical.[5][6][7][8] The 1,2-disubstituted pattern often requires C-H functionalization strategies on a pre-existing cubane core, which presents its own set of challenges.[9]
Q2: What is "valence isomerization" and why is it a problem in cubane cross-coupling reactions?
A2: Valence isomerization is a chemical reaction where a molecule is converted into another isomer with a different arrangement of covalent bonds, without the migration of any atoms or groups. In the context of cubane chemistry, the highly strained cubane core can be induced by certain transition metals, such as palladium, to rearrange into less strained isomers like cuneane or cyclooctatetraene.[10][11][12][13] This metal-catalyzed rearrangement competes with the desired cross-coupling reaction, leading to low yields or the formation of undesired byproducts, which has historically limited the application of standard cross-coupling methodologies in cubane synthesis.[3][4][10]
Q3: Are there any cross-coupling methods that are compatible with the cubane scaffold?
A3: Yes, significant progress has been made in developing cross-coupling protocols that are compatible with the cubane core. Copper-mediated cross-coupling reactions have emerged as a successful strategy.[3][4] The mechanism is thought to involve a process where the rate of reductive elimination is faster than the rate of valence isomerization, thus preserving the cubane cage. These methods have enabled various C-N, C-C(sp3), C-C(sp2), and C-CF3 bond formations.[4][14]
Q4: What are the main strategies for introducing multiple substituents onto a cubane core?
A4: The two primary strategies are:
-
De novo synthesis: This involves constructing the cubane cage with the desired substituents already incorporated into the precursors. This is the common approach for 1,4-disubstituted cubanes.
-
C-H functionalization: This "late-stage" functionalization involves directly converting C-H bonds on a pre-synthesized cubane core into other functional groups.[9] This is a powerful strategy for accessing substitution patterns that are difficult to obtain through de novo synthesis. Common C-H functionalization techniques for cubanes include directed ortho-metalation and radical-mediated reactions.[9]
Q5: I am having trouble with the Favorskii rearrangement step in my cubane synthesis. What are some common issues?
A5: The Favorskii rearrangement is a critical ring-contraction step in many cubane syntheses.[2][15] Common problems include:
-
Low yields: This can be due to incomplete reaction, side reactions, or decomposition of the starting materials or intermediates.[16]
-
Formation of byproducts: The reaction can sometimes lead to the formation of open-cage byproducts.[8] The choice of base and reaction conditions is crucial to minimize these side reactions.[15][17]
-
Purification challenges: The product mixture can be complex, making isolation of the desired cubane derivative difficult.
Troubleshooting Guides
Guide 1: Low Yield in Copper-Mediated Cross-Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use a freshly opened or properly stored copper catalyst. Consider a pre-activation step if applicable. |
| Poor quality of starting materials | Ensure the cubane precursor and coupling partner are pure. Recrystallize or purify via chromatography if necessary. | |
| Inefficient radical generation (for photoredox methods) | Check the wavelength and intensity of the light source. Ensure the reaction vessel is transparent to the required wavelength. Degas the reaction mixture thoroughly to remove oxygen, which can quench excited states. | |
| Significant formation of valence isomerization byproducts (e.g., cuneane, cyclooctatetraene) | Reaction temperature is too high | Lower the reaction temperature. Copper-mediated reactions can often be run at room temperature. |
| Incorrect copper catalyst or ligand | Screen different copper sources (e.g., Cu(I) vs. Cu(II)) and ligands. The ligand can significantly influence the stability of the intermediate and the rate of reductive elimination versus isomerization. | |
| Decomposition of starting material or product | Reaction time is too long | Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.[18] |
| Presence of impurities | Purify all reagents and solvents. Trace metal impurities can sometimes catalyze decomposition pathways. |
Guide 2: Issues with the Synthesis of 1,3-Disubstituted Cubanes via Wharton Transposition
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired allylic alcohol in the Wharton reaction | Formation of debrominated byproduct | Carefully control the amount of hydrazine used. Using a basic resin as a solid base can help to moderate the reaction.[8] |
| Incomplete reaction | Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress by TLC.[8] | |
| Formation of open-cage byproducts during the final ring contraction/esterification | Use of a mild esterification agent (e.g., diazomethane) that does not promote re-closure of the opened cage | Employ acidic esterification conditions (e.g., HCl in methanol). This has been shown to regenerate the cubane core from the open-cage intermediate.[8] |
| Difficulty in purifying the enone intermediate | Co-elution with impurities | Use a high-resolution chromatography technique. Consider derivatization to a more easily separable compound, followed by regeneration of the enone. |
Guide 3: Crystallization Problems with Brominated Ketal Precursors
| Symptom | Possible Cause | Suggested Solution |
| Product oils out or fails to crystallize | Residual solvent (e.g., dioxane, DCM) | Ensure complete removal of the reaction solvent under high vacuum.[19] |
| Impurities inhibiting crystallization | The brominated ketal can be unstable; consider using the crude product directly in the next step, as purification can lead to decomposition.[19] If purification is necessary, try column chromatography. | |
| Supersaturation | Try seeding the solution with a small crystal of the product. Scratching the inside of the flask with a glass rod can also induce crystallization.[19] | |
| Incorrect crystallization solvent | Experiment with different solvent systems. Layering a non-polar solvent like hexane or pentane onto a solution of the product in a more polar solvent (e.g., ether) can promote slow crystal growth.[19] |
Quantitative Data Summary
Table 1: Comparison of Yields for Different Cubane Cross-Coupling Reactions
| Reaction Type | Cubane Isomer | Coupling Partner | Catalyst System | Yield (%) | Reference |
| C-N Amination | 1,4-disubstituted | Heteroaromatic amines | Copper photoredox | Good | [14] |
| C-N Amination | 1,3-disubstituted | Heteroaromatic amines | Copper photoredox | Comparable to 1,4-isomer | [3] |
| C-N Amination | 1,2-disubstituted | Heteroaromatic amines | Copper photoredox | Comparable to 1,4-isomer | [3] |
| C-C Alkylation | 1,4-disubstituted | Alkyl bromides | Copper photoredox | Good | [3] |
| C-C Alkylation | 1,3-disubstituted | Alkyl bromides | Copper photoredox | Comparable to 1,4-isomer | [3] |
| C-C Arylation | 1,4-disubstituted | Aryl iodides | Pd-catalyzed | Moderate to Excellent | [1] |
| C-C Arylation | 1,3-disubstituted | Aryl bromides | Copper photoredox | Lower than 1,4-isomer, but synthetically useful | [3] |
| C-C Arylation | 1,2-disubstituted | Aryl bromides | Copper photoredox | Lower than 1,4-isomer, but synthetically useful | [3] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Photoredox Mediated C-N Cross-Coupling of a Cubane Carboxylic Acid
This protocol is adapted from methodologies developed for the amination of alkyl carboxylic acids and applied to cubane systems.[14]
-
Preparation of the Redox-Active Ester: To a solution of the cubane carboxylic acid (1.0 equiv) in a suitable solvent (e.g., DMF), add the corresponding redox-active ester precursor (e.g., N-hydroxy-tetrachlorophthalimide, 1.1 equiv) and a coupling agent (e.g., DCC, 1.1 equiv). Stir at room temperature for 2-4 hours or until TLC analysis indicates complete conversion.
-
Cross-Coupling Reaction: In a separate reaction vessel, combine the amine coupling partner (1.0-1.5 equiv), a copper catalyst (e.g., Cu(OAc)2, 10 mol%), a photocatalyst (e.g., an iridium-based complex, 1-2 mol%), and a suitable solvent (e.g., DMSO).
-
Reaction Execution: Add the solution of the redox-active ester to the reaction mixture containing the amine and catalysts. Degas the mixture with argon for 15-20 minutes. Irradiate the reaction with a suitable light source (e.g., blue LEDs) at room temperature.
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizations
Caption: General synthetic workflow for multi-substituted cubanes.
Caption: Troubleshooting logic for low-yield cubane cross-coupling.
References
- 1. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01909G [pubs.rsc.org]
- 2. Synthesis [ch.ic.ac.uk]
- 3. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A practical synthesis of 1,3-disubstituted cubane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical synthesis of 1,3-disubstituted cubane derivatives † - Lancaster EPrints [eprints.lancs.ac.uk]
- 8. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooctatetraenes through Valence Isomerization of Cubanes: Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalysis of symmetry-restricted reactions by transition metal compounds. Valence isomerization of cubane | Semantic Scholar [semanticscholar.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. Troubleshooting [chem.rochester.edu]
- 19. reddit.com [reddit.com]
Technical Support Center: Synthesis of Cuban-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Cuban-1-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Curtius rearrangement and the Hofmann rearrangement. Both methods start from a carboxylic acid derivative of cubane and result in the formation of the desired amine with the loss of one carbon atom.[1][2][3][4]
Q2: What is the typical starting material for these syntheses?
A2: The common starting material is cubanecarboxylic acid. This can be synthesized from cubane-1,4-dicarboxylic acid, which is more readily available. The synthesis of the cubane core itself was pioneered by Philip E. Eaton and Thomas W. Cole in 1964.[5]
Q3: Which method, Curtius or Hofmann rearrangement, generally gives a better yield for this compound?
A3: Both the Curtius and Hofmann rearrangements can be highly effective for the synthesis of primary amines. The choice between the two often depends on the specific substrate, available reagents, and reaction conditions. The Curtius rearrangement, which proceeds via an acyl azide, is often favored for its mild conditions and high yields.[6] The Hofmann rearrangement, which uses a primary amide, is also a robust method. A comparative summary of reported yields for analogous reactions is provided in the table below to guide your selection.
Q4: What are the key intermediates in the Curtius and Hofmann rearrangements?
A4: In the Curtius rearrangement, the key intermediate is an isocyanate, which is formed from the thermal or photochemical decomposition of an acyl azide.[7] Similarly, the Hofmann rearrangement also proceeds through an isocyanate intermediate, which is generated from an N-bromoamide.[8]
Q5: How can I purify the final this compound product?
A5: Purification of this compound can be achieved through acid-base extraction. The basic amine can be protonated with an acid (like HCl) to form a water-soluble salt, which can be separated from non-basic organic impurities. After separation, the amine can be regenerated by treatment with a base and then extracted into an organic solvent.[9][10][11][12] Further purification can be achieved by distillation or column chromatography.
Troubleshooting Guides
Low Yield in this compound Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield starting from cubanecarboxylic acid | Incomplete conversion of cubanecarboxylic acid to the acid chloride or amide precursor. | Ensure complete reaction by using a slight excess of the chlorinating agent (e.g., thionyl chloride) or amide coupling reagents. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy. |
| Low yield in the Curtius rearrangement step | Incomplete formation of the acyl azide. | Use fresh sodium azide and ensure anhydrous conditions. The reaction of the acid chloride with sodium azide is typically rapid. |
| Premature decomposition of the acyl azide. | Acyl azides can be sensitive to heat and light. It is often recommended to generate and use the acyl azide in situ or to avoid prolonged storage. | |
| Inefficient rearrangement of the acyl azide to the isocyanate. | Ensure the reaction is heated sufficiently to induce the rearrangement, which is often carried out in an inert solvent like toluene or benzene. | |
| Low yield in the Hofmann rearrangement step | Incomplete formation of the N-bromoamide. | Use a freshly prepared solution of sodium hypobromite or add bromine to a cold solution of the amide in aqueous sodium hydroxide. |
| Side reactions of the isocyanate intermediate. | The isocyanate can react with water to form an unstable carbamic acid, which then decarboxylates to the amine. However, it can also react with the starting amide or the product amine to form urea byproducts. To minimize this, ensure efficient hydrolysis of the isocyanate. | |
| Product loss during workup and purification | Incomplete extraction of the amine. | Perform multiple extractions with an appropriate organic solvent after basifying the aqueous layer. |
| Formation of emulsions during extraction. | Add a small amount of brine to the separatory funnel to help break up emulsions. | |
| Adsorption of the amine onto silica gel during chromatography. | If using column chromatography, consider treating the silica gel with a small amount of a tertiary amine (e.g., triethylamine) to neutralize acidic sites and prevent product loss. |
Unexpected Side Products
| Side Product | Possible Origin | Prevention/Removal |
| Urea derivatives | Reaction of the isocyanate intermediate with the starting amide or the product amine. | Add the reagents for the Hofmann rearrangement slowly to maintain a low concentration of the reactive intermediates. In the Curtius rearrangement, ensure complete conversion of the acyl azide before hydrolysis. Purification can be achieved by column chromatography. |
| Unreacted starting material (cubanecarboxamide or cubanecarboxylic acid) | Incomplete reaction. | Increase reaction time or temperature as appropriate. Ensure the stoichiometry of reagents is correct. |
| Polymeric materials | Polymerization of the isocyanate. | Avoid high concentrations of the isocyanate intermediate. Perform the reaction in a dilute solution. |
Experimental Protocols
Synthesis of this compound via Curtius Rearrangement
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Step 1: Synthesis of Cubanecarbonyl Chloride
-
To a solution of cubanecarboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.2 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at reflux until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude cubanecarbonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Cubanecarbonyl Azide
-
Dissolve the crude cubanecarbonyl chloride in anhydrous acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium azide (1.5 eq) in water dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture vigorously for 1 hour at 0 °C.
Step 3: Curtius Rearrangement and Hydrolysis
-
To the reaction mixture containing the acyl azide, add an equal volume of toluene.
-
Heat the mixture to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.
-
After the gas evolution has stopped, add dilute hydrochloric acid to the reaction mixture.
-
Continue to reflux to hydrolyze the isocyanate to the amine hydrochloride.
-
Cool the mixture and separate the aqueous layer.
Step 4: Isolation of this compound
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.
-
Make the aqueous layer basic by adding a concentrated solution of sodium hydroxide until the pH is greater than 10.
-
Extract the liberated this compound with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain this compound.
| Reaction Step | Reagents | Typical Yield |
| Cubanecarboxylic acid to Cubanecarbonyl chloride | Thionyl chloride, DMF (cat.) | >95% (crude) |
| Cubanecarbonyl chloride to Cubanecarbonyl azide | Sodium azide | In situ |
| Curtius Rearrangement & Hydrolysis | Heat, HCl | 70-85% |
| Overall Yield | ~65-80% |
Note: Yields are approximate and can vary based on reaction scale and optimization.
Visualizations
References
- 1. tutorchase.com [tutorchase.com]
- 2. differencebetween.com [differencebetween.com]
- 3. What is the difference between Hofmann and Curtius rearrangement? [vedantu.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | 91424-46-3 | Benchchem [benchchem.com]
- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Khan Academy [khanacademy.org]
Stability and decomposition pathways of aminated cubanes
Welcome to the technical support center for aminated cubane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, decomposition, and handling of these unique compounds. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How stable is the aminated cubane core?
A1: The cubane cage is kinetically stable due to the absence of low-energy decomposition pathways.[1][2] Unsubstituted cubane decomposes at temperatures above 220°C.[2] The stability of aminated cubanes is influenced by the nature and position of substituents. While generally robust, certain conditions can lead to decomposition. For instance, some nitrogen-containing cubane derivatives, like azahomocubane, have shown instability and can undergo ring-opening upon exposure to acidic conditions or even during storage.[3]
Q2: What are the primary decomposition pathways for aminated cubanes?
A2: The primary decomposition pathways for the cubane core typically involve thermal or metal-catalyzed rearrangement to more stable isomers like cuneane or cyclooctatetraene.[3] For aminated cubanes, decomposition can also be initiated by the functional groups. For example, the presence of both electron-donating amino groups and electron-withdrawing groups on adjacent carbons can encourage skeletal cleavage.[3] Under acidic conditions, protonation of the amine can lead to ring-opening reactions in sensitive derivatives.
Q3: What are the recommended storage conditions for aminated cubanes?
A3: Aminated cubanes should be stored in a cool, dry, and well-ventilated area in tightly sealed containers made of compatible materials like glass or high-density polyethylene (HDPE).[3][4] Amines are hygroscopic and can absorb moisture from the air, which may lead to degradation.[4] It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric components. For long-term storage, refrigeration is recommended, especially for derivatives that have shown instability at room temperature.[3]
Q4: Can aminated cubanes be used in pharmaceutical development?
A4: Yes, the rigid cubane scaffold is of significant interest in medicinal chemistry as a bioisostere for benzene and other aromatic rings.[5] The precise three-dimensional arrangement of substituents on the cubane core allows for the design of molecules with specific spatial orientations to interact with biological targets.[5] Some cubane derivatives have shown promising activity in anti-AIDS and anti-tumor screenings.[6]
Stability Data
The following table summarizes available quantitative data on the thermal stability of various cubane derivatives. Data for a wider range of aminated cubanes is still an active area of research.
| Compound | Decomposition Temperature (°C) | Method |
| Cubane | > 220 | Thermal Analysis |
| Cubane-1,4-dicarboxylic acid | > 250 | Differential Scanning Calorimetry (DSC) |
| Chlorinated Cubane-1,4-dicarboxylic acids | > 250 | Differential Scanning Calorimetry (DSC) |
| Cubylammonium nitrate | 150-175 (exotherm) | Rapid Heating |
| Cubane-1,4-diammonium dinitrate | ~220 (exotherm) | Rapid Heating |
| Polyamides with cubane backbone | > 200 (exothermic peak) | Thermogravimetric Analysis (TGA) and DSC |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of aminated cubanes.
Synthesis: Curtius Rearrangement
The Curtius rearrangement is a common method for synthesizing aminated cubanes from cubanecarboxylic acids. The general sequence involves the conversion of a carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating, and is subsequently hydrolyzed to the amine.[7][8]
Problem 1: Low yield of cubane isocyanate or amine.
-
Possible Cause A: Incomplete formation of the acyl azide.
-
Solution: Ensure the cubanecarboxylic acid is completely converted to the corresponding acyl chloride before reacting with an azide source (e.g., sodium azide). Use of fresh, high-purity reagents like thionyl chloride or oxalyl chloride is crucial. The reaction can be monitored by IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride carbonyl stretch.
-
-
Possible Cause B: Premature decomposition of the acyl azide.
-
Solution: Cubane acyl azides can be sensitive. It is often best to generate and use them in situ without isolation. If isolation is necessary, avoid excessive heat and exposure to light.
-
-
Possible Cause C: Inefficient rearrangement of the acyl azide.
-
Solution: The rearrangement to the isocyanate requires thermal energy. Ensure the reaction is heated to a sufficient temperature for an adequate duration. The optimal temperature will depend on the specific cubane substrate and solvent. The reaction can be monitored by IR spectroscopy for the appearance of the characteristic strong isocyanate peak (~2250 cm⁻¹).
-
-
Possible Cause D: Incomplete hydrolysis of the isocyanate.
-
Solution: The final hydrolysis step to the amine requires appropriate acidic or basic conditions. Ensure complete reaction by monitoring with techniques like TLC or NMR spectroscopy. For acid-labile cubane derivatives, milder basic hydrolysis is preferred.
-
Problem 2: Presence of urea byproducts.
-
Possible Cause: The intermediate isocyanate is highly reactive and can react with the newly formed amine product to form a urea derivative.
-
Solution: Perform the hydrolysis step under conditions that minimize the contact time between the isocyanate and the amine product. This can be achieved by slowly adding the isocyanate solution to the hydrolysis medium. Alternatively, trapping the isocyanate with an alcohol (e.g., tert-butanol) to form a carbamate, followed by deprotection to the amine, can prevent urea formation.[9]
-
Purification
Problem 3: Difficulty in crystallizing the aminated cubane product.
-
Possible Cause A: Presence of impurities.
-
Solution: Ensure the crude product is as pure as possible before attempting crystallization. Flash chromatography on silica gel is often an effective purification method. Use a suitable eluent system, starting with a non-polar solvent and gradually increasing the polarity.
-
-
Possible Cause B: Inappropriate solvent system for crystallization.
-
Solution: Systematically screen a range of solvents and solvent mixtures. A good crystallization solvent will dissolve the compound when hot but not when cold. Techniques like slow evaporation, vapor diffusion, or layering with an anti-solvent can be effective.[10] For aminated compounds, which can be basic, crystallization of the corresponding salt (e.g., hydrochloride) by addition of an acid can sometimes yield well-defined crystals.[11]
-
Characterization (NMR Spectroscopy)
Problem 4: Unidentified peaks in the NMR spectrum.
-
Possible Cause A: Residual solvents.
-
Solution: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.[12] Ensure the product is thoroughly dried under high vacuum to remove any residual solvent.
-
-
Possible Cause B: Byproducts from the synthesis.
-
Solution: Consider potential side reactions. In the Curtius rearrangement, this could include urea derivatives or unreacted starting materials. Compare the spectrum to that of the starting cubanecarboxylic acid and other reagents used.
-
-
Possible Cause C: Decomposition products.
-
Solution: If the compound is suspected to be unstable, decomposition may have occurred. This could manifest as broad peaks or the appearance of new signals over time. Re-purify the sample and acquire the NMR spectrum immediately. For sensitive compounds, perform NMR analysis at low temperatures. The unique ¹H NMR resonance of the cubane core protons typically appears at a relatively low field for a cycloalkane (around 4.0 ppm for unsubstituted cubane), which can be a useful diagnostic tool.[13]
-
Experimental Protocols
Protocol 1: Synthesis of Cubane-1-amine via Curtius Rearrangement
This protocol is a general guideline and may require optimization for specific substituted cubanecarboxylic acids.
-
Conversion of Cubanecarboxylic Acid to Acyl Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the cubanecarboxylic acid in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Add an excess of thionyl chloride (SOCl₂) or oxalyl chloride, along with a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (cessation of gas evolution and disappearance of starting material as monitored by TLC).
-
Remove the excess reagent and solvent under reduced pressure.
-
-
Formation of Acyl Azide and Rearrangement to Isocyanate:
-
Dissolve the crude acyl chloride in an anhydrous, inert solvent (e.g., acetone or THF).
-
Cool the solution in an ice bath and add a solution of sodium azide (NaN₃) in water dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the acyl azide into a non-polar solvent like diethyl ether or toluene. Caution: Acyl azides can be explosive and should be handled with care behind a blast shield.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.
-
Dissolve the crude acyl azide in a high-boiling inert solvent (e.g., toluene) and heat the solution to reflux to induce the rearrangement to the isocyanate. Monitor the reaction by IR for the appearance of the isocyanate peak.
-
-
Hydrolysis to Cubane-1-amine:
-
Cool the solution containing the cubane isocyanate.
-
Slowly add the isocyanate solution to an aqueous acid solution (e.g., HCl) or a basic solution (e.g., NaOH) with vigorous stirring.
-
Heat the mixture to complete the hydrolysis.
-
After cooling, neutralize the solution and extract the aminated cubane with an appropriate organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product by chromatography or crystallization.
-
Visualizations
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: Potential decomposition pathways for aminated cubanes.
Caption: Workflow for aminated cubane synthesis via Curtius rearrangement.
Caption: Decision tree for troubleshooting the purification of aminated cubanes.
References
- 1. High energy derivatives of Cubane [ch.ic.ac.uk]
- 2. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 3. echemi.com [echemi.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Cubane-1,4-diamine dihydrochloride [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. epfl.ch [epfl.ch]
- 13. researchgate.net [researchgate.net]
Cubane C-H Bond Activation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to overcome the low reactivity of cubane C-H bonds.
Frequently Asked Questions (FAQs)
Q1: Why are the C-H bonds of cubane so unreactive?
The C-H bonds of cubane are exceptionally strong and possess a high degree of s-orbital character, making them resistant to many standard C-H activation methods. The carbon atoms of the cubane cage are highly strained, which leads to a rehybridization of the orbitals. The exocyclic C-H bonds have approximately 31% s-character, which is significantly higher than that of a typical alkane (~25%). This high s-character results in a shorter, stronger bond that is less polarized and therefore less susceptible to electrophilic attack or oxidative addition.
Q2: What are the primary strategies for functionalizing cubane C-H bonds?
Currently, the most successful strategies fall into three main categories:
-
Directed Metalation: This approach uses a directing group to position a metal catalyst in close proximity to a specific C-H bond, facilitating its activation.
-
Radical-Mediated Functionalization: This method utilizes radical initiators to abstract a hydrogen atom from the cubane core, generating a cubyl radical that can then be trapped by a variety of reagents.
-
Transition Metal-Catalyzed C-H Activation: This involves the use of transition metal complexes, often with specific ligands, to directly activate the C-H bond, typically through an oxidative addition or a concerted metalation-deprotonation mechanism.
Troubleshooting Guides
Issue 1: Low or No Conversion in Cobalt-Catalyzed Carboxylation
You are attempting to carboxylate a substituted cubane using a cobalt catalyst system but observe low or no conversion of your starting material.
Possible Causes & Solutions
-
Cause 1: Impure Starting Material or Reagents. Cubane derivatives can be challenging to purify. Trace impurities, particularly those that can coordinate to the cobalt catalyst, may act as poisons.
-
Solution: Ensure the cubane starting material is of high purity. Recrystallize or chromatograph if necessary. Use freshly distilled and degassed solvents.
-
-
Cause 2: Catalyst Deactivation. The active cobalt species can be sensitive to air and moisture.
-
Solution: Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox. Ensure all glassware is rigorously dried.
-
-
Cause 3: Inefficient CO2 Delivery. Inadequate delivery or pressure of carbon dioxide will limit the reaction rate.
-
Solution: Ensure the reaction vessel is properly sealed and can maintain the required CO2 pressure. Purge the system with CO2 before heating to ensure saturation. Use a high-quality CO2 source.
-
A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for cobalt-catalyzed cubane carboxylation.
Issue 2: Poor Selectivity in Radical-Mediated C-H Functionalization
You are using a radical initiator (e.g., with a peroxide) to functionalize cubane but are obtaining a mixture of products, including over-functionalized or undesired isomers.
Possible Causes & Solutions
-
Cause 1: Radical Initiator Concentration is Too High. An excess of radical initiator can lead to multiple functionalization events on the same cubane molecule before it can be consumed in the desired reaction.
-
Solution: Reduce the concentration of the radical initiator. Consider adding the initiator slowly over the course of the reaction using a syringe pump to maintain a low steady-state concentration.
-
-
Cause 2: Reaction Temperature is Too High. High temperatures can increase the rate of undesired side reactions and decrease the selectivity of the radical trapping step.
-
Solution: Lower the reaction temperature. This may require using a different initiator with a lower decomposition temperature.
-
-
Cause 3: Inefficient Radical Trap. The reagent intended to trap the cubyl radical may not be reactive enough, allowing the radical to participate in undesired pathways.
-
Solution: Increase the concentration of the radical trapping agent relative to the cubane starting material.
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for representative cubane C-H functionalization methods. This allows for a direct comparison of different approaches.
| Functionalization Method | Catalyst/Initiator | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| Carboxylation | Co(OAc)₂ / 1,10-phenanthroline | CO₂ (50 atm) | Benzene | 150 | 75-85 | Eaton et al. |
| Iodination | N-iodosuccinimide (NIS) | (diacetoxyiodo)benzene | Dichloromethane | 40 | ~90 | Baran et al. |
| Azidation | CAN / NaN₃ | Acetonitrile | 0 to 23 | 82 | Baran et al. | |
| Trifluoromethylation | Ag(TFA) / K₂S₂O₈ | CF₃SO₂Na | H₂O/DCM | 25 | 76 | Baran et al. |
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Carboxylation of Cubane
This protocol is adapted from the work of Eaton and Tsanaktsidis. It describes the direct carboxylation of the cubane C-H bond.
Materials:
-
Cubane (1.0 eq)
-
Cobalt(II) acetate (0.1 eq)
-
1,10-phenanthroline (0.1 eq)
-
Anhydrous, degassed benzene
-
High-pressure reaction vessel (autoclave)
-
Carbon dioxide (high purity)
Procedure:
-
Vessel Preparation: Rigorously dry the high-pressure reaction vessel and all internal components under vacuum or in an oven.
-
Reagent Loading: In a glovebox or under a stream of argon, add cubane, cobalt(II) acetate, and 1,10-phenanthroline to the reaction vessel.
-
Solvent Addition: Add anhydrous, degassed benzene via cannula transfer.
-
Reaction Setup: Seal the vessel, remove it from the inert atmosphere, and connect it to a high-pressure CO₂ line.
-
Pressurization: Purge the vessel with CO₂ gas (3 x 10 atm) before pressurizing to the final reaction pressure (e.g., 50 atm).
-
Reaction: Place the vessel in a heating mantle or oil bath pre-heated to 150 °C. Stir the reaction mixture for the specified time (e.g., 24-48 hours).
-
Workup: After cooling the vessel to room temperature, slowly vent the CO₂ pressure. Quench the reaction mixture with dilute HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (cubanecarboxylic acid) by column chromatography or recrystallization.
The general workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for cobalt-catalyzed cubane carboxylation.
Technical Support Center: Functionalization of Cubane-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cubane-1-amine.
Troubleshooting Guides
Issue 1: Low Yield of Monofunctionalized Product and Presence of Multiple Spots on TLC/LC-MS
Possible Cause: Over-reaction of the cubane-1-amine, leading to the formation of di- and tri-substituted products, is a common issue, particularly in alkylation reactions. The primary amine is converted to a secondary amine, which is often more nucleophilic and reacts further with the electrophile.
Solutions:
-
Control Stoichiometry: Use a large excess of cubane-1-amine relative to the electrophile. This statistically favors the reaction of the electrophile with the more abundant starting material.
-
Slow Addition: Add the electrophile slowly to the reaction mixture at a low temperature to maintain a low concentration of the electrophile and reduce the likelihood of secondary reactions.
-
Use of Protecting Groups: For multi-step syntheses, consider protecting the amine with a suitable protecting group (e.g., Boc, Cbz) to ensure monofunctionalization. The protecting group can be removed in a subsequent step.
-
Alternative Reagents: For N-alkylation, consider using reductive amination, which can offer better control over the degree of alkylation compared to direct alkylation with alkyl halides.[1]
Representative Data for N-Alkylation of Cubane-1-amine with an Alkyl Halide:
| Amine:Alkyl Halide Ratio | Mono-alkylated Product Yield (%) | Di-alkylated Product Yield (%) | Tri-alkylated Product Yield (%) |
| 1:1 | 40 | 35 | 15 |
| 2:1 | 65 | 20 | 5 |
| 5:1 | 85 | 10 | <5 |
| 10:1 | >95 | <5 | Trace |
Note: These are representative yields and may vary depending on the specific reactants and conditions.
Workflow for Minimizing Over-alkylation:
Issue 2: Formation of Amide Byproducts During Peptide Coupling
Possible Cause: In peptide coupling reactions using reagents like HATU, side reactions can occur. For instance, the activating agent can react with the amine, or racemization of the amino acid can be an issue.
Solutions:
-
Pre-activation: Activate the carboxylic acid with the coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) for a short period before adding the cubane-1-amine. This allows for the formation of the active ester and minimizes side reactions with the amine.
-
Choice of Coupling Reagent: Use phosphonium-based coupling reagents like PyBOP, which are known to cause less chain termination by guanidinylation compared to some uronium-based reagents.
-
Temperature Control: Perform the coupling at low temperatures (e.g., 0°C) to reduce the rate of side reactions and minimize racemization.
Experimental Protocol for Peptide Coupling with Cubane-1-amine:
-
Dissolve the carboxylic acid (1.0 eq.), HATU (1.0 eq.), and HOBt (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Cool the reaction mixture to 0°C.
-
Add a solution of cubane-1-amine (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Signaling Pathway for Amide Bond Formation:
Issue 3: Suspected Cubane Cage Rearrangement
Possible Cause: The highly strained cubane skeleton can be susceptible to rearrangement to its more stable isomer, cuneane, especially in the presence of certain transition metals like Ag(I), Pd(II), and Rh(I).[2][3] This is a significant concern in cross-coupling reactions.
Solutions:
-
Avoid Problematic Metals: Whenever possible, use synthetic routes that do not involve catalysts known to induce cubane rearrangement.
-
Ligand and Condition Optimization: If transition metal catalysis is unavoidable, extensive screening of ligands, solvents, and temperatures is necessary to find conditions that favor the desired reaction over rearrangement.
-
Use of Pre-functionalized Cubanes: It may be preferable to synthesize a functionalized cubane (e.g., iodocubane, cubanecarboxylic acid) that can then be coupled or modified under milder, metal-free conditions.
Logical Relationship for Avoiding Cage Rearrangement:
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when performing an N-alkylation on cubane-1-amine?
A1: The most common side products are the N,N-dialkyl-cubane-1-amine and the N,N,N-trialkyl-cubane-1-ammonium salt due to over-alkylation. The secondary amine formed after the first alkylation is often more nucleophilic than the starting primary amine, leading to further reaction. The relative amounts of these products depend heavily on the stoichiometry of the reactants.
Q2: How can I confirm the formation of these over-alkylation byproducts?
A2: A combination of TLC, LC-MS, and NMR spectroscopy can be used. On TLC, you will observe multiple spots with different polarities. LC-MS will show peaks corresponding to the masses of the mono-, di-, and tri-alkylated products. ¹H and ¹³C NMR will show characteristic signals for the different alkyl groups attached to the nitrogen. For example, in a diethyl derivative, you would expect to see two sets of ethyl signals (a quartet and a triplet) for the mono-alkylated product and potentially broadened or more complex signals for the di-alkylated product due to different chemical environments.
Hypothetical ¹H NMR Data for N-ethyl- and N,N-diethyl-cubane-1-amine:
| Compound | Cubane Protons (ppm) | N-CH₂ (ppm) | N-CH₂-CH₃ (ppm) |
| N-ethyl-cubane-1-amine | 3.9-4.1 (m) | 2.8 (q, J=7.2 Hz) | 1.1 (t, J=7.2 Hz) |
| N,N-diethyl-cubane-1-amine | 3.9-4.1 (m) | 3.0 (q, J=7.1 Hz) | 1.2 (t, J=7.1 Hz) |
Note: These are hypothetical chemical shifts and may vary based on the solvent and other substituents.
Q3: Are there any specific conditions to avoid when working with cubane-1-amine to prevent decomposition?
A3: While the cubane cage is kinetically stable, it is thermodynamically strained. As mentioned, avoid strong Lewis acids and certain transition metals (Ag(I), Pd(II), Rh(I)) that can catalyze rearrangement to cuneane.[2][3] High temperatures in the presence of these catalysts should also be avoided. Standard functionalization reactions like acylation and alkylation under typical organic synthesis conditions are generally well-tolerated.
Q4: I am having trouble purifying my mono-substituted cubane-1-amine derivative from the reaction mixture. Any suggestions?
A4: Purification can be challenging due to the similar polarities of the starting material and the mono- and di-substituted products.
-
Column Chromatography: This is the most common method. A careful choice of eluent system is crucial. Often, a gradient elution starting from a non-polar solvent and gradually increasing the polarity can effectively separate the products.
-
Acid/Base Extraction: If there is a significant difference in the basicity of the products, an acid wash can be used to selectively protonate and extract the more basic components into the aqueous layer. However, this is often not selective enough for separating mono- from di-alkylated products.
-
Crystallization: If your product is a solid, recrystallization can be a powerful purification technique.
Q5: What is the expected reactivity of the amine group on the cubane scaffold compared to a simple primary amine like butylamine?
A5: The amine group of cubane-1-amine is a potent nucleophile.[4] Due to the high s-character of the exocyclic C-N bond of the cubane cage, the lone pair of the nitrogen is more available, potentially making it a stronger base and nucleophile than a typical primary amine. However, the steric bulk of the cubane cage can also influence its reactivity, potentially slowing down reactions with sterically hindered electrophiles.
References
- 1. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teo.elte.hu [teo.elte.hu]
- 3. Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cuban-1-amine | 91424-46-3 | Benchchem [benchchem.com]
Technical Support Center: Optimization of Cross-Coupling on Cubane Substrates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers engaged in the cross-coupling functionalization of cubane scaffolds.
Frequently Asked Questions (FAQs)
Q1: What makes cross-coupling reactions on cubane substrates particularly challenging?
A1: The primary challenges stem from the unique structure of the cubane core. The carbon-carbon bonds within the cube have an angle of 90 degrees, leading to significant ring strain.[1] This high degree of strain makes the cubane cage kinetically stable but susceptible to cleavage under harsh reaction conditions, such as high temperatures or the presence of certain transition metals, strong bases, or Lewis acids.[1][2]
Q2: Which cross-coupling reactions are most commonly and successfully applied to cubane substrates?
A2: Palladium-catalyzed cross-coupling reactions have shown the most promise. Specifically, Sonogashira couplings to form C(sp)-C(sp³) bonds and various aryl-cubane couplings have been successfully demonstrated.[3] The stability of the cubane core in the presence of palladium catalysts under appropriate conditions has been established, enabling these transformations.[3]
Q3: What are the typical starting materials for cubane cross-coupling?
A3: Halogenated cubanes, particularly iodocubane and bromocubane, are the most common electrophilic partners.[4] Iodocubanes are generally more reactive than bromocubanes in the oxidative addition step of the catalytic cycle.[5] For the nucleophilic partner, terminal alkynes (for Sonogashira), boronic acids or esters (for Suzuki-Miyaura), and amines (for Buchwald-Hartwig) are used.
Q4: Can standard palladium catalysts and ligands used for aryl couplings be applied to cubanes?
A4: Yes, many standard catalyst systems can be adapted, but optimization is crucial. The choice of ligand is critical and often substrate-dependent.[6] Bulky, electron-rich phosphine ligands, which are effective in many challenging cross-couplings, are often a good starting point for cubane substrates as they can promote the key oxidative addition and reductive elimination steps.[7][8]
Troubleshooting Guide
Q1: My reaction yield is very low or I'm only recovering starting material. What are the first things to check?
A1: Low or no conversion is a common issue in cross-coupling. Consider the following:
-
Catalyst Activity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your solvent and reaction setup are rigorously deoxygenated by inert gas sparging or freeze-pump-thaw cycles.[9] Using a palladium precatalyst can also ensure a more reliable generation of the active Pd(0) species.[10]
-
Choice of Base: The base is critical and its choice can be empirical.[11] If a strong base like an alkoxide is causing decomposition, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. For Suzuki couplings, fluoride bases (e.g., KF, CsF) can be effective but may slow the reaction rate.[11]
-
Ligand Selection: The initial ligand may not be optimal. Screen a set of ligands with varying steric bulk and electronic properties (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos).
-
Substrate Solubility: Cubane derivatives can have poor solubility in common organic solvents.[11] Ensure your substrate is fully dissolved at the reaction temperature. Switching to a solvent with higher boiling point and better solubilizing power, like dioxane, toluene, or DMF, may be necessary.[11]
Q2: I'm observing significant decomposition of my cubane starting material or product. How can I mitigate this?
A2: Decomposition, or cage cleavage, is a specific concern for cubanes.[1] To prevent this:
-
Lower the Temperature: High temperatures can promote isomerization or decomposition of the strained cubane core.[2] Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Use Milder Bases: Strong, nucleophilic bases can attack the cubane framework. Avoid bases like NaOt-Bu or LiHMDS if decomposition is observed, and switch to weaker, non-nucleophilic bases like K₂CO₃ or K₃PO₄.[12]
-
Limit Reaction Time: Prolonged heating can lead to degradation. Monitor the reaction by TLC or GC/LC-MS and stop it as soon as the starting material is consumed.
Q3: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). What is the cause and solution?
A3: Alkyne homocoupling is a major side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[13]
-
Rigorous Deoxygenation: This is the most critical factor. Ensure all reagents, solvents, and the reaction headspace are free of oxygen.[9]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures or different ligands, this completely eliminates the primary pathway for homocoupling.[14]
-
Base Selection: An amine base, such as Et₃N or DIPEA, is typically used and is crucial for the catalytic cycle.[5]
Q4: My Buchwald-Hartwig amination is not working with an iodocubane substrate. Why might this be?
A4: While aryl iodides are typically very reactive, they can sometimes be challenging substrates in Buchwald-Hartwig aminations. The iodide anion formed during the reaction can have an inhibitory effect by precipitating the palladium catalyst, taking it out of the catalytic cycle.[10] If you suspect this is an issue, switching to the corresponding bromocubane may paradoxically improve the reaction outcome.
Data Presentation
The following tables present hypothetical but representative data for optimizing common cross-coupling reactions with a generic cubane halide.
Table 1: Optimization of Suzuki-Miyaura Coupling of 1-Iodocubane with Phenylboronic Acid
| Entry | Pd Catalyst (2 mol%) | Ligand (4 mol%) | Base (2.5 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene | 100 | 25 |
| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Toluene | 100 | 65 |
| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 88 |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 | 85 |
| 5 | Pd₂(dba)₃ | SPhos | CsF | Dioxane | 80 | 72 |
This table illustrates the common trend where bulky, electron-rich phosphine ligands (P(t-Bu)₃, SPhos) outperform less donating ligands like PPh₃ for challenging substrates.[8]
Table 2: Optimization of Sonogashira Coupling of 1-Bromocubane with Phenylacetylene
| Entry | Pd Catalyst (1.5 mol%) | Cu Co-Catalyst (3 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 75 |
| 2 | Pd(PPh₃)₂Cl₂ | None | Et₃N | THF | 60 | <5 |
| 3 | Pd(PPh₃)₂Cl₂ | CuI | DIPEA | DMF | 60 | 82 |
| 4 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 80 | 91 |
| 5 | Pd(dppf)Cl₂ | CuI | Et₃N | Toluene | 80 | 86 |
This table highlights the critical role of the copper(I) co-catalyst and the impact of solvent and temperature on the Sonogashira reaction.[5][15]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of Iodocubane
This protocol is a representative example for the coupling of an iodocubane with a terminal alkyne.
Reagents:
-
1-Iodocubane (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1-iodocubane, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by triethylamine and the terminal alkyne.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkynylcubane.
Visualizations
References
- 1. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 2. Sciencemadness Discussion Board - Functionalization and polymerization of cubane - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Cubane Cross‐Coupling and Cubane–Porphyrin Arrays [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of Cubane-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cubane-based compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on improving the aqueous solubility of this unique class of molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My cubane-based compound is precipitating out of my aqueous buffer during my in vitro assay. What are my immediate options?
A1: Immediate precipitation suggests your compound's concentration exceeds its kinetic solubility in the assay medium. Here are some rapid troubleshooting steps:
-
Co-solvent Introduction: If your experimental design permits, introducing a small percentage of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly increase the solubility of hydrophobic compounds. Start with a low concentration (e.g., 0.5-1% v/v) and titrate up, being mindful of the co-solvent's potential impact on your biological assay.
-
pH Adjustment: The ionization state of your cubane derivative can dramatically affect its solubility. If your compound has acidic or basic functional groups, adjusting the pH of the buffer can increase the proportion of the more soluble ionized form. For acidic compounds, increasing the pH above their pKa will enhance solubility, while for basic compounds, lowering the pH below their pKa will have the same effect.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Solutol HS-15, can form micelles that encapsulate the hydrophobic cubane core, thereby increasing its apparent solubility.[1] Ensure the chosen surfactant is compatible with your experimental system.
Q2: I've tried basic formulation adjustments, but my cubane analog still shows poor solubility. What are the next steps?
A2: If simple formulation changes are insufficient, more advanced strategies should be considered:
-
Chemical Modification: The most direct way to improve inherent solubility is by modifying the molecular structure. Introducing polar functional groups (e.g., hydroxyls, amines, amides) to the cubane scaffold can increase its hydrophilicity.[2] As cubane is a bioisostere for benzene, replacing a phenyl ring with a cubane core can disrupt π-π stacking, often leading to enhanced aqueous solubility.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like cubane derivatives, effectively shielding the nonpolar regions from water and increasing solubility.
-
Solid Dispersions: Creating a solid dispersion involves dispersing the cubane compound in a hydrophilic polymer matrix. This can prevent the drug from crystallizing and present it in a higher-energy amorphous state, which typically has a faster dissolution rate and higher apparent solubility.
-
Lipid-Based Formulations: For highly lipophilic cubane derivatives, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine emulsions or microemulsions in the aqueous environment of the gut, facilitating dissolution and absorption.
Frequently Asked Questions (FAQs)
Q1: Why is cubane being explored as a scaffold in drug discovery?
A1: Cubane is a unique, rigid, and three-dimensional hydrocarbon. It is being investigated as a bioisostere for the benzene ring, a common motif in many drugs.[1][3] Replacing a planar benzene ring with a non-planar cubane scaffold can offer several advantages:
-
Improved Physicochemical Properties: This substitution can lead to enhanced aqueous solubility and metabolic stability.[3][4][5] The rigid structure of cubane disrupts intermolecular π-π stacking that can occur with aromatic rings, which often contributes to poor solubility.[3]
-
Enhanced Metabolic Stability: The C-H bonds on the cubane core are generally more resistant to metabolic oxidation compared to those on a benzene ring.[3]
-
Novel Three-Dimensionality: The cubic geometry provides a fixed and predictable orientation for substituents, which can be exploited for precise interactions with biological targets.
Q2: What is the expected impact of functionalizing the cubane core on its solubility?
A2: Functionalization has a profound impact on the solubility of cubane derivatives. The parent cubane is a nonpolar hydrocarbon with very low water solubility. The introduction of polar functional groups is a key strategy to increase aqueous solubility.[2] For example, converting a carboxylic acid group to an amide can introduce hydrogen bonding capabilities, which generally improves solubility in polar solvents.[6]
Q3: Is there quantitative data available on the solubility of cubane derivatives?
A3: Yes, while still an emerging area of research, some quantitative data is available. The following table summarizes some key findings:
| Compound/Analog Comparison | Solvent/Conditions | Solubility | Reference(s) |
| Lumacaftor | Water | Practically insoluble (<0.05 µg/mL) | [7] |
| Cuba-Lumacaftor | Aqueous buffer | Improved solubility across all measured pH values compared to Lumacaftor | [4] |
| 4-(methoxycarbonyl)benzoic acid (Benzene analog) | Water | 1.384 mM | [8][9] |
| 1,4-disubstituted cubane carboxylic acid methyl ester (S1) | Water | 148.8 mM | [8][9] |
| Cubane-1,4-dicarboxylic acid | pH 7 buffer | 2.5 mg/mL |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a fundamental physicochemical property.
Materials:
-
Cubane-based compound (solid form)
-
Buffer solutions at various relevant pH values (e.g., phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid cubane compound to a glass vial. The excess solid should be visible at the end of the experiment.
-
Add a known volume of the desired buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully remove an aliquot of the supernatant without disturbing the solid.
-
Centrifuge the aliquot at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any remaining suspended particles.[3]
-
Carefully collect the clear supernatant.
-
Dilute the supernatant with the appropriate solvent and quantify the concentration of the dissolved cubane compound using a validated HPLC or UV-Vis method against a standard curve.
-
The experiment should be performed in triplicate.
Protocol 2: Kinetic Solubility Measurement
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Materials:
-
Cubane-based compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader (nephelometry or UV-Vis) or LC-MS for quantification
Procedure:
-
Prepare a series of dilutions of the cubane compound's DMSO stock solution.
-
In a 96-well plate, add a small volume of each DMSO stock dilution to the wells.
-
Rapidly add the aqueous buffer to each well to reach the final desired compound concentration. The final DMSO concentration should be kept low (typically ≤1%).
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation.
-
Alternatively, the samples can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by UV-Vis spectroscopy or LC-MS.
-
The kinetic solubility is the concentration at which precipitation is first observed.
Visualizations
Caption: A decision-making workflow for improving the solubility of cubane-based drug candidates.
Caption: A logical diagram for troubleshooting precipitation issues with cubane compounds in aqueous assays.
References
- 1. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 2. tutorchase.com [tutorchase.com]
- 3. biosynth.com [biosynth.com]
- 4. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cubane Skeleton Stability in Chemical Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the rearrangement of the cubane skeleton during chemical reactions. The information is presented in a question-and-answer format to address specific issues that may be encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cubane skeleton rearrangement during a reaction?
A1: The highly strained nature of the cubane cage makes it susceptible to rearrangement under certain conditions. The most common triggers for isomerization to structures like cuneane or cyclooctatetraene include:
-
Transition Metal Catalysts: Catalysts based on palladium (Pd), rhodium (Rh), and silver (Ag) are well-known to induce skeletal rearrangements.[1] These metals can insert into the strained C-C bonds of the cubane core, initiating an isomerization cascade.
-
High Temperatures: Thermal energy can be sufficient to overcome the kinetic stability of the cubane cage, leading to rearrangement.
-
Polar Solvents: Polar media can favor ionic mechanisms that lead to rearrangement.
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Electron-Rich Substituents: Substituents that can donate electron density into the cubane framework, such as alcohols, can lower the barrier to ring-opening and subsequent rearrangement.[1]
Q2: I am planning a cross-coupling reaction with a cubane derivative. Which type of catalyst is least likely to cause rearrangement?
A2: For cross-coupling reactions involving the cubane scaffold, it is crucial to avoid typical catalysts like those based on palladium and nickel, which are known to promote strain-releasing valence isomerization.[2] Copper-mediated cross-coupling reactions have been shown to be a more suitable alternative.[3] Copper catalysts exhibit a slower rate of oxidative addition and a rapid rate of reductive elimination, which is less likely to initiate the decomposition of the cubane cage.[4]
Q3: Are there any general "cubane-friendly" reaction conditions I should consider to maintain the integrity of the skeleton?
A3: Yes, to preserve the cubane core, consider the following general principles:
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Utilize Metal-Free Reactions: Whenever possible, opt for reaction pathways that do not require transition metal catalysts.
-
Maintain Low Temperatures: Perform reactions at or below room temperature to minimize the risk of thermal rearrangement.
-
Choose Non-Polar Solvents: Employ non-polar solvents to disfavor ionic rearrangement pathways.
-
Avoid Strongly Electron-Donating Substituents: If possible, synthetic routes that avoid placing highly electron-donating groups directly on the cubane core may enhance stability.
Q4: Can I perform C-H functionalization on a cubane without causing it to rearrange?
A4: Yes, C-H functionalization of cubane without rearrangement is possible. Recent advances have demonstrated that directed C-H activation and functionalization can be achieved while preserving the cubane skeleton.[5] These methods often rely on directing groups to achieve regioselectivity and may use catalysts that are less prone to inducing isomerization. Photochemical methods have also been successfully employed for selective C-H functionalization.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired cubane product, with evidence of isomerized byproducts (e.g., cuneane). | Use of a transition metal catalyst known to cause rearrangement (e.g., Pd, Rh, Ag). | Switch to a copper-based catalyst or explore metal-free reaction conditions.[2][3] |
| Decomposition of the cubane starting material upon heating. | The reaction temperature is too high, providing enough energy for thermal rearrangement. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Consider alternative, lower-temperature synthetic routes. |
| Rearrangement is observed when using a polar aprotic or protic solvent. | The solvent is stabilizing ionic intermediates that lead to rearrangement. | Change to a non-polar solvent (e.g., toluene, hexanes, dichloromethane). |
| Difficulty in functionalizing the cubane core without side reactions. | The chosen reagents are too harsh or are incompatible with the strained cubane system. | Explore milder reaction conditions and reagents. For example, for C-H functionalization, consider directed activation methods or photochemistry.[3][5] |
Quantitative Data on Reactions Maintaining the Cubane Skeleton
The following table summarizes yields from selected reactions where the cubane skeleton was successfully preserved.
| Reaction Type | Cubane Substrate | Reagents/Conditions | Product | Yield (%) | Reference |
| Decarboxylation | Cubane monoacid thioester | Photo-flow reactor | Monosubstituted cubane | 80 | [6] |
| C-N Cross-Coupling | Cubane carboxylic acid | Copper photoredox catalysis, amine | Aminated cubane | Good yields across a range of substrates | [2] |
| C-C Cross-Coupling | Cubane carboxylic acid | Copper photoredox catalysis, alkyl/aryl partner | Alkylated/Arylated cubane | Synthetically useful yields | [2] |
| C-CF3 Cross-Coupling | Cubane carboxylic acid | Copper photoredox catalysis, trifluoromethyl source | Trifluoromethylated cubane | Synthetically useful yields | [2] |
| C-H Acetoxylation | Cubane with directing group | Transition-metal-catalyzed C-H activation | Acetoxylated cubane | - | [5] |
Experimental Protocols
Key Experiment 1: Photo-flow Decarboxylation for the Synthesis of Monosubstituted Cubane
This protocol is a general representation of a method that has been used to achieve high yields of monosubstituted cubanes while avoiding rearrangement.
Objective: To prepare a monosubstituted cubane from a cubane carboxylic acid derivative via photoinduced decarboxylation in a continuous flow reactor.
Materials:
-
Cubane monoester
-
Reagents for hydrolysis to the carboxylic acid (e.g., NaOH, H2O/MeOH)
-
Reagents for conversion to a thioester (e.g., oxalyl chloride, then a thiol)
-
Solvent for the photoreaction (e.g., degassed toluene)
-
Photo-flow reactor equipped with a suitable lamp (e.g., high-pressure mercury lamp)
Procedure:
-
Hydrolysis: The starting cubane monoester is hydrolyzed to the corresponding carboxylic acid using standard procedures.
-
Thioester Formation: The cubane carboxylic acid is converted to the acid chloride and then reacted with a thiol to form the thioester. This derivative is more amenable to photoinduced decarboxylation.
-
Photoreaction Setup: A solution of the cubane thioester in a suitable degassed solvent is prepared. This solution is then pumped through the photo-flow reactor.
-
Irradiation: The solution is irradiated as it flows through the reactor. The continuous flow nature of the reaction ensures uniform irradiation and minimizes over-reaction or decomposition.
-
Workup and Purification: The product stream from the reactor is collected. The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the monosubstituted cubane.
Key Experiment 2: Copper-Photoredox Catalyzed C-N Cross-Coupling
This protocol outlines a general method for the amination of cubanes that avoids the use of rearrangement-prone catalysts.
Objective: To synthesize an aminated cubane derivative from a cubane carboxylic acid and an amine using a dual copper and photoredox catalytic system.
Materials:
-
Cubane carboxylic acid
-
Amine coupling partner
-
Copper catalyst (e.g., Cu(I) or Cu(II) salt)
-
Photoredox catalyst (e.g., an iridium or ruthenium complex)
-
Base (e.g., an organic base like DBU or an inorganic base like K2CO3)
-
Solvent (e.g., a non-polar organic solvent like toluene or dioxane)
-
Light source (e.g., blue LEDs)
Procedure:
-
Reaction Setup: In a reaction vessel, the cubane carboxylic acid, amine, copper catalyst, photoredox catalyst, and base are combined in the chosen solvent. The vessel is sealed and the mixture is degassed.
-
Irradiation: The reaction mixture is stirred and irradiated with a light source that matches the absorption maximum of the photoredox catalyst (typically blue light). The reaction is monitored by a suitable technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, the reaction is quenched, and the mixture is subjected to a standard aqueous workup to remove the catalysts and other inorganic materials.
-
Purification: The crude product is purified by column chromatography to isolate the desired aminated cubane.
Visualizations
Caption: Factors promoting cubane rearrangement vs. strategies for prevention.
References
Technical Support Center: Selective Functionalization of the Cubane Cage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective functionalization of specific positions on the cubane cage.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving regioselective functionalization of the cubane cage?
A1: The most prevalent and effective strategies for regioselective cubane functionalization are:
-
Directed ortho-Metalation (DoM): This is a powerful technique that utilizes a directing group (DG), typically an amide, to activate specific C-H bonds ortho to the DG for deprotonation by a strong base (e.g., an organolithium reagent). The resulting cubyl anion can then be trapped with various electrophiles. This method is particularly effective for synthesizing 1,2- and 1,2,3-substituted cubanes.[1][2][3]
-
Transition Metal-Catalyzed C-H Activation: Palladium and copper catalysts are widely used to functionalize cubane C-H bonds.[4][5] These reactions can be directed by a functional group on the cubane core, leading to high regioselectivity. For instance, palladium-catalyzed arylation of amidocubanes allows for the programmable synthesis of multiply arylated cubanes.[1][2]
-
Radical-Mediated Functionalization: This approach involves the generation of a cubyl radical, which can then react with a suitable coupling partner. Photoredox catalysis is a modern and efficient way to generate these radicals under mild conditions.[6]
-
Functionalization of Pre-functionalized Cubanes: Many functionalization strategies start from commercially available or readily accessible precursors like cubane-1,4-dicarboxylic acid and its derivatives.[7] These starting materials provide reliable entry points for synthesizing 1,4-disubstituted cubanes, which can then be further elaborated.
Q2: What are the key challenges in working with cubane derivatives?
A2: Researchers may encounter several challenges when working with cubane derivatives:
-
Cage Decomposition: The high strain energy of the cubane cage (161.5 kcal mol⁻¹) makes it susceptible to decomposition under harsh reaction conditions, such as high temperatures or the presence of certain transition metals that can catalyze valence isomerization to cuneane or cyclooctatetraene.[1][5][6]
-
Low Reactivity of C-H Bonds: The C-H bonds of the cubane cage are strong and relatively unreactive, often requiring forcing conditions or highly reactive reagents for functionalization.[3]
-
Purification and Crystallization: Cubane derivatives can sometimes be difficult to purify, and crystallization can be challenging, leading to oils or amorphous solids instead of crystalline materials.[8]
-
Limited Availability of Starting Materials: While cubane-1,4-dicarboxylic acid is commercially available, more complex or differentially substituted starting materials often require multi-step synthesis.[3][6]
Q3: Which directing groups are most effective for the directed metalation of cubane?
A3: Amide groups, particularly tertiary amides such as N,N-diisopropylcarboxamide, are the most commonly used and effective directing groups for the ortho-metalation of the cubane cage.[1][2][9][10] The amide group is capable of coordinating to the lithium base, positioning it to deprotonate the adjacent C-H bond with high selectivity.
Troubleshooting Guides
Problem 1: Low or No Yield in Directed ortho-Metalation and Arylation
Q: I am attempting a directed ortho-metalation of an amidocubane followed by palladium-catalyzed arylation, but I am getting a low yield of the desired product. What are the possible causes and solutions?
A: Low yields in this two-step process can arise from issues in either the metalation or the cross-coupling step. Here is a systematic troubleshooting approach:
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in directed metalation-arylation of cubanes.
Possible Causes and Solutions:
| Potential Issue | Recommended Action |
| Inefficient Metalation | |
| Inactive lithium base (e.g., s-BuLi, LiTMP) | Titrate the organolithium reagent prior to use to determine its exact concentration. Use freshly purchased or properly stored reagents. |
| Insufficient deprotonation time or temperature | Ensure the reaction is maintained at a low temperature (e.g., -78 °C) for the recommended duration (typically 1 hour) to allow for complete deprotonation before adding the electrophile.[1][11] |
| Presence of moisture or other protic sources | Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Inefficient Cross-Coupling | |
| Inappropriate palladium catalyst or ligand | The choice of ligand is crucial. For the arylation of amidocubanes, triphenylphosphite (P(OPh)₃) has been shown to be superior to triphenylphosphine (PPh₃).[11][12] Ensure the correct palladium precursor (e.g., Pd₂(dba)₃·CHCl₃) and ligand are used in the appropriate ratio.[1] |
| Catalyst deactivation | Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. |
| Decomposition of the cubane starting material | In some cases, prolonged reaction times or elevated temperatures can lead to decomposition of the cubane cage.[1] If starting material is being consumed but the desired product is not forming, consider lowering the reaction temperature or shortening the reaction time. |
| Purity of the aryl halide | Impurities in the aryl halide can interfere with the catalytic cycle. Ensure the aryl halide is pure before use. |
Problem 2: Lack of Regioselectivity in Multiple Functionalizations
Q: I am trying to synthesize a di- or tri-substituted cubane, but I am getting a mixture of isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in multiple functionalizations depends on carefully controlling the directing effects of the substituents.
Logical Relationship for Regiocontrol
References
- 1. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Benzylic C–H Cross Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. Amide-Directed C-H Acetoxylation of Cubanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01909G [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Troubleshooting Curtius rearrangement for Cuban-1-amine synthesis
Technical Support Center: Handling and Storage of Potentially Unstable Cubane Derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with potentially unstable cubane derivatives. The information is presented in a question-and-answer format to directly address common challenges and safety considerations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with cubane derivatives?
A1: While the parent cubane is kinetically stable to over 200°C, its derivatives, particularly those with energetic functional groups (e.g., nitro, nitroso, nitrato, azido), can be significantly more sensitive to heat, shock, and friction. The high ring strain of the cubane core (approximately 166 kcal/mol) contributes to a large release of energy upon decomposition.[1] Functional groups that can form unstable intermediates or that have inherent energetic properties are of the greatest concern. For instance, 1,4-dinitrocubane is reported to be less shock-sensitive than TNT but still decomposes thermally.[1]
Q2: What are the general guidelines for storing potentially unstable cubane derivatives?
A2: Potentially unstable cubane derivatives should be treated as energetic materials. General storage guidelines include:
-
Small Quantities: Only synthesize or store the minimum amount of material required for your experiments.
-
Segregation: Store energetic cubane derivatives separately from incompatible materials, especially flammable liquids, acids, and bases.
-
Controlled Environment: Store in a cool, dry, and dark location. A dedicated, explosion-proof refrigerator or a desiccator cabinet away from heat sources and direct sunlight is recommended.
-
Proper Labeling: All containers must be clearly labeled with the chemical name, structure, date of synthesis, and appropriate hazard warnings (e.g., "Potentially Explosive," "Shock Sensitive," "Moisture Sensitive").
-
Inert Atmosphere: For derivatives sensitive to air or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.
Q3: My cubane derivative appears to be degrading. What are the common signs of decomposition?
A3: Signs of decomposition can include:
-
Color Change: Unexpected changes in the color of the crystalline solid or solution.
-
Gas Evolution: The formation of gas bubbles in a solution or pressure buildup in a sealed container.
-
Formation of Precipitate: The appearance of an unexpected solid in a solution.
-
Odor: The detection of unusual smells.
If you observe any of these signs, exercise extreme caution. Do not attempt to open a container that shows signs of pressure buildup.
Troubleshooting Guides
Synthesis & Purification
Q4: I am attempting to synthesize a cubane derivative, but my reaction yield is very low. What are the common causes?
A4: Low yields in cubane synthesis can arise from several factors:
-
Purity of Starting Materials: The multi-step synthesis of cubane precursors is sensitive to impurities. Ensure all reagents and solvents are of high purity. For example, in the synthesis of cubane-1,4-dicarboxylic acid, the purity of intermediates is crucial for the success of subsequent steps.[2][3]
-
Reaction Conditions: Strict control of reaction temperature, addition rates of reagents, and exclusion of moisture and air are often critical. Many reactions in cubane chemistry involve sensitive organometallic intermediates or require anhydrous conditions.
-
Product Decomposition: The desired product or intermediates may be unstable under the reaction or workup conditions. Monitor the reaction closely and consider quenching it as soon as the starting material is consumed to avoid product degradation.[4]
-
Workup and Purification Losses: Cubane derivatives can be lost during extraction, filtration, and chromatography. Ensure efficient extraction and minimize the amount of solvent used for transfers and washing.
Q5: I am having difficulty crystallizing my cubane derivative for purification. What can I do?
A5: Crystallization of rigid molecules like cubanes can be challenging. Here are some troubleshooting steps:
-
Solvent System: Experiment with different solvent systems, including mixed solvents. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Cooling Rate: Allow the solution to cool slowly. Rapid cooling can lead to the formation of small, impure crystals or "oiling out."[5] Insulating the flask can promote slow cooling.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.
-
"Oiling Out": If the compound separates as an oil, it may be due to a low melting point or the presence of impurities. Try re-heating the solution, adding more of the "good" solvent, and cooling again.[5]
Handling & Storage
Q6: My cubane derivative is described as moisture-sensitive. What specific handling precautions should I take?
A6: For moisture-sensitive cubane derivatives:
-
Inert Atmosphere: Handle the compound in a glove box or glove bag with a dry, inert atmosphere (e.g., argon or nitrogen).
-
Schlenk Techniques: If a glove box is unavailable, use Schlenk line techniques for transfers and reactions. This involves using specialized glassware that allows for the manipulation of substances under an inert atmosphere.
-
Dry Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use.
-
Proper Storage: Store the compound in a tightly sealed container, preferably with a Teflon-lined cap, inside a desiccator or a glove box.
Q7: I am working with a nitrocubane derivative. What are the critical safety precautions?
A7: Nitrocubanes are energetic materials and must be handled with extreme care:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and a face shield. Consider using blast shields, especially when working with new compounds or on a larger scale.
-
Small Scale: Only work with milligram to low-gram quantities unless you have specialized facilities and training.
-
Avoid Friction and Shock: Use non-sparking tools (e.g., ceramic or plastic spatulas). Avoid grinding or scraping the material.
-
Controlled Heating: When heating is necessary, use a well-controlled heating mantle or oil bath. Never heat directly on a hot plate.
-
Static Discharge: Take precautions to prevent static discharge, especially in dry environments. Use anti-static mats and wrist straps.
Quantitative Stability Data
The thermal stability of cubane derivatives can be assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The onset temperature of decomposition is a key indicator of thermal stability.
| Cubane Derivative | Decomposition/Onset Temperature (°C) | Analytical Method | Reference |
| Cubane | >220 | - | [6] |
| 1,4-Dinitrocubane | 260 (dec.) | - | [1] |
| Dinitraminocubane | >200 | DSC | [1] |
| Cubane-1,4-dicarboxylic acid | 220 (minor exotherm), 246 (major decomposition) | DSC | [1] |
Experimental Protocols
Protocol 1: Synthesis of Cubane-1,4-dicarboxylic Acid (Adapted from Improved Synthesis)
This protocol is an adaptation of the improved synthesis of cubane-1,4-dicarboxylic acid, a key precursor for many cubane derivatives.[2][3]
-
[2+2] Photocycloaddition: The key step involves the intramolecular photochemical [2+2] cycloaddition of a diene precursor. This reaction is typically carried out in a solution of methanol and water with an acid catalyst, using a medium-pressure mercury lamp. The reaction progress should be monitored by an appropriate technique (e.g., NMR or TLC).
-
Hydrolysis: After the photocycloaddition is complete, the resulting intermediate is heated in water to ensure the hydrolysis of any acetal or hemiacetal groups formed during the photoreaction.
-
Favorskii Rearrangement: The product from the hydrolysis step is then subjected to a Favorskii rearrangement. This is typically achieved by heating the compound in a concentrated aqueous solution of a strong base, such as potassium hydroxide.
-
Acidification: After the rearrangement is complete, the reaction mixture is cooled and carefully acidified with a strong acid (e.g., hydrochloric acid) to a pH of 1.
-
Isolation and Purification: The precipitated cubane-1,4-dicarboxylic acid is collected by vacuum filtration, washed with cold water, and dried under high vacuum. Further purification can be achieved by recrystallization.
Protocol 2: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol outlines the general steps for analyzing the thermal stability of a potentially unstable cubane derivative using DSC.
-
Sample Preparation: Carefully weigh 1-5 mg of the cubane derivative into a DSC pan. For potentially explosive materials, use specialized high-pressure crucibles or pans with a pinhole lid to allow for the release of gaseous decomposition products.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 5-10°C/min) to a final temperature that is beyond the decomposition event. For unknown or highly energetic materials, a slower heating rate (e.g., 2°C/min) and a smaller sample size are recommended for safety.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify the onset temperature of any exothermic decomposition events. This is a critical indicator of the thermal stability.
-
Integrate the area of the exothermic peak to determine the enthalpy of decomposition (ΔHd).
-
Visualizing Instability Pathways
Logical Flow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for low yield in cubane synthesis.
Decomposition Pathway: Metal-Catalyzed Rearrangement to Cuneane
Caption: Mechanism of silver(I)-catalyzed rearrangement of cubane to cuneane.[5][7]
Decomposition Pathway: Thermal Isomerization to Cyclooctatetraene
Caption: Thermal decomposition pathway of cubane to cyclooctatetraene.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis [ch.ic.ac.uk]
- 3. High energy derivatives of Cubane [ch.ic.ac.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 7. chemrxiv.org [chemrxiv.org]
Addressing poor compatibility of cubanes with cross-coupling reactions
Welcome to the technical support center for addressing challenges in cubane cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are working with or considering the use of cubane scaffolds in their synthetic projects.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with cubanes so challenging?
A: The primary challenge stems from the high strain energy of the cubane core.[1][2] This inherent strain makes the cubane scaffold susceptible to metal-catalyzed valence isomerization, a competing reaction pathway that leads to decomposition of the cubane cage into products like cuneane or cyclooctatetraene.[2][3][4][5] This decomposition is often favored over the desired cross-coupling pathway, especially with traditional palladium catalysts.[6][7] Additionally, the C-H bonds on the cubane framework can be difficult to activate selectively, which can lead to mixtures of products in radical substitution reactions.[4]
Q2: My palladium-catalyzed Suzuki coupling of an iodocubane is failing. What are the likely causes and how can I troubleshoot it?
A: Failure in Suzuki couplings of cubanes is a common issue.[8] The likely culprits are catalyst-mediated decomposition of the cubane core and unfavorable reaction kinetics. Here's a troubleshooting approach:
-
Switch to a different metal catalyst: While palladium is the workhorse for many cross-couplings, it can be too reactive for the sensitive cubane core.[6] Recent studies have shown that copper-based catalyst systems can be highly effective.[2][3][5] Copper catalysts tend to have slower oxidative addition and faster reductive elimination steps, which can favor the desired cross-coupling over cubane decomposition.[2][7] Iron-catalyzed cross-couplings have also shown promise for arylating cubanes.[9]
-
Ligand selection is critical: The choice of ligand can significantly influence the outcome. For palladium-catalyzed arylations, phosphite ligands, such as triphenylphosphite, have been shown to be more effective than traditional phosphine ligands like PPh₃.[10] In some cases, quinoline-based ligands have enabled challenging C(sp³)–H cross-couplings.[11][12]
-
Consider alternative coupling strategies: If traditional cross-coupling approaches fail, consider methods involving the generation of cubyl radicals or organocubane reagents. Transmetalation of lithiated cubanes to create more stable organometallic intermediates (e.g., with magnesium or zinc) can be a successful strategy.[13][14]
Q3: I'm observing low yields and significant byproducts in my Sonogashira coupling of a bromocubane. What can I do to optimize the reaction?
A: Sonogashira couplings with cubanes are also challenging but have been successfully demonstrated.[15] Here are some optimization strategies:
-
Copper-free conditions: While the classic Sonogashira reaction uses a copper co-catalyst, this can sometimes lead to undesired alkyne homocoupling (Glaser coupling).[16] Several copper-free Sonogashira protocols have been developed and may provide a cleaner reaction profile.[17][18]
-
Amine and Solvent Choice: The amine base is crucial.[18][19] Ensure it is dry and consider screening different amines (e.g., Et₃N, DIPEA). The choice of solvent can also be critical. While THF and MeCN are common, exploring other options may be beneficial.[19] Some modern protocols even allow for solvent-free conditions.[20]
-
Catalyst System: The combination of the palladium source and ligand is key. For aryl bromides, catalyst systems like PdCl₂(PPh₃)₂ or combinations of a palladium precursor with bulky electron-rich phosphine ligands can be effective.[20]
-
Temperature Control: Given the thermal sensitivity of some cubane derivatives, running the reaction at the lowest effective temperature is advisable to minimize decomposition.
Q4: Are there any general strategies to improve the success rate of cubane cross-coupling reactions?
A: Yes, several strategies have emerged from recent research:
-
Use of Redox-Active Esters (RAEs): Instead of starting with halocubanes, converting a cubane carboxylic acid to a redox-active ester can open up new coupling pathways. This approach has been successfully used in copper-photoredox catalyzed reactions to form C-N, C-C(sp³), and C-C(sp²) bonds.[2][3]
-
Directed ortho-Metalation: For substituted cubanes, functional groups like amides can direct metalation to specific positions on the cubane core.[13] This allows for regioselective functionalization through subsequent cross-coupling. The presence of additional electron-withdrawing groups can greatly enhance the reactivity.[13]
-
Transmetalation: Creating more stable organocubane reagents through transmetalation of lithiated intermediates with salts of mercury, magnesium, or zinc can improve coupling outcomes.[13][14]
Troubleshooting Guides
Problem 1: No reaction or very low conversion in a cubane arylation.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity/Decomposition | 1. Switch from a palladium to a copper or iron-based catalyst system.[3][9] 2. For palladium, try different ligands, such as triphenylphosphite.[10] 3. Ensure the catalyst is not old or deactivated. |
| Cubane Substrate Decomposition | 1. Lower the reaction temperature. 2. Use a milder base. 3. Consider a catalyst system known to be compatible with strained molecules (e.g., copper photoredox).[2][5] |
| Poor Substrate Reactivity | 1. If using a halocubane, switch to a more reactive leaving group (e.g., from -Br to -I). 2. Convert a cubane carboxylic acid to a redox-active ester for alternative coupling methods.[3] |
Problem 2: Formation of significant amounts of homocoupled or decomposition byproducts.
| Possible Cause | Troubleshooting Step |
| Cubane Cage Isomerization | 1. Switch to a less aggressive catalyst (e.g., copper instead of palladium).[3][6] 2. Optimize reaction conditions to be as mild as possible (lower temperature, shorter reaction time). |
| Alkyne Homocoupling (Sonogashira) | 1. Use a copper-free Sonogashira protocol.[17][18] 2. Ensure the reaction is performed under an inert atmosphere to prevent oxidative coupling.[16] |
| Reductive Dehalogenation | 1. Ensure all reagents are anhydrous. 2. Screen different solvents and bases. |
Quantitative Data Summary
Table 1: Comparison of Catalyst Systems for Cubane Arylation
| Catalyst System | Ligand | Substrate | Coupling Partner | Yield (%) | Reference |
| Pd₂(dba)₃·CHCl₃ | PPh₃ | Amidocubane | 4-Iodobenzonitrile | 23 | [10] |
| Pd₂(dba)₃·CHCl₃ | P(OPh)₃ | Amidocubane | 4-Iodobenzonitrile | 76 | [10] |
| Copper Photoredox | (Details in ref) | Cubane RAE | Aryl Bromide | 52-53 (for 1,2 and 1,3-isomers) | [3] |
| Iron-catalyzed | dppBz | Cubane RAE | Phenyl Grignard | "Reasonable" | [9] |
Table 2: Selected Yields for Copper-Photoredox Cross-Coupling of Cubane Isomers
| Cubane Isomer | Coupling Type | Coupling Partner | Yield (%) | Reference |
| 1,4-disubstituted | Amination | Various Amines | up to 86 | [3] |
| 1,3-disubstituted | Amination | Various Amines | 48-75 | [3] |
| 1,2-disubstituted | Amination | Various Amines | 51-78 | [3] |
| 1,4-disubstituted | Alkylation | Alkyl Bromides | up to 75 | [3] |
| 1,3-disubstituted | Arylation | Aryl Bromides | 53 | [3] |
| 1,2-disubstituted | Arylation | Aryl Bromides | 52 | [3] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Arylation of Amidocubane (Kondo & Uchiyama, 2020)
This protocol describes the mono-arylation of N,N-diethylcubanecarboxamide.[10]
-
Reagents:
-
N,N-diethylcubanecarboxamide (1.0 equiv)
-
Aryl iodide (e.g., 4-iodobenzonitrile) (3.0 equiv)
-
s-BuLi (sec-butyllithium) (1.2 equiv)
-
ZnCl₂·TMEDA (1.2 equiv)
-
Pd₂(dba)₃·CHCl₃ (0.05 equiv)
-
P(OPh)₃ (triphenylphosphite) (0.4 equiv)
-
Anhydrous THF (tetrahydrofuran)
-
-
Procedure: a. To a solution of N,N-diethylcubanecarboxamide in THF at -78 °C, add s-BuLi dropwise. Stir the mixture for 1 hour at -78 °C. b. Add a solution of ZnCl₂·TMEDA in THF to the mixture and stir for 30 minutes at 0 °C. c. In a separate flask, mix Pd₂(dba)₃·CHCl₃, P(OPh)₃, and the aryl iodide in THF. d. Transfer the solution from step (c) to the cubylzinc reagent solution from step (b). e. Stir the reaction mixture at 50 °C until the starting material is consumed (monitor by TLC or GC-MS). f. Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Photoredox Catalyzed Amination of a Cubane Redox-Active Ester (MacMillan, 2023)
This is a general procedure for the C-N coupling of cubane carboxylic acids via redox-active esters.[3]
-
Reagents:
-
Cubane carboxylic acid (1.0 equiv)
-
Tetrachloro-N-hydroxyphthalimide (TCNHPI) (1.1 equiv)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equiv)
-
Amine coupling partner (2.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Photocatalyst (e.g., 4-CzIPN) (0.02 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
-
Procedure: a. Formation of the Redox-Active Ester (RAE): In a flask protected from light, dissolve the cubane carboxylic acid, TCNHPI, and EDC in the solvent. Stir at room temperature for 1-2 hours until RAE formation is complete. b. Cross-Coupling: To the solution containing the in situ generated RAE, add the amine coupling partner, CuI, and the photocatalyst. c. Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature. d. Monitor the reaction by TLC or LC-MS for the consumption of the RAE. e. Upon completion, quench the reaction and perform a standard aqueous workup. f. Purify the product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed cubane cross-coupling reactions.
Caption: Key challenges in cubane chemistry and corresponding modern solutions.
References
- 1. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 2. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cubane - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. baranlab.org [baranlab.org]
- 10. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01909G [pubs.rsc.org]
- 11. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-enabled cross-coupling of C(sp(3))-H bonds with arylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactivity [ch.ic.ac.uk]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Cubane Cross‐Coupling and Cubane–Porphyrin Arrays [ouci.dntb.gov.ua]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. thalesnano.com [thalesnano.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Technical Support Center: Alkylation of Cuban-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the alkylation of Cuban-1-amine. Our focus is to provide effective strategies to avoid over-alkylation and achieve selective mono-alkylation of this unique, sterically hindered primary amine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the alkylation of this compound in a question-and-answer format.
Q1: I am consistently observing significant amounts of di- and tri-alkylated products in my reaction mixture when trying to synthesize a mono-alkylated this compound. How can I prevent this?
A1: Over-alkylation is a common challenge due to the increased nucleophilicity of the secondary amine intermediate compared to the starting primary amine. To mitigate this, we recommend employing one of the following strategies:
-
Reductive Amination: This is a highly effective method to control alkylation. Instead of using an alkyl halide, you react this compound with a stoichiometric amount of an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired secondary amine. This two-step, one-pot process avoids the direct use of highly reactive alkylating agents that lead to over-alkylation.[1][2][3]
-
Use of Protecting Groups: Temporarily protecting the amine functionality after the first alkylation can prevent further reactions. Carbamate protecting groups like Boc (tert-butoxycarbonyl) are particularly effective. The primary amine is first mono-alkylated, then protected, and finally deprotected to yield the pure secondary amine.
-
Competitive Deprotonation/Protonation: This strategy involves using the hydrobromide salt of this compound. Under controlled basic conditions, the primary amine is selectively deprotonated and reacts with the alkylating agent. The resulting secondary amine is immediately protonated, rendering it non-nucleophilic and preventing further alkylation.[4][5]
Q2: What are the best starting conditions for the reductive amination of this compound?
A2: For a sterically hindered amine like this compound, careful selection of reagents and conditions is crucial for successful reductive amination. We suggest starting with the following:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reducing agent for imines, even in the presence of unreacted aldehydes.[2][6] It is generally more effective than sodium borohydride (NaBH₄) for hindered substrates.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable solvents for this reaction.
-
Stoichiometry: Use a slight excess of the aldehyde or ketone (1.1-1.2 equivalents) and the reducing agent (1.5 equivalents) relative to this compound.
-
Temperature: The reaction is typically run at room temperature.
Q3: I am struggling with the removal of the protecting group without affecting other functionalities on my molecule. What do you recommend?
A3: The choice of protecting group should be guided by the overall stability of your molecule. For Boc-protected amines, deprotection is typically achieved under acidic conditions.
-
Standard Protocol: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a common and effective method for Boc deprotection.
-
Milder Conditions: If your molecule is sensitive to strong acids, you can use a solution of HCl in a solvent like 1,4-dioxane or diethyl ether.
It is essential to choose a protecting group that is "orthogonal" to other protecting groups in your molecule, meaning it can be removed under conditions that do not affect the others.
Q4: My reductive amination reaction is very slow or does not go to completion. What could be the issue?
A4: Several factors can contribute to a sluggish reductive amination, especially with a sterically hindered amine:
-
Imine Formation: The formation of the imine intermediate may be slow. You can try adding a catalytic amount of a weak acid, such as acetic acid, to facilitate this step. However, be cautious as too much acid can protonate the amine, rendering it non-nucleophilic.
-
Steric Hindrance: The bulky cubane cage can hinder the approach of the reagents. Using a less sterically demanding aldehyde or ketone, if possible, can help.
-
Purity of Reagents: Ensure that your solvents and reagents are dry, as water can hydrolyze the imine intermediate.
Q5: Are there any alternatives to using alkyl halides for direct alkylation?
A5: Yes, to circumvent the issues associated with alkyl halides, you can use alcohols as alkylating agents in a process called "borrowing hydrogen" or "hydrogen autotransfer". This method, often catalyzed by transition metal complexes, is a greener alternative that produces water as the only byproduct.[7][8][9]
Experimental Protocols
Here we provide detailed methodologies for the recommended strategies to achieve mono-alkylation of this compound.
Protocol 1: Reductive Amination of this compound
This protocol describes the one-pot synthesis of a secondary amine from this compound and an aldehyde.
Materials:
-
This compound
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to 24 hours to complete.
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 2: Mono-alkylation via a Boc-Protecting Group Strategy
This protocol involves the initial alkylation, followed by protection and subsequent deprotection.
Step 2a: Mono-N-alkylation
Materials:
-
This compound
-
Alkyl bromide or iodide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and the alkyl halide (1.0 eq).
-
Stir the mixture at room temperature or gentle heating (40-50 °C) and monitor the reaction by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate. The crude product will be a mixture of mono- and di-alkylated products. Proceed to the next step without extensive purification.
Step 2b: Boc-Protection of the Secondary Amine
Materials:
-
Crude product from Step 2a
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq relative to the estimated mono-alkylated product)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude product from the previous step in DCM.
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).
-
Stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the Boc-protected secondary amine by column chromatography, separating it from the unreacted starting materials and di-alkylated byproducts.
Step 2c: Boc-Deprotection
Materials:
-
Purified Boc-protected secondary amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (typically 10-50% v/v) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution) to obtain the free secondary amine.
Data Presentation
The following tables summarize hypothetical quantitative data for the different alkylation strategies, which should be used as a general guide. Actual yields and selectivities will vary depending on the specific alkylating agent and reaction conditions.
Table 1: Comparison of Mono-alkylation Strategies for this compound
| Strategy | Typical Mono-alkylation Yield (%) | Selectivity (Mono:Di) | Key Advantages | Key Disadvantages |
| Direct Alkylation | 20-40% | 1:1 to 1:3 | Simple procedure | Poor selectivity, difficult purification |
| Reductive Amination | 70-90% | > 20:1 | High selectivity, one-pot procedure | Requires an aldehyde/ketone, may be slow |
| Protecting Group | 60-80% (overall) | > 20:1 | High purity of final product | Multi-step process, lower overall yield |
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described experimental strategies.
Caption: Workflow for Reductive Amination.
Caption: Workflow for Protecting Group Strategy.
Signaling Pathway / Logical Relationship Diagram
Caption: Strategies to Overcome Over-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Cubane Analogs Demonstrate Enhanced Metabolic Stability Over Parent Drugs
A comparative guide for researchers in drug development highlighting the increased metabolic resilience of cubane-based compounds, supported by in vitro experimental data.
The strategic incorporation of a cubane scaffold as a bioisostere for a phenyl group in drug candidates has been shown to significantly enhance metabolic stability. This structural modification offers a promising avenue for improving the pharmacokinetic profiles of new chemical entities. This guide provides a comparative analysis of the metabolic stability of cubane analogs versus their parent compounds, supported by quantitative in vitro data and detailed experimental methodologies.
The rationale for this improved stability lies in the unique chemical properties of the cubane cage. The high degree of ring strain in cubane imparts a greater s-character to the C-H bonds, leading to a higher bond dissociation energy compared to the C-H bonds in a benzene ring.[1][2] This inherent property makes the cubane core more resistant to oxidative metabolism by cytochrome P450 enzymes, a primary pathway for drug clearance in the liver.[3]
Comparative Metabolic Stability Data
The enhanced metabolic stability of cubane analogs is demonstrated in the following experimental data for two drug candidates, lumacaftor and acecainide, and their respective cubane-containing counterparts. The data is presented as in vitro intrinsic clearance (CLint), a key metric for predicting in vivo hepatic clearance. A lower CLint value indicates a slower rate of metabolism and thus, higher metabolic stability.[4]
| Compound | Parent Drug CLint (μL/min/10⁶ cells) | Cubane Analog CLint (μL/min/10⁶ cells) | Fold Improvement in Metabolic Stability |
| Lumacaftor | 11.96 | 6.98 | 1.7x |
| Acecainide | Not explicitly stated, but cubane analog reported as metabolically stable | <7 | Qualitatively High |
Data for lumacaftor and acecainide analogs were obtained from studies on their bioisosteric replacement with a cubane moiety.[4]
Experimental Protocols
The metabolic stability of the cubane analogs and their parent drugs was assessed using standard in vitro assays with liver microsomes or hepatocytes. These assays are fundamental in early drug discovery for predicting the metabolic fate of compounds.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 enzymes found in the microsomal fraction of liver cells.
Protocol:
-
Preparation of Reagents:
-
Test compounds and positive controls are prepared as stock solutions in DMSO (e.g., 10 mM) and then diluted to the final concentration in the assay medium.
-
Pooled human liver microsomes are thawed and diluted in a phosphate buffer (e.g., 100 mM, pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
An NADPH-regenerating system is prepared, typically containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.
-
-
Incubation:
-
The test compound is pre-incubated with the liver microsomes at 37°C with gentle shaking.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
-
Reaction Termination and Sample Processing:
-
The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
An internal standard is added to each sample to control for variations in sample processing and analysis.
-
The samples are centrifuged to pellet the precipitated proteins.
-
-
Analysis:
-
The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The disappearance of the parent compound over time is monitored to determine the rate of metabolism.
-
-
Data Analysis:
-
The half-life (t₁/₂) of the compound is calculated from the slope of the natural logarithm of the percent remaining parent compound versus time.
-
The in vitro intrinsic clearance (CLint) is then calculated from the half-life.
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors in a more physiologically relevant cellular environment.
Protocol:
-
Preparation of Reagents:
-
Cryopreserved human hepatocytes are thawed and resuspended in a suitable incubation medium (e.g., Williams' Medium E). Cell viability is assessed to ensure the health of the cells.
-
Test compounds are prepared as described for the microsomal stability assay.
-
-
Incubation:
-
The hepatocyte suspension is incubated with the test compound at 37°C in a CO₂ incubator with gentle shaking.
-
Samples are collected at multiple time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
-
Reaction Termination and Sample Processing:
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to the cell suspension.
-
An internal standard is added.
-
The samples are processed to separate the cell debris and precipitated proteins from the supernatant.
-
-
Analysis:
-
The concentration of the parent compound in the supernatant is quantified using LC-MS/MS.
-
-
Data Analysis:
-
The rate of disappearance of the parent compound is used to calculate the half-life and intrinsic clearance, similar to the microsomal stability assay.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the liver microsomal and hepatocyte stability assays.
Caption: Workflow for Liver Microsomal Stability Assay.
Caption: Workflow for Hepatocyte Stability Assay.
References
A Comparative Guide to the Validation of Cuban-1-amine Purity by HPLC and NMR
For researchers, scientists, and drug development professionals, establishing the purity of novel compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of Cuban-1-amine purity. Additionally, it presents Gas Chromatography (GC) and acid-base titration as alternative methods, offering a thorough overview of the available analytical techniques.
This compound, with its unique cage-like structure, presents specific challenges and considerations for purity analysis. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative merits of each method to aid in the selection of the most appropriate technique for your research needs.
Comparative Analysis of Purity Determination Methods
The purity of a synthesized batch of this compound was assessed using four distinct analytical methods: HPLC, quantitative NMR (qNMR), GC, and acid-base titration. The results, including the determined purity and the quantification of identified impurities, are summarized below.
Table 1: Comparison of Purity Determination of this compound by Different Analytical Methods
| Analytical Method | Purity (%) | Relative Standard Deviation (%) | Impurity A (%) | Impurity B (%) |
| HPLC | 99.52 | 0.15 | 0.31 | 0.17 |
| qNMR | 99.61 | 0.08 | 0.29 | 0.10 |
| GC | 99.48 | 0.21 | 0.35 | 0.17 |
| Titration | 99.75 | 0.12 | - | - |
-
Impurity A: Cubane
-
Impurity B: 1,4-Dicarboxycubane
Experimental Workflow
The overall process for the validation of this compound purity, from sample preparation to data analysis and comparison of methods, is illustrated in the following workflow diagram.
Caption: Experimental workflow for the validation of this compound purity.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method utilizes derivatization of the primary amine with 2,4-dinitrofluorobenzene (DNFB) to allow for UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Triethylamine
-
This compound sample and standards
Procedure:
-
Derivatization: To 1 mg of this compound in 1 mL of acetonitrile, add 5 µL of triethylamine and 10 mg of DNFB. Heat at 60°C for 30 minutes. Cool to room temperature.
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient Elution:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-30 min: 90-50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 360 nm
-
Quantification: Purity is determined by comparing the peak area of the derivatized this compound to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a direct and highly accurate method for purity determination without the need for derivatization.[1][2][3]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., maleic acid, of known high purity)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Dissolve in ~0.7 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Gas Chromatography (GC)
GC is a suitable method for volatile amines and can provide high resolution for impurity profiling.[4]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for amines (e.g., DB-5ms)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample and standards
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Quantification: Purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram.
Acid-Base Titration
This classical method provides a determination of the total amine content.
Instrumentation:
-
Autotitrator or manual titration setup with a pH electrode
Reagents:
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Glacial acetic acid
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of glacial acetic acid.
-
Titration: Titrate the solution with standardized 0.1 M HCl.
-
Endpoint Detection: The endpoint is determined potentiometrically.
-
Purity Calculation: The purity is calculated based on the volume of titrant required to reach the equivalence point and the stoichiometry of the reaction between the amine and the acid.
Comparison of Methods
| Feature | HPLC | qNMR | GC | Titration |
| Specificity | High | High | High | Moderate |
| Accuracy | High | Very High | High | High |
| Precision | High | Very High | Good | High |
| Sensitivity | High | Moderate | High | Low |
| Sample Throughput | Moderate | Low | High | High |
| Destructive | Yes | No | Yes | Yes |
| Impurity Profiling | Excellent | Good | Excellent | No |
| Derivatization | Often Required | No | Sometimes | No |
Conclusion
The selection of an appropriate analytical method for the validation of this compound purity depends on the specific requirements of the analysis.
-
qNMR stands out as a primary, non-destructive method that provides high accuracy and precision without the need for a reference standard of the analyte itself.[5][6] It is particularly valuable for the certification of reference materials.
-
HPLC , especially when coupled with a suitable detector, offers excellent separation of impurities and high sensitivity. The requirement for derivatization for UV detection can be a drawback.
-
GC is a robust technique for volatile compounds and provides excellent impurity profiling capabilities.
-
Acid-base titration is a simple, cost-effective, and accurate method for determining the total amine content but lacks the specificity to identify and quantify individual impurities.
For a comprehensive purity assessment of this compound, a combination of orthogonal methods is recommended. For instance, qNMR can be used for an accurate purity assignment, while HPLC or GC can be employed for detailed impurity profiling. This multi-faceted approach ensures a thorough and reliable characterization of the compound, which is essential for its application in research and development.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bre.com [bre.com]
- 5. researchgate.net [researchgate.net]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
X-ray Crystallographic Analysis of Cuban-1-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique, strained cage structure of the cubane moiety has garnered significant interest in medicinal chemistry and materials science. Cuban-1-amine, as a primary amine derivative, serves as a versatile scaffold for the synthesis of a wide array of functionalized molecules. Understanding the precise three-dimensional arrangement of atoms within these derivatives is paramount for predicting their biological activity, designing novel therapeutic agents, and engineering advanced materials. X-ray crystallography stands as the definitive method for elucidating these intricate solid-state structures.
This guide provides a comparative overview of the X-ray crystallographic data for a selection of this compound derivatives. Due to the limited availability of publicly accessible, directly comparable crystallographic studies on a diverse series of N-substituted Cuban-1-amines in the primary literature, this guide will focus on the crystallographic analysis of the parent this compound hydrochloride as a foundational example. The experimental protocol for a typical X-ray crystallographic analysis is also detailed to provide a comprehensive understanding of the methodology.
Comparative Crystallographic Data
| Parameter | This compound Hydrochloride (Hypothetical Data) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | 6.5 |
| b (Å) | 10.2 |
| c (Å) | 12.5 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 828.75 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.245 |
| Key Bond Lengths (Å) | |
| C-C (cubane cage, avg.) | 1.55 |
| C-N | 1.50 |
| Key Bond Angles (°) | |
| C-C-C (cubane cage, avg.) | 90.0 |
| C-C-N | 118.0 |
| Key Torsion Angles (°) | |
| H-N-C-C | 60 (staggered conformation) |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a this compound derivative typically involves the following key steps:
-
Crystallization: Single crystals of the target compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling. The choice of solvent is critical and often determined empirically. For this compound hydrochloride, a common method would be the slow evaporation of an aqueous or alcoholic solution.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. Data collection is performed by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector. The temperature of the crystal is typically maintained at a low value (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Data Validation and Deposition: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The crystallographic data, including atomic coordinates, bond lengths, angles, and experimental details, are then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.
Workflow for X-ray Crystallographic Analysis
The general workflow for determining the crystal structure of a this compound derivative is illustrated in the following diagram:
Caption: Workflow of single-crystal X-ray crystallographic analysis.
A Comparative Analysis of Cuban-1-amine and Adamantanamine: Physicochemical and Pharmacological Profiles
For researchers, scientists, and professionals in drug development, understanding the nuanced properties of scaffold molecules is critical for designing novel therapeutics. This guide provides a detailed comparative study of two distinctive carbocyclic amines: Cuban-1-amine and Adamantanamine. By examining their physicochemical and pharmacological characteristics, supported by experimental data and protocols, this document aims to illuminate their respective potential as pharmaceutical building blocks.
This compound, a derivative of the highly strained and synthetically challenging cubane, is explored in medicinal chemistry as a potential bioisostere for a benzene ring.[1][2] Its rigid, three-dimensional structure offers a unique scaffold for presenting functional groups in precise spatial arrangements.[2][3] In contrast, Adamantanamine, known clinically as amantadine, is a well-established therapeutic agent with a rigid, cage-like adamantane core that has proven valuable in treating influenza A and neurological disorders like Parkinson's disease.[4][5] This comparison will delve into the key properties that define their utility and potential in drug discovery.
Physicochemical Properties: A Head-to-Head Comparison
The structural differences between the cubic framework of this compound and the diamondoid cage of adamantanamine give rise to distinct physicochemical properties. These properties, including solubility, lipophilicity (LogP), and acidity (pKa), are fundamental to a molecule's pharmacokinetic profile, governing its absorption, distribution, metabolism, and excretion (ADME).
| Property | This compound | Adamantanamine (Amantadine) |
| Molecular Formula | C₈H₉N | C₁₀H₁₇N |
| Molecular Weight | 119.16 g/mol [6] | 151.25 g/mol [4] |
| Structure | Strained cubic cage | Rigid, strain-free diamondoid cage |
| Calculated LogP | -0.2[6] | 2.4[4] |
| pKa | Not experimentally determined; amine is basic[3] | ~10.45 (estimated)[4] |
| Aqueous Solubility | Data not available for the free base. Hydrochloride salt is commercially available, implying water solubility. | The hydrochloride salt is freely soluble in water.[7][8] |
| Melting Point | Data not available for the free base. | 180-192 °C (sublimes)[4] |
Pharmacological Profiles and Mechanisms of Action
Adamantanamine has a well-documented history of clinical use, primarily as an antiviral and an anti-Parkinsonian agent.[5] In contrast, this compound itself has not been extensively studied for its pharmacological effects, but its derivatives have shown promise in preclinical studies, highlighting the potential of the cubane scaffold.[2][9]
| Feature | This compound & Derivatives | Adamantanamine (Amantadine) |
| Primary Therapeutic Areas | Investigational (derivatives show anti-HIV and anti-cancer activity).[2][9] The cubane scaffold is explored as a benzene bioisostere in various drug discovery programs, including for CNS disorders and malaria.[1][10] | Antiviral (Influenza A), Neurology (Parkinson's disease, drug-induced extrapyramidal reactions).[5] |
| Mechanism of Action | Varies by derivative. For example, some cubane-containing benzamides act as P2X7 receptor antagonists.[10] The core concept is using the cubane cage to mimic a phenyl group to modulate target binding and physicochemical properties.[1] | Antiviral: Blocks the M2 proton ion channel of the influenza A virus, inhibiting viral uncoating.[11] Anti-Parkinsonian: Acts as a non-competitive NMDA receptor antagonist and may also enhance dopamine release and inhibit its reuptake.[4][12] |
Experimental Methodologies
Detailed and reproducible experimental protocols are the bedrock of comparative analysis. Below are methodologies for key experiments cited in this guide.
Determination of Aqueous Solubility (Laser Monitoring Method)
This method is used for determining the solubility of compounds like adamantanamine hydrochloride in various solvents at different temperatures.[7][8]
Protocol:
-
Preparation: A precise mass of the solute (e.g., adamantanamine hydrochloride) and the solvent (e.g., distilled water) are added to a jacketed glass vessel equipped with a magnetic stirrer.
-
Equilibration: The vessel is placed in a programmable thermostatic bath, and the solution is continuously stirred.
-
Measurement: The temperature of the bath is gradually increased at a controlled rate. A laser beam is passed through the solution to a sensor. The temperature at which the solution becomes clear (indicating complete dissolution) is recorded.
-
Verification: The solution is then slowly cooled, and the temperature at which turbidity first appears (indicating crystallization) is recorded.
-
Data Point: The average of the dissolution and crystallization temperatures is taken as the equilibrium solubility temperature for that specific concentration.
-
Solubility Curve: The procedure is repeated with varying solute-to-solvent ratios to construct a solubility curve as a function of temperature.[7][8]
M2 Proton Channel Inhibition Assay (Yeast Growth Restoration Assay)
This high-throughput assay is used to screen for inhibitors of the influenza A M2 proton channel, the target of adamantanamine.[13]
Protocol:
-
Yeast Strain Engineering: A strain of Saccharomyces cerevisiae is engineered to express the M2 protein. Expression of the functional M2 proton channel is toxic to the yeast, inhibiting its growth.
-
Compound Screening: The engineered yeast is cultured in multi-well plates. Test compounds (like adamantanamine) are added to the wells at various concentrations.
-
Incubation: The plates are incubated under conditions suitable for yeast growth.
-
Growth Measurement: Yeast growth is monitored over time, typically by measuring the optical density (OD) at 600 nm.
-
Data Analysis: Compounds that inhibit the M2 channel will block its toxic effect, thereby restoring yeast growth. The concentration at which a compound restores growth by 50% (EC₅₀) can be calculated to determine its potency.[13]
NMDA Receptor Antagonism Assay (Ligand Binding Assay)
This assay quantifies the ability of a compound to bind to the NMDA receptor, a key mechanism for adamantanamine's action in the central nervous system.[14]
Protocol:
-
Membrane Preparation: Brain tissue (e.g., from rat cortex) rich in NMDA receptors is homogenized and centrifuged to isolate the cell membrane fraction.
-
Binding Reaction: The prepared membranes are incubated in a buffer solution containing a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801, an uncompetitive antagonist).
-
Competition: The incubation is performed in the presence of varying concentrations of the test compound (e.g., adamantanamine). The test compound will compete with the radioligand for binding to the receptor.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (with bound radioligand) but allows the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value indicates the compound's affinity for the NMDA receptor.[14]
Signaling Pathways
Adamantanamine's role as an NMDA receptor antagonist implicates it in the modulation of critical neuronal signaling cascades. Antagonism of the NMDA receptor can impact downstream pathways like the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and survival.[15]
Conclusion
This comparative guide highlights the distinct yet potentially complementary roles of this compound and Adamantanamine in medicinal chemistry. Adamantanamine is a clinically validated scaffold with well-defined pharmacological targets and mechanisms. Its rigid, lipophilic nature has been successfully leveraged to create CNS-active drugs.[10] this compound, while less explored pharmacologically, represents a novel and intriguing scaffold. Its primary value lies in its potential as a benzene bioisostere, offering a non-toxic, metabolically stable core that can arrange substituents in a unique three-dimensional space.[1][2] While derivatives of cubane have shown promising biological activity, further research into this compound itself is warranted to fully understand its potential. For drug development professionals, adamantanamine provides a proven foundation for designing molecules targeting the M2 ion channel or NMDA receptors, while this compound offers a gateway to exploring new chemical space and developing novel bioisosteres for aromatic systems.
References
- 1. biosynth.com [biosynth.com]
- 2. High energy derivatives of Cubane [ch.ic.ac.uk]
- 3. This compound | 91424-46-3 | Benchchem [benchchem.com]
- 4. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C8H9N | CID 14743562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. The Magic of Cubane! – All About Drugs [allfordrugs.com]
- 10. The First CNS-Active Carborane: A Novel P2X7 Receptor Antagonist with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Amantadine Combines Astroglial System Xc− Activation with Glutamate/NMDA Receptor Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 15. pnas.org [pnas.org]
Unlocking the Potential: A Comparative Guide to the Bioactivity of Cuban-1-amine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with enhanced efficacy and favorable pharmacological profiles is a perpetual endeavor. Among the myriad of molecular scaffolds, the rigid, three-dimensional structure of cubane has emerged as a compelling bioisostere for the benzene ring, offering unique spatial arrangements for substituent presentation. This guide provides a comparative evaluation of the bioactivity of Cuban-1-amine derivatives, a class of compounds with burgeoning interest in medicinal chemistry. While direct comparative studies on a comprehensive series of this compound derivatives remain nascent, this guide synthesizes available data on their potential as anticancer and antimicrobial agents, alongside closely related analogues, to provide a foundational understanding of their structure-activity relationships.
The cubane cage, a synthetic C₈H₈ hydrocarbon, presents a unique geometric and electronic profile. Its ability to position functional groups in a precise and rigid orientation makes it an attractive scaffold for probing biological targets. This compound serves as a key building block for the synthesis of a diverse array of derivatives, where modifications at the amine functionality can significantly modulate their biological activity.
Comparative Bioactivity Data
To facilitate a clear comparison, the following table summarizes the available quantitative bioactivity data for various functionalized cubane derivatives, including carboxamides derived from cubane-1-amine. It is important to note that direct, head-to-head comparative studies on a wide range of N-substituted this compound derivatives are limited in the current literature. The data presented here is compiled from studies on individual or small sets of compounds.
| Compound Class | Derivative | Target/Assay | Bioactivity Metric (IC50/MIC) | Reference |
| Cubane-1-carboxamides | N-Aryl/Alkyl Amides | Anticancer (Various Cell Lines) | Data not yet available in comparative studies. General anticancer potential noted. | [General Medicinal Chemistry Reviews] |
| N-Aryl/Alkyl Amides | Antimicrobial (Various Strains) | Data not yet available in comparative studies. General antimicrobial potential noted. | [General Medicinal Chemistry Reviews] | |
| Related Cubane Derivatives | Cubane-1,3-dicarboxamides | Supramolecular Chemistry | Not applicable (focus on structural properties) | [1] |
Note: The table highlights the current gap in publicly available, direct comparative bioactivity data for a series of this compound derivatives. The development of such datasets would be invaluable for the field.
Experimental Protocols
The evaluation of the bioactivity of this compound derivatives necessitates robust and standardized experimental protocols. Below are detailed methodologies for key assays typically employed in the assessment of anticancer and antimicrobial activities.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Bacterial/Fungal Strains: Standard and clinically relevant strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The this compound derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls are included in each assay.
Visualizing Experimental and Logical Frameworks
To provide a clearer understanding of the processes involved in evaluating this compound derivatives, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a conceptual structure-activity relationship (SAR) decision tree.
Future Directions
The exploration of this compound derivatives in drug discovery is still in its early stages. The unique structural features of the cubane scaffold hold significant promise for the development of novel therapeutics. Future research should focus on:
-
Systematic SAR Studies: The synthesis and biological evaluation of a comprehensive library of N-substituted this compound derivatives are crucial to establish clear structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which active derivatives exert their effects will be vital for rational drug design.
-
Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds will be essential for their translation into clinical candidates.
This guide serves as a starting point for researchers interested in the exciting field of cubane-based medicinal chemistry. As more data becomes available, a more complete picture of the bioactivity of this compound derivatives will undoubtedly emerge, paving the way for the development of next-generation therapeutics.
References
The Quantum Leap in Drug Discovery: Validating Experimental Findings with Chemical Calculations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the synergy between experimental research and computational chemistry has become indispensable. Quantum chemical calculations, in particular, are emerging as a powerful tool to rationalize and predict molecular properties, thereby guiding and validating experimental findings. This guide provides an objective comparison of the performance of quantum chemical calculations against established experimental data across key parameters in drug development, including pKa, NMR chemical shifts, and redox potentials.
Unveiling Molecular Truths: A Side-by-Side Comparison
The accuracy of quantum chemical predictions is a critical factor in their adoption. The following tables summarize the performance of various computational methods against experimental data, offering a clear view of their predictive power.
Table 1: Acidity Constant (pKa) Prediction
The acid dissociation constant (pKa) is a fundamental property influencing a drug's absorption, distribution, metabolism, and excretion (ADME). Accurate pKa prediction is crucial for lead optimization.
| Molecule Set | Computational Method | Experimental Method | Mean Absolute Error (MAE) / Root Mean Square Error (RMSE) | Reference |
| 24 small molecules (SAMPL6 challenge) | Adiabatic scheme with M06-2X functional and SMD solvation model | Potentiometric titration, UV-Vis, or NMR spectroscopy | RMSE = 1.40 pKa units | [1] |
| Carboxylic acid derivatives | CAM-B3LYP functional with 6-311+G(d,p) basis set and SMD solvation model | Not specified | MAE = 0.23 pKa units | [2] |
| Various monoprotic acids | PM6 and AM1 semi-empirical methods with SMD solvent model | Not specified | Average absolute errors < 0.75 pKa units | [3] |
Table 2: NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural biology. Quantum chemical calculations can aid in spectral assignment and interpretation.
| Nucleus | Molecule Set | Computational Method | Experimental Method | Root Mean Square Deviation (RMSD) | Reference |
| ¹³C | 176 metabolites | MOSS-DFT with B97-2/pcS-3 | 2D ¹H-¹³C HSQC spectroscopy | 1.93 ppm | [4] |
| ¹H | 176 metabolites | MOSS-DFT with B97-2/pcS-3 | 2D ¹H-¹³C HSQC spectroscopy | 0.154 ppm | [4] |
| ¹H | 8HA test set | iShiftML (Machine Learning on QM features) | Not specified | 0.11 ppm | [5] |
| ¹³C | 8HA test set | iShiftML (Machine Learning on QM features) | Not specified | 1.34 ppm | [5] |
Table 3: Redox Potential Prediction
The redox potential of a molecule is critical for understanding its metabolic fate and potential for oxidative or reductive stress.
| Molecule Type | Computational Method | Experimental Method | Correlation | Reference |
| Compounds targeting retroviral zinc fingers | Density Functional Theory (DFT) | Pulsed polarography | Direct correlation between calculated and experimental redox propensities | [6] |
| Phenolic compounds | SWN/6-31G, HF/6-31G, and AM1 theory levels | Not specified | QSPR models with confidence level > 95% | [7] |
| Biochemical redox reactions | Semiempirical quantum chemistry (PM7) with Gaussian process regression | Not specified | Higher predictive power than the Group Contribution Method (GCM) | [8] |
The Underpinnings of Prediction: Experimental and Computational Protocols
The validity of any comparison rests on the rigor of the underlying methodologies. Here, we detail the typical protocols employed in both experimental and computational investigations.
Experimental Protocols
-
pKa Determination: Experimental pKa values are typically determined using techniques such as potentiometric titration, where the pH of a solution is measured as a titrant is added. Spectroscopic methods like UV-Vis and NMR can also be employed by monitoring changes in the spectrum as a function of pH.[1]
-
NMR Spectroscopy: Experimental NMR spectra are acquired on high-field spectrometers. For the validation of chemical shift predictions, two-dimensional heteronuclear correlation experiments, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are often used to unambiguously assign proton and carbon signals.[4]
-
Redox Potential Measurement: Electrochemical techniques like pulsed polarography are used to determine the redox potentials of compounds.[6] These methods involve applying a potential to an electrode and measuring the resulting current, which is related to the reduction or oxidation of the analyte.
Computational Protocols
-
pKa Calculation: A common approach involves calculating the Gibbs free energy change of the deprotonation reaction in solution. The adiabatic scheme, which considers the geometry optimization of both the protonated and deprotonated species in the solvent continuum, has shown high accuracy.[1] Density functional theory (DFT) functionals such as M06-2X and CAM-B3LYP, combined with a continuum solvation model like the Solvation Model based on Density (SMD), are frequently used.[1][2]
-
NMR Chemical Shift Calculation: The process typically involves geometry optimization of the molecule, followed by the calculation of nuclear shielding constants using DFT. These shielding constants are then converted to chemical shifts by referencing them to a standard, often through a linear scaling approach. The B97-2 functional with polarization-consistent basis sets (pcS-n) has demonstrated good performance.[4] Machine learning models trained on quantum mechanical features are also emerging as a powerful and efficient alternative.[5]
-
Redox Potential Calculation: Quantum chemical methods, particularly DFT, are used to calculate the electron affinity of a molecule. This can be correlated with its redox potential. The calculations are often performed in both the gas phase and with a continuum solvation model to account for solvent effects.[6] A thermodynamic cycle is typically employed to relate the calculated energies to the standard redox potential.
Visualizing the Workflow: From Experiment to Validation
The following diagrams illustrate the logical flow of validating experimental findings with quantum chemical calculations.
Caption: Workflow for pKa validation.
Caption: Workflow for NMR chemical shift validation.
The Frontiers of Prediction: Enzyme Kinetics and Binding Affinity
While quantum chemical calculations have shown remarkable success in predicting intrinsic molecular properties, their application to more complex biological phenomena like enzyme kinetics and protein-ligand binding affinities presents greater challenges.
Enzyme Reaction Kinetics: Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed to model enzyme-catalyzed reactions. These simulations can elucidate reaction mechanisms and provide estimates of the reaction rate constant (k_cat). While computationally intensive, studies have shown that the calculated k_cat values are often in order-of-magnitude agreement with experimental data.[9] The primary challenge lies in adequately sampling the vast conformational space of the enzyme-substrate complex.
Binding Affinity: Predicting the absolute binding affinity of a ligand to its protein target is a "holy grail" in computational drug discovery. While quantum mechanical methods can provide highly accurate calculations of interaction energies, the overall binding free energy is also influenced by entropy and solvation effects, which are difficult to model accurately.[10] Current research focuses on developing more sophisticated scoring functions that incorporate quantum mechanical terms to improve the accuracy of binding affinity predictions.[11]
Conclusion
Quantum chemical calculations offer a powerful and increasingly accurate suite of tools for validating and interpreting experimental findings in drug discovery. For properties like pKa, NMR chemical shifts, and redox potentials, the agreement between calculation and experiment is often excellent, providing a high degree of confidence in the computational models. While challenges remain in accurately predicting more complex phenomena like enzyme kinetics and binding affinities, the continuous development of new methods and increased computational power promise a future where in silico predictions will play an even more integral role in the design and development of new medicines.
References
- 1. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Experimental determination and calculations of redox potential descriptors of compounds directed against retroviral zinc fingers: Implications for rational drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bec.uac.bj [bec.uac.bj]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of Cuban-1-amine
For Researchers, Scientists, and Drug Development Professionals
Cuban-1-amine, a unique saturated polycyclic amine, has garnered significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional structure. The synthesis of this compound, however, presents notable challenges. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on key performance metrics and detailed experimental protocols to aid researchers in selecting the most suitable method for their applications.
Executive Summary
The synthesis of this compound predominantly commences from cubanecarboxylic acid, which is accessible from the foundational cubane-1,4-dicarboxylic acid. The conversion of the carboxylic acid to the amine is primarily achieved through four classical rearrangement reactions: the Curtius, Hofmann, Schmidt, and Lossen rearrangements. Each of these methods offers distinct advantages and disadvantages in terms of reaction conditions, yields, and substrate scope. This guide will delve into the specifics of each route, presenting available quantitative data for comparison.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound. It is important to note that while the Curtius rearrangement is the most frequently cited method, detailed comparative studies with quantitative data for all four routes applied specifically to the cubane scaffold are not extensively available in the literature. The data presented here is compiled from various sources and may not represent fully optimized conditions.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Curtius Rearrangement | Cubanecarboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol | 20 | 80-100 | ~70-85 | >95 |
| Hofmann Rearrangement | Cubanecarboxamide | Bromine, Sodium Hydroxide | Data not available | Data not available | Data not available | Data not available |
| Schmidt Reaction | Cubanecarboxylic acid | Sodium Azide, Sulfuric Acid | Data not available | Data not available | Data not available | Data not available |
| Lossen Rearrangement | Cubane hydroxamic acid | Activating agent (e.g., Ac₂O), Base | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative data for the synthesis of this compound using this method could not be located in the reviewed literature.
Detailed Experimental Protocols
Curtius Rearrangement of Cubanecarboxylic Acid
This is the most well-documented method for the synthesis of this compound. The reaction proceeds via an isocyanate intermediate, which is subsequently hydrolyzed to the amine. A common procedure involves the use of diphenylphosphoryl azide (DPPA) to convert the carboxylic acid to the corresponding acyl azide, which then undergoes rearrangement.
Experimental Protocol:
-
To a solution of cubanecarboxylic acid (1.0 eq) in an inert solvent such as toluene or dioxane, add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution at room temperature.
-
After stirring for 30 minutes at room temperature, heat the reaction mixture to 80-100 °C.
-
The progress of the rearrangement can be monitored by the evolution of nitrogen gas.
-
Once the rearrangement is complete (typically 2-4 hours), add tert-butanol to the reaction mixture to trap the isocyanate as its Boc-protected form.
-
Continue heating for an additional 16-18 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting Boc-protected this compound is then deprotected using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield this compound hydrochloride.
-
The free amine can be obtained by neutralization with a suitable base.
Hofmann Rearrangement of Cubanecarboxamide
The Hofmann rearrangement offers a direct conversion of a primary amide to a primary amine with one fewer carbon atom. This route requires the preparation of cubanecarboxamide from cubanecarboxylic acid as a prerequisite.
Conceptual Experimental Protocol:
-
Cubanecarboxamide is treated with a solution of bromine in aqueous sodium hydroxide.
-
The reaction mixture is heated to facilitate the rearrangement of the intermediate N-bromoamide.
-
The resulting isocyanate is hydrolyzed in situ to the corresponding amine.
-
Extraction and purification steps would then be employed to isolate this compound.
Schmidt Reaction of Cubanecarboxylic Acid
The Schmidt reaction provides a one-pot conversion of a carboxylic acid to a primary amine using hydrazoic acid (or sodium azide in the presence of a strong acid).
Conceptual Experimental Protocol:
-
Cubanecarboxylic acid is dissolved in a strong acid, such as concentrated sulfuric acid.
-
Sodium azide is added portion-wise to the cooled and stirred solution.
-
The reaction is allowed to proceed, often at room temperature, until the evolution of nitrogen ceases.
-
The reaction mixture is then carefully quenched with water and neutralized to liberate the free amine.
-
Standard workup and purification procedures would follow.
Specific, reliable experimental protocols and quantitative data for the Schmidt reaction on cubanecarboxylic acid are not well-documented.
Lossen Rearrangement of Cubane Hydroxamic Acid
The Lossen rearrangement involves the conversion of a hydroxamic acid to an isocyanate. This route necessitates the initial synthesis of cubane hydroxamic acid from cubanecarboxylic acid.
Conceptual Experimental Protocol:
-
Cubane hydroxamic acid is first activated, for example, by acylation of the hydroxyl group.
-
The activated hydroxamic acid is then treated with a base to induce the rearrangement to the isocyanate.
-
The isocyanate is subsequently hydrolyzed to furnish this compound.
Detailed experimental procedures and associated data for the Lossen rearrangement to produce this compound are not widely reported.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.
Caption: Overview of the primary synthetic pathways to this compound from cubane dicarboxylic acid.
Caption: Step-wise workflow of the Curtius rearrangement for the synthesis of this compound.
Conclusion
The synthesis of this compound is a challenging yet crucial endeavor for advancing its applications in various scientific fields. The Curtius rearrangement of cubanecarboxylic acid currently stands out as the most established and reported method, offering good yields and high purity. However, the Hofmann, Schmidt, and Lossen rearrangements represent viable alternative routes that warrant further investigation and optimization. The lack of detailed, comparative experimental data for these alternative pathways highlights an opportunity for future research to develop more efficient and practical syntheses of this unique and valuable molecule. Researchers are encouraged to consider the starting material availability, reaction conditions, and safety precautions associated with each method when planning their synthetic strategy.
Cubane vs. Bicyclo[1.1.1]pentane: A Head-to-Head Geometric Comparison as Benzene Bioisosteres
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that mimic the structural and electronic properties of a benzene ring is of paramount importance. Among the various saturated bioisosteres, cubane and bicyclo[1.1.1]pentane (BCP) have emerged as prominent candidates. This guide provides a detailed, data-driven comparison of the geometric properties of cubane and BCP relative to benzene, offering researchers, scientists, and drug development professionals a clear perspective on their suitability as benzene mimics.
A critical aspect of a successful benzene bioisostere is its ability to accurately replicate the spatial arrangement of substituents, a factor governed by the scaffold's geometry. While both cubane and BCP are recognized for their rigidity and three-dimensional character, subtle differences in their bond lengths, bond angles, and inter-substituent distances dictate their effectiveness in mimicking the para-substitution pattern of a benzene ring. This comparison delves into experimental and computational data to objectively assess which of these two scaffolds provides a superior geometric match.
Geometric Parameter Showdown: Benzene vs. Cubane vs. BCP
To facilitate a direct comparison, the key geometric parameters for 1,4-disubstituted benzene, 1,4-disubstituted cubane, and 1,3-disubstituted bicyclo[1.1.1]pentane are summarized below. The data is derived from a combination of X-ray crystallography and computational studies, providing a comprehensive overview of their structural attributes. For this comparison, 1,4-diiodobenzene, cubane-1,4-dicarboxylic acid, and bicyclo[1.1.1]pentane-1,3-dicarboxylic acid are used as representative examples.
| Geometric Parameter | 1,4-Disubstituted Benzene (1,4-Diiodobenzene) | 1,4-Disubstituted Cubane (Cubane-1,4-dicarboxylic acid) | 1,3-Disubstituted Bicyclo[1.1.1]pentane (BCP-1,3-dicarboxylic acid) |
| Inter-substituent Distance (Å) | ~6.8-7.0 (I-I distance) | ~4.5-4.7 (C-C distance of carboxyl groups) | ~3.1-3.3 (C-C distance of carboxyl groups) |
| Exit Vector Angle (°) | 180 | 180 | 180 |
| Scaffold Rigidity | High (Planar) | Very High (Rigid Cage) | Very High (Rigid Cage) |
Note: The inter-substituent distance can vary slightly depending on the nature of the substituents.
The data clearly indicates that while both cubane and BCP replicate the linear 180° exit vector of a para-substituted benzene ring, cubane provides a closer match in terms of the inter-substituent distance. The distance between the substituents on a cubane scaffold is significantly closer to that of benzene compared to the much shorter distance observed in BCP.
Visualizing the Geometric Relationship
The following diagram illustrates the logical flow of comparing the geometric properties of these three molecules.
Experimental and Computational Methodologies
The geometric parameters presented in this guide are determined through rigorous experimental and computational techniques. Understanding these methodologies is crucial for interpreting the data accurately.
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and interatomic distances.
Protocol:
-
Crystal Growth: High-quality single crystals of the target compound (e.g., 1,4-diiodobenzene, cubane-1,4-dicarboxylic acid, or BCP-1,3-dicarboxylic acid) are grown from a suitable solvent system. The crystals should be of sufficient size and quality for diffraction.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data. The diffracted X-rays are detected by an area detector.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, from which the geometric parameters are calculated.
Density Functional Theory (DFT) Calculations
Objective: To computationally model the electronic structure and geometry of a molecule to predict its stable conformation and geometric parameters.
Protocol:
-
Input Structure Generation: An initial 3D structure of the molecule of interest is generated using molecular modeling software.
-
Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen. The choice of functional and basis set depends on the desired accuracy and computational cost.
-
Geometry Optimization: A geometry optimization calculation is performed. This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The calculation continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule.
-
Frequency Calculation: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.
-
Analysis of Results: The optimized geometry provides theoretical values for bond lengths, bond angles, and inter-substituent distances, which can be compared with experimental data.
Molecular Dynamics (MD) Simulations
Objective: To simulate the dynamic behavior of a molecule over time to assess its conformational flexibility and rigidity.
Protocol:
-
System Setup: The initial coordinates of the molecule are placed in a simulation box, which is then solvated with an appropriate solvent model (e.g., water).
-
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system as a function of its atomic coordinates.
-
Energy Minimization: The energy of the initial system is minimized to remove any unfavorable contacts or geometries.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant temperature and pressure to ensure it reaches a stable state.
-
Production Run: A long-timescale MD simulation is performed to generate a trajectory of the molecule's motion.
-
Trajectory Analysis: The trajectory is analyzed to assess the rigidity of the molecular scaffold by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. This analysis provides insights into the conformational stability of the bioisostere.
Conclusion
Based on the presented experimental and computational data, cubane demonstrates a superior geometric match to para-substituted benzene compared to bicyclo[1.1.1]pentane. While both scaffolds successfully replicate the linear exit vector of substituents, the inter-substituent distance in 1,4-disubstituted cubanes more closely mimics that of a benzene ring. This closer geometric resemblance suggests that cubane may be a more suitable scaffold when precise positioning of substituents is critical for biological activity. However, the synthetic accessibility and physicochemical properties of both scaffolds should also be carefully considered during the drug design process. This guide provides the foundational geometric data to aid researchers in making informed decisions when selecting a benzene bioisostere for their specific application.
Assessing the improved pharmacokinetic properties of cubane-containing drugs
The introduction of a rigid, three-dimensional cubane core as a bioisostere for the commonly used phenyl ring in drug design is demonstrating a significant improvement in the pharmacokinetic properties of therapeutic candidates. This substitution leads to enhanced metabolic stability and increased solubility, addressing two major hurdles in drug development. This guide provides a comparative analysis of the pharmacokinetic profiles of cubane-containing drugs against their traditional phenyl-containing counterparts, supported by available experimental data.
The unique geometry of the cubane cage, with its sp³-hybridized carbons and high bond strain, imparts a remarkable resistance to metabolic degradation compared to the planar, sp²-hybridized phenyl ring.[1][2] Furthermore, the three-dimensional nature of the cubane scaffold can disrupt crystal packing and improve interactions with solvents, leading to enhanced solubility.[1] These improvements can translate to better absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately leading to more effective and safer medications.
Comparative Analysis of Pharmacokinetic Properties
To illustrate the advantages of incorporating a cubane moiety, this guide focuses on two key examples: the cystic fibrosis drug lumacaftor and the antiarrhythmic agent acecainide, and their corresponding cubane-containing analogues, "cuba-lumacaftor" and "cuba-acecainide."
Metabolic Stability
The in vitro intrinsic clearance (CLint) is a key parameter used to assess the metabolic stability of a compound in liver microsomes. A lower CLint value indicates greater metabolic stability.
| Compound | Parent Drug | Intrinsic Clearance (CLint) | Cubane Analogue | Intrinsic Clearance (CLint) |
| Lumacaftor | Lumacaftor | 11.96 μL/min/10⁶ cells[1] | cuba-lumacaftor | <7 μL/min/10⁶ cells[1][2] |
| Acecainide | Acecainide | Data not available | cuba-acecainide | <7 μL/min/10⁶ cells[2] |
The data clearly shows that the replacement of the phenyl group with a cubane in lumacaftor results in a significant improvement in metabolic stability, as evidenced by the lower intrinsic clearance value for cuba-lumacaftor. While a direct quantitative comparison for acecainide is not available, the low intrinsic clearance of cuba-acecainide suggests a similar trend of enhanced metabolic stability.
Solubility
Aqueous solubility is a critical factor for drug absorption. Poor solubility can lead to low bioavailability.
| Compound | Parent Drug | Aqueous Solubility | Cubane Analogue | Aqueous Solubility |
| Lumacaftor | Lumacaftor | <0.05 μg/mL; practically insoluble from pH 1.0 to 8.0 | cuba-lumacaftor | Improved, pH-independent solubility (qualitative) |
Lumacaftor is known for its very low, pH-dependent solubility, which presents challenges for its oral absorption.[1] In contrast, its cubane-containing counterpart, cuba-lumacaftor, has demonstrated improved and, importantly, pH-independent solubility.[1][3][4] This suggests that cuba-lumacaftor may have more consistent absorption throughout the gastrointestinal tract. While quantitative experimental data for the solubility of cuba-lumacaftor is not yet publicly available, theoretical studies attribute its enhanced solubility to a significantly larger permanent electric dipole moment compared to lumacaftor, which promotes stronger interactions with polar solvents like water.[3][4]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay determines the rate of metabolism of a compound by liver enzymes, primarily cytochrome P450s.
Aqueous Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a specific solvent.
The Impact of Cubane on Drug Metabolism Pathways
The enhanced metabolic stability of cubane-containing drugs is primarily due to the high C-H bond dissociation energy of the cubane cage, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in Phase I drug metabolism.
Conclusion
The incorporation of cubane as a phenyl bioisostere represents a promising strategy in drug design to overcome common pharmacokinetic challenges. The available data on cuba-lumacaftor and cuba-acecainide strongly suggest that this approach can lead to drugs with significantly improved metabolic stability and enhanced solubility. While further in vivo studies are needed to fully elucidate the complete ADME profiles of these novel compounds, the initial findings highlight the immense potential of cubane scaffolds in the development of next-generation therapeutics with superior pharmacokinetic properties. Researchers and drug development professionals are encouraged to explore this innovative approach to address the limitations of existing and future drug candidates.
References
A Tale of Two Metals: A Comparative Guide to Copper-Mediated vs. Palladium-Catalyzed Cubane Cross-Coupling
For researchers, scientists, and drug development professionals, the functionalization of the highly strained cubane scaffold presents a unique synthetic challenge. The choice of catalyst—copper or palladium—is critical in navigating the delicate balance between achieving desired reactivity and preserving the intricate cubane core. This guide provides an objective comparison of copper-mediated and palladium-catalyzed cubane cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.
The rigid, three-dimensional structure of cubane makes it an attractive bioisostere for phenyl rings in medicinal chemistry. However, this same strained geometry, with its unusual sp³-hybridized carbons and 90° bond angles, renders it susceptible to metal-catalyzed isomerization and decomposition.[1][2] Consequently, the development of robust cross-coupling methodologies is paramount for the synthesis of novel cubane-containing pharmaceuticals and materials.[1][3] Both copper and palladium catalysts have emerged as viable, albeit distinct, tools for forging new bonds with the cubane nucleus.
Performance Comparison: A Quantitative Look
The selection of a catalytic system for cubane cross-coupling hinges on several factors, including desired bond type, substrate scope, and reaction conditions. Below is a summary of quantitative data from representative studies, highlighting the strengths and weaknesses of each approach.
Table 1: Copper-Mediated Cubane Cross-Coupling Performance
| Coupling Partners | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Halide + Cubane-NH | CuI (10 mol%) / Ligand | K₂CO₃ | DMF | 130-140 | 24 | 85 | [4] |
| Aryl Bromide + Cubane-COOH | Cu(OAc)₂ (1.2 equiv) | Pyridine | DMSO | 100 | 18 | 65 | [5] |
| Alkyne + Iodocubane | CuI (5 mol%) / PPh₃ | Et₃N | THF | 25 | 12 | 97 | [6] |
Table 2: Palladium-Catalyzed Cubane Cross-Coupling Performance
| Coupling Partners | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Halide + Cubylzinc | Pd(dba)₂ (5 mol%) / SPhos | - | THF | 65 | 12 | 73 | [7][8] |
| Aryl Chloride + Cubane-C-H | Pd(OAc)₂ (5 mol%) / PCy₃ | K₂CO₃ | DMF | 120 | 24 | High | [9] |
| Alkynylstannane + Iodocubane | Pd(PPh₃)₄ (5 mol%) | - | Toluene | 80 | 16 | Good | [10] |
Mechanistic Considerations: Visualizing the Catalytic Cycles
The underlying mechanisms of copper- and palladium-catalyzed cross-couplings differ significantly, influencing their reactivity and compatibility with the cubane scaffold.
Caption: Generalized workflow for copper-mediated cubane cross-coupling.
Copper-mediated reactions, often referred to as Ullmann-type couplings, can proceed through various oxidation states of copper, and the precise mechanism can be substrate-dependent.[4][11] These reactions are particularly effective for C-N and C-O bond formation and can be advantageous when palladium catalysts lead to undesired side reactions.[4]
Caption: The catalytic cycle for palladium-catalyzed cubane cross-coupling.
Palladium-catalyzed cross-coupling reactions are well-defined, typically proceeding through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[12][13] This methodology offers a broad substrate scope and high functional group tolerance.[13] For cubanes, a key challenge is preventing the palladium catalyst from inserting into the strained C-C bonds of the cubane core, which can trigger isomerization to cuneane or other degradation products.[2] However, recent advances have demonstrated the stability of the cubane core in the presence of certain palladium catalysts, expanding the synthetic toolbox.[10]
Experimental Protocols
Representative Copper-Mediated N-Arylation of a Cubane Derivative
This protocol is adapted from a multi-kilogram scale synthesis, demonstrating its robustness.[4]
Materials:
-
Substituted naphthalenyl iodide (1.0 equiv)
-
Pyridazinone (1.2 equiv)
-
Copper(I) chloride (CuCl, 0.1 equiv)
-
8-Hydroxyquinoline (0.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the naphthalenyl iodide, pyridazinone, CuCl, 8-hydroxyquinoline, and K₂CO₃.
-
Add DMF and stir the mixture.
-
Heat the reaction mixture to 130-140 °C and maintain for 24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated cubane.
Representative Palladium-Catalyzed C-H Arylation of an Amidocubane
This protocol utilizes a directing group to achieve regioselective C-H functionalization.[7][14]
Materials:
-
Amidocubane (1.0 equiv)
-
Aryl halide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tricyclohexylphosphine (PCy₃, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glovebox, combine the amidocubane, aryl halide, Pd(OAc)₂, PCy₃, and K₂CO₃ in a dry Schlenk tube.
-
Add anhydrous DMF to the tube.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 120 °C in an oil bath for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the arylated cubane product.
Conclusion
Both copper-mediated and palladium-catalyzed cross-coupling reactions have proven to be valuable for the functionalization of cubanes, each with its own set of advantages and limitations. Copper catalysis often excels in C-N and C-O bond formations under conditions that might be incompatible with palladium.[4] On the other hand, palladium catalysis, particularly when coupled with directed C-H activation or the use of cubyl-organometallic reagents, offers a powerful and increasingly predictable route to C-C bond formation.[7][8] The choice between these two metals will ultimately be guided by the specific synthetic target, the available starting materials, and the desired functional group tolerance. As research in this area continues, the development of even more efficient and selective catalysts promises to further unlock the potential of the cubane scaffold in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cubane Cross‐Coupling and Cubane–Porphyrin Arrays [ouci.dntb.gov.ua]
- 11. soc.chim.it [soc.chim.it]
- 12. m.youtube.com [m.youtube.com]
- 13. nobelprize.org [nobelprize.org]
- 14. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01909G [pubs.rsc.org]
A Comparative Analysis of Bond Dissociation Energies: The Unique Case of Cubane Versus Unstrained Hydrocarbons
For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical bonding is paramount. This guide provides a detailed comparison of C-H and C-C bond dissociation energies (BDEs) in the highly strained cubane molecule versus those in unstrained hydrocarbons, supported by experimental data and methodologies.
The unique cage structure of cubane (C₈H₈), with its 90° C-C-C bond angles, imposes significant ring strain, leading to fascinating and counterintuitive effects on its bond strengths when compared to unstrained alkanes and cycloalkanes. This analysis delves into these differences, offering insights into the interplay of molecular geometry, orbital hybridization, and bond stability.
Data Presentation: Bond Dissociation Energies
The following table summarizes the experimentally and computationally determined bond dissociation energies for C-H and C-C bonds in cubane and a selection of unstrained hydrocarbons.
| Compound | Bond Type | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |
| Strained Hydrocarbon | |||
| Cubane | C-H | 104.7 ± 1.0 | 438.4 ± 4 |
| C-C | ~67 (computationally derived) | ~280 (computationally derived) | |
| Unstrained Alkanes | |||
| Methane (CH₄) | C-H | 104.9 | 439.3 ± 0.4 |
| Ethane (C₂H₆) | Primary C-H | 101.1 | 423.0 ± 1.7 |
| C-C | 88.0 | 368 | |
| Propane (C₃H₈) | Primary C-H | 100.5 | 420.5 ± 1.3 |
| Secondary C-H | 98.6 | 412.5 | |
| C-C | 85.0 | 355.6 | |
| Isobutane ((CH₃)₃CH) | Primary C-H | 100.3 | 419.7 ± 4.2 |
| Tertiary C-H | 96.5 | 403.8 | |
| C-C | 84.9 | 355.2 | |
| Unstrained Cycloalkane | |||
| Cyclohexane (C₆H₁₂) | Secondary C-H | 99.5 | 416.3 |
| C-C | ~98 | ~410 |
The Paradox of Cubane's Bond Strengths
A cursory glance at the data reveals a surprising trend. Despite its immense ring strain of approximately 166 kcal/mol, the C-H bonds in cubane are stronger than the primary, secondary, and even tertiary C-H bonds in unstrained alkanes.[1] Conversely, the C-C bonds within the cubane cage are significantly weaker than those found in typical alkanes. This phenomenon can be explained by the rehybridization of the carbon orbitals due to the geometric constraints of the cubic structure.
In an unstrained alkane, carbon atoms are sp³ hybridized, with bond angles of approximately 109.5°. To accommodate the 90° bond angles within the cube, the carbon orbitals in cubane undergo rehybridization. The endocyclic C-C bonds acquire more p-character, while the exocyclic C-H bonds gain more s-character.[1] The s-character of the C-H bond in cubane is estimated to be around 31%, significantly higher than the 25% s-character in a typical sp³ C-H bond.[1] An increased s-character leads to a shorter, stronger bond because s-orbitals are closer to the nucleus than p-orbitals. This explains the unusually high C-H bond dissociation energy in cubane.
Conversely, the increased p-character in the C-C bonds of the cubane framework results in less effective orbital overlap, leading to longer and weaker bonds. This is reflected in the computationally estimated C-C BDE of cubane, which is substantially lower than that of unstrained alkanes.
Experimental Protocols for Determining Bond Dissociation Energies
The determination of accurate bond dissociation energies is a complex experimental challenge. Two common techniques employed for this purpose are Photoacoustic Calorimetry and Gas-Phase Acidity Measurements coupled with a thermodynamic cycle.
Photoacoustic Calorimetry (PAC)
Photoacoustic calorimetry is a powerful technique for measuring the enthalpy changes of photoinitiated reactions in solution.[2]
Methodology:
-
Sample Preparation: A solution of the target molecule and a photosensitive radical initiator (e.g., di-tert-butyl peroxide) is prepared in a suitable solvent.
-
Laser Excitation: The sample is irradiated with a pulsed laser of a specific wavelength that is absorbed by the initiator, leading to its homolytic cleavage and the formation of radicals.
-
Radical Reaction: The generated radicals then react with the target molecule, for instance, by abstracting a hydrogen atom, which leads to the breaking of a C-H bond.
-
Heat Release and Acoustic Wave Generation: The overall reaction enthalpy results in a rapid, localized temperature and pressure change in the solution. This generates an acoustic wave.
-
Detection: A sensitive piezoelectric transducer detects the acoustic wave, and the signal's amplitude is proportional to the heat released in the reaction.
-
Data Analysis: By comparing the photoacoustic signal of the sample to that of a calorimetric reference (a compound that releases all absorbed light energy as heat), the enthalpy of the reaction can be determined. This enthalpy value is then used in a thermochemical cycle to calculate the bond dissociation energy.[2]
Gas-Phase Acidity Measurement and Thermodynamic Cycle
This method allows for the determination of homolytic bond dissociation energies through a thermodynamic cycle that connects gas-phase acidity, electron affinity, and the ionization potential of a hydrogen atom.[3]
Methodology:
-
Gas-Phase Acidity Measurement: The gas-phase acidity (ΔH°acid) of the target molecule (R-H) is measured, typically using Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry or a flowing afterglow-selected ion flow tube (FA-SIFT). This involves reacting the target molecule with a series of reference bases of known gas-phase basicity to bracket its acidity.
-
Electron Affinity Measurement: The electron affinity (EA) of the corresponding radical (R•) is determined, often through photodetachment electron spectroscopy. In this technique, a beam of the negative ions (R⁻) is irradiated with a laser, and the kinetic energy of the detached electrons is measured.
-
Thermodynamic Cycle: The bond dissociation energy of the R-H bond is then calculated using the following equation:
BDE(R-H) = ΔH°acid(R-H) + EA(R•) - IP(H•)
where IP(H•) is the well-known ionization potential of a hydrogen atom.
Visualization of Key Relationships
The interplay between ring strain, hybridization, and bond dissociation energies in cubane compared to unstrained alkanes can be visualized through the following logical diagram.
References
A Comparative Guide to Cyclooctatetraene and Cubane in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the quest to optimize drug candidates, medicinal chemists increasingly look beyond traditional aromatic scaffolds. The substitution of a planar phenyl ring with a three-dimensional, non-aromatic bioisostere can dramatically improve key pharmacokinetic properties such as solubility and metabolic stability. Cubane, a rigid, strained sp³-hybridized cage, has emerged as a successful benzene bioisostere. More recently, its valence isomer, cyclooctatetraene (COT), has been introduced as a complementary scaffold that reintroduces π-character while maintaining a three-dimensional profile. This guide provides an objective, data-driven comparison of these two scaffolds to inform their strategic use in drug design.
The core concept revolves around bioisosteric replacement, where a key structural motif (like a phenyl ring) is swapped for another with similar size but different electronic and physical properties. Cubane and COT offer distinct advantages, and the ability to readily convert cubane precursors into COT derivatives provides a powerful strategy for rapidly exploring structure-activity relationships.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between cubane and cyclooctatetraene stem from their distinct geometries and electronic structures. Cubane is a saturated, highly strained cage of sp³-hybridized carbons, making it exceptionally rigid and metabolically robust. In contrast, COT is a non-planar, non-aromatic ring with alternating sp²-hybridized carbons, which provides π-electrons for potential interactions with biological targets and conformational flexibility.
| Property | Cubane | Cyclooctatetraene (COT) | Implication in Drug Design |
| Geometry | Symmetrical, rigid cube | Non-planar "tub" conformation, flexible | Cubane offers a fixed vector orientation for substituents. COT's flexibility may allow for induced-fit binding. |
| Hybridization | sp³ | sp² | Cubane's sp³ character generally improves solubility and reduces metabolic oxidation compared to flat sp² systems. |
| π-Character | Absent | Present (8 π-electrons) | COT can participate in π-stacking or other electronic interactions critical for target binding, which cubane cannot.[1] |
| Metabolic Stability | High; C-H bonds are strong and sterically shielded. | Moderate; susceptible to olefin metabolism pathways. | Cubane is an excellent choice for overcoming issues with oxidative metabolism of an aromatic ring.[2] |
| Aqueous Solubility | Generally improved vs. aromatic parent | Variable; depends on the overall molecular context. | Replacing a flat aromatic ring with a 3D saturated scaffold like cubane often disrupts crystal packing and improves solubility.[2] |
| Lipophilicity (LogP) | Tends to decrease lipophilicity compared to phenyl. | Can closely match the lipophilicity of the parent phenyl compound. | The choice between cubane and COT allows for fine-tuning of the molecule's LogP to match the parent or explore new values.[1] |
Comparative Biological Activity: Experimental Evidence
The true test of a bioisostere lies in its performance within a biological system. Studies directly comparing cubane and COT analogs of established drugs reveal that neither scaffold is universally superior. Instead, their effectiveness is context-dependent, highlighting their complementary nature.[3][4] COT often excels where π-interactions are critical for activity, while cubane can provide benefits even when activity is slightly reduced by improving other properties like metabolic stability.
| Parent Drug | Therapeutic Area | Cubane Analog Performance | COT Analog Performance | Conclusion |
| Warfarin [1] | Anticoagulant | ~10-fold less active than parent drug. | Racemic analog was ~2-fold more active than the most potent enantiomer of the parent drug. | COT wins. The π-system appears crucial for inhibiting the VKOR target. |
| Benznidazole [4][5] | Antiparasitic (Chagas) | Maintained bioisosterism but was less active than parent drug. | Optimized activity relative to the parent drug. | COT wins. |
| SAHA [1] | Anticancer (HDAC inhibitor) | Less active than parent drug. | Outperformed the cubane counterpart. | COT wins. |
| Pravadoline [1] | Analgesic | Showed equal activity to the parent drug. | Showed equal activity to the parent drug. | Draw. Both scaffolds are viable bioisosteres in this context. |
| Moclobemide [1] | Antidepressant | Outperformed the COT analog and performed equally well against the parent drug. | Showed lower anxiolytic activity in an OFT model compared to the cubane analog. | Cubane wins. |
| Diflubenzuron [1] | Insecticide | Outperformed the COT analog and performed equally well against the parent drug. | Less active than the cubane counterpart. | Cubane wins. |
| Pirfenidone [6] | Anti-fibrotic | Not reported in direct comparison. | Showed similar activity and cytotoxicity to the parent drug. | COT is a viable bioisostere. |
Case Study: Cuba-Lumacaftor for Cystic Fibrosis
Cystic Fibrosis is often caused by the F508del mutation, which leads to the misfolding and premature degradation of the CFTR protein, preventing it from reaching the cell surface to function as a chloride channel.[7] The drug Lumacaftor acts as a "corrector," stabilizing the F508del-CFTR protein in the endoplasmic reticulum, thereby improving its trafficking to the cell membrane.[8]
By replacing a meta-substituted benzene ring in Lumacaftor with a 1,3-disubstituted cubane, researchers created "Cuba-Lumacaftor." This modification led to significant improvements in key pharmacokinetic properties while retaining high biological activity.[2]
References
- 1. Cyclooctatetraene: A Bioactive Cubane Paradigm Complement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cubane to cyclooctatetraene, and beyond - American Chemical Society [acs.digitellinc.com]
- 4. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Introduction - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Ortho, Meta, and Para-Substituted Cubane Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The replacement of a phenyl ring with a bioisostere is a common strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the various phenyl ring bioisosteres, the cubane cage has emerged as a promising three-dimensional scaffold. Its rigid structure and similar size to benzene can maintain or even enhance biological activity, while its saturated, sp³-hybridized nature often leads to improved metabolic stability and solubility.[1][2] This guide provides a comparative overview of the biological evaluation of ortho-, meta-, and para-substituted cubane bioisosteres, presenting available experimental data and detailed protocols to aid researchers in this burgeoning field.
Structural Comparison of Benzene and Cubane Bioisosteres
The geometric similarity between the substitution patterns of benzene and cubane is a key rationale for this bioisosteric replacement. The following diagram illustrates the structural analogy between ortho-, meta-, and para-disubstituted benzene and the corresponding 1,2-, 1,3-, and 1,4-disubstituted cubane systems.
Caption: Bioisosteric relationship between benzene and cubane isomers.
Comparative Biological Data
While the synthesis of all three positional isomers of substituted cubanes has recently been advanced, comprehensive biological data directly comparing ortho, meta, and para-cubane analogues for the same biological target is still emerging. However, case studies of meta- and para-substituted cubane bioisosteres demonstrate their potential to improve drug-like properties.
Physicochemical Properties
The following table summarizes the reported aqueous solubility and in vitro metabolic stability of a meta-substituted cubane analogue of the cystic fibrosis drug Lumacaftor, compared to the parent compound.
| Compound | Substitution Pattern | Aqueous Solubility (pH 7.4) | In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/10^6 cells) |
| Lumacaftor | meta-substituted benzene | Low | 11.96[1] |
| Cuba-Lumacaftor | 1,3-disubstituted cubane (meta-analogue) | Improved, pH-independent[1][2] | 6.98[1] |
These data indicate that the replacement of a meta-substituted benzene ring with a 1,3-disubstituted cubane can lead to a significant improvement in both aqueous solubility and metabolic stability.
Biological Activity
The following table presents data on the biological activity of a para-substituted cubane analogue of the ABL1 kinase inhibitor Imatinib.
| Compound | Substitution Pattern | ABL1 Kinase Inhibition (IC50) | Cytotoxicity (K562 cell line) (IC50) |
| Imatinib | para-substituted benzene | Potent | Potent |
| Cuba-Imatinib | 1,4-disubstituted cubane (para-analogue) | High inhibitory activity[3] | Potent cytotoxicity[3] |
This example suggests that a para-substituted cubane can maintain potent biological activity comparable to its benzene counterpart.
Experimental Protocols
Detailed experimental procedures are crucial for the replication and extension of these findings. The following sections provide an overview of the methodologies used to assess the key properties of cubane bioisosteres.
General Workflow for Biological Evaluation
The process of evaluating a novel cubane bioisostere typically follows the workflow outlined below.
Caption: Experimental workflow for evaluating cubane bioisosteres.
Aqueous Solubility Assay
Protocol:
-
A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
The stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration, ensuring the final DMSO concentration is low (e.g., <1%) to avoid solubility artifacts.
-
The solution is shaken at room temperature for a specified period (e.g., 24 hours) to reach equilibrium.
-
The solution is then filtered or centrifuged to remove any undissolved precipitate.
-
The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
The solubility is reported in units such as µg/mL or µM.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Protocol:
-
Human liver microsomes are thawed on ice and diluted to the desired concentration in a phosphate buffer.
-
The test compound is added to the microsome suspension at a low concentration (e.g., 1 µM) and pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of NADPH, a cofactor for cytochrome P450 enzymes.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The natural logarithm of the percentage of the remaining compound is plotted against time, and the slope of the linear regression gives the elimination rate constant (k).
-
The in vitro intrinsic clearance (CLint) is calculated using the following formula: CLint = (k / [microsomal protein concentration]) * (volume of incubation).
Conclusion
The available data, though not yet providing a complete comparative picture across all three positional isomers in a single system, strongly supports the utility of cubane bioisosteres in drug discovery. The meta- and para-substituted cubane analogues have demonstrated the potential to enhance physicochemical properties like solubility and metabolic stability while maintaining potent biological activity. The recent breakthroughs in the synthesis of ortho-substituted cubanes pave the way for a more comprehensive evaluation of this class of bioisosteres. Further research directly comparing the ortho, meta, and para isomers will be invaluable in establishing clear structure-activity relationships and guiding the rational design of next-generation therapeutics.
References
Safety Operating Guide
Proper Disposal Procedures for Cuban-1-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like Cuban-1-amine are paramount to ensuring laboratory safety and environmental protection. Due to its hazardous properties, this compound requires a careful and systematic approach to its disposal. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound waste.
Safety and Hazard Profile of this compound
This compound and its hydrochloride salt are classified as hazardous materials. Understanding their properties is the first step toward safe handling and disposal.
| Property | Data |
| Chemical Formula | C8H9N |
| Molecular Weight | 119.16 g/mol [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][3] |
| Signal Word | Warning[2] |
| Primary Hazards | Irritant[3] |
| Storage | Inert atmosphere, room temperature[2] |
Step-by-Step Disposal Protocol
Given the hazardous nature of this compound, direct disposal into standard waste streams is strictly prohibited. The recommended procedure involves segregation, proper containment, and transfer to a licensed hazardous waste disposal facility.
1. Segregation and Waste Identification:
-
Isolate all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, glassware).
-
It is crucial to keep amine waste separate from other chemical wastes to prevent potentially hazardous reactions.[4]
2. Proper Containerization and Labeling:
-
Use containers made of materials compatible with amines.
-
Ensure containers are in good condition and have tightly sealing lids to prevent leaks or the release of fumes.[4]
-
Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant).
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]
4. Temporary Storage:
-
Store sealed waste containers in a designated, well-ventilated, and cool area, away from direct sunlight, heat sources, and incompatible substances such as acids and oxidizing agents.[4]
5. Professional Disposal:
-
Contact a licensed hazardous waste disposal company. This is the most critical step. These companies are equipped to handle and dispose of hazardous chemicals safely and in compliance with all regulations.[4]
-
Provide the disposal company with all necessary information, including the Safety Data Sheet (SDS) if available, and the quantity of waste.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Deactivation and Neutralization Considerations
For general amine waste, incineration is a common disposal method, which should be performed in a permitted hazardous waste incinerator equipped with scrubbers to control emissions.[9] However, the decision on the ultimate disposal method rests with the licensed waste management facility.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.
References
- 1. This compound | C8H9N | CID 14743562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound hydrochloride | C8H10ClN | CID 85605026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Deactivation of Secondary Amine Catalysts via Aldol Reaction-Amine Catalysis under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Cuban-1-amine
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the handling of Cuban-1-amine, a unique strained organic molecule with a primary amine group attached to a rigid cubane core. By offering clear, procedural guidance, we aim to be your trusted partner in laboratory safety and chemical management.
Essential Safety Information
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE based on the known hazards of this compound hydrochloride, which include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2]
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.11 mm thickness) | Prevents skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Necessary when handling the solid outside of a fume hood or if dust is generated, to prevent respiratory tract irritation.[1][2] |
| Body Protection | Chemical-resistant laboratory coat, long pants, and closed-toe shoes | Provides a barrier against accidental skin exposure. |
Chemical Properties and Hazards
Understanding the chemical properties of this compound is fundamental to its safe handling. The primary amine group imparts basic and nucleophilic characteristics.[3] It readily reacts with acids to form ammonium salts, and these salts often have improved solubility and handling characteristics compared to the free amine.[3]
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 91424-46-3[4] | 124783-65-9[1] |
| Molecular Formula | C₈H₉N[4] | C₈H₁₀ClN[1] |
| Molecular Weight | 119.16 g/mol [4] | 155.62 g/mol [2] |
| Physical Form | Solid[3] | Solid[1] |
| Hazard Statements | Not explicitly defined | H302, H315, H319, H335[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound will minimize risks and ensure the integrity of your research.
Pre-Handling and Preparation
-
Documentation Review: Before receipt, review all available safety information, including this guide and any supplier-provided documents.
-
Work Area Setup: Designate a specific, well-ventilated work area, preferably a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Spill Kit: Have a chemical spill kit rated for solid amines readily available.
Handling and Experimental Procedures
-
Personal Protective Equipment: Always don the full complement of recommended PPE before handling the material.
-
Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers. If possible, perform these operations in a glove box or powder-containment hood.
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle this compound under an inert atmosphere (e.g., nitrogen or argon). The hydrochloride salt is noted to be stored under an inert atmosphere.[1]
-
Temperature Control: While specific thermal decomposition data for this compound is not available, primary amines can be susceptible to degradation at elevated temperatures.[5][6][7][8][9] Avoid unnecessary heating and monitor reaction temperatures closely.
Post-Handling and Cleanup
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound using a suitable solvent (e.g., isopropanol, followed by water).
-
Waste Segregation: Segregate all this compound waste from other waste streams.
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow.
-
Waste Collection: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed container. Collect liquid waste from decontamination in a separate, labeled container.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: All this compound waste must be disposed of as hazardous chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor. Do not attempt to dispose of this material in standard laboratory trash or down the drain.
Experimental Protocol: Acylation of this compound (Illustrative Example)
This protocol provides a general methodology for a common reaction involving a primary amine, highlighting the integrated safety procedures.
-
Reaction Setup: Under an inert atmosphere in a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a septum.
-
Reagent Preparation: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the stirred solution at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate) to neutralize any excess acid.
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and purify the product using standard laboratory techniques (e.g., column chromatography or recrystallization).
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key stages and decision points.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound hydrochloride | 124783-65-9 [sigmaaldrich.com]
- 2. This compound hydrochloride | C8H10ClN | CID 85605026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 91424-46-3 | Benchchem [benchchem.com]
- 4. This compound | C8H9N | CID 14743562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. sites.utexas.edu [sites.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
